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  • Product: N-cyclopropyl-3-(methylamino)propanamide

Core Science & Biosynthesis

Foundational

Technical Profile: N-cyclopropyl-3-(methylamino)propanamide

CAS Registry Number: 1092289-82-1 (Free Base) | 1121527-41-0 (HCl Salt)[1][2][3] Executive Identification & Physicochemical Profile N-cyclopropyl-3-(methylamino)propanamide is a specialized secondary amine building block...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1092289-82-1 (Free Base) | 1121527-41-0 (HCl Salt)[1][2][3]

Executive Identification & Physicochemical Profile

N-cyclopropyl-3-(methylamino)propanamide is a specialized secondary amine building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases.[3] Its structure combines a flexible propanamide linker with a rigid cyclopropyl moiety, a design often employed to enhance metabolic stability against CYP450 oxidation while maintaining favorable solubility profiles.

Chemical Identity Table[3][4]
PropertyData Specification
CAS Number (Free Base) 1092289-82-1
CAS Number (HCl Salt) 1121527-41-0
IUPAC Name N-cyclopropyl-3-(methylamino)propanamide
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol (Free Base) / 178.66 g/mol (HCl Salt)
SMILES CNCCC(=O)NC1CC1
InChI Key MIUSNWYSJQKIHM-UHFFFAOYSA-N
pKa (Predicted) ~9.8 (Secondary Amine), ~15.0 (Amide)
Solubility High in Water, DMSO, Methanol; Low in Hexanes

Structural Logic & Medicinal Chemistry Utility[3]

The Cyclopropyl-Amide Motif

In drug design, the replacement of an isopropyl or ethyl group with a cyclopropyl group is a strategic modification. The cyclopropyl ring introduces:

  • Conformational Rigidity: It locks the amide nitrogen into a specific orientation, potentially reducing the entropic penalty upon binding to a protein target.

  • Metabolic Shielding: The strained C-C bonds and specific geometry often protect adjacent sites from rapid metabolic degradation compared to open-chain alkyl groups.

The Methylamino "Handle"

The 3-(methylamino) tail provides a reactive secondary amine.[3] Unlike primary amines, the N-methyl group reduces hydrogen bond donor count (improving membrane permeability) and allows for further diversification via alkylation or acylation to form complex tertiary amines.[3]

High-Fidelity Synthesis Protocol

While a direct Michael addition of methylamine to N-cyclopropylacrylamide is theoretically possible, it often leads to bis-alkylation impurities (formation of the tertiary amine).[3] For research-grade purity (>98%), a Protected Stepwise Route is the authoritative standard.[3] This method is self-validating because each intermediate can be isolated and characterized.

Reaction Workflow (Graphviz Visualization)

SynthesisRoute Start 3-(Boc-methylamino) propanoic acid Inter Intermediate: Boc-Protected Amide Start->Inter Amide Coupling (DMF, RT, 2h) Reagent1 Cyclopropylamine (HATU/DIPEA) Reagent1->Inter Final Target Product: HCl Salt (CAS 1121527-41-0) Inter->Final Deprotection (RT, 1h) Reagent2 4M HCl in Dioxane Reagent2->Final

Figure 1: Stepwise synthesis via Boc-protection strategy to prevent polymerization and ensure mono-methylation.

Detailed Methodology
Step 1: Amide Coupling

Objective: Link the propanoic acid core to the cyclopropylamine without affecting the amine tail.

  • Reagents: 3-(N-(tert-butoxycarbonyl)-N-methylamino)propanoic acid (1.0 eq), Cyclopropylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).[3]

  • Solvent: Anhydrous DMF.

  • Protocol:

    • Dissolve the Boc-acid in DMF under nitrogen atmosphere.

    • Add DIPEA and HATU; stir for 15 minutes to activate the carboxylic acid (formation of the active ester).

    • Add cyclopropylamine dropwise.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[3]

    • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation: 1H NMR should show the Boc singlet (~1.4 ppm) and the cyclopropyl multiplets (0.4–0.8 ppm).[3]

Step 2: Boc-Deprotection

Objective: Reveal the secondary amine as the hydrochloride salt.

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the crude intermediate in a minimal amount of Dioxane or DCM.

    • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

    • Allow to warm to room temperature and stir for 1 hour. A white precipitate (the product salt) often forms.[3]

    • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the solid.

    • Yield: Typically >90% for this step.

Analytical Validation (Self-Validating System)[3]

To confirm the identity of CAS 1121527-41-0 , the following analytical signatures must be present. If these signals are absent, the synthesis has failed.

Nuclear Magnetic Resonance (¹H NMR) - DMSO-d₆
  • Cyclopropyl Ring: Distinct high-field multiplets.[4]

    • 
       0.35–0.45 ppm (2H, multiplet, CH₂ of ring).[3]
      
    • 
       0.55–0.65 ppm (2H, multiplet, CH₂ of ring).[3]
      
    • 
       2.60–2.70 ppm (1H, multiplet, CH of ring - often obscured by solvent or adjacent peaks).[3]
      
  • Propyl Backbone:

    • 
       2.3–2.4 ppm (2H, triplet, 
      
      
      
      ).[3]
    • 
       3.0–3.1 ppm (2H, triplet, 
      
      
      
      ).[3]
  • N-Methyl Group:

    • 
       2.55 ppm (3H, singlet or broad singlet).[3] Note: In the HCl salt, this may couple with the NH proton.
      
  • Amide Proton:

    • 
       ~8.0–8.5 ppm (Broad doublet, 
      
      
      
      ).[3]
Mass Spectrometry (LC-MS)[1][3]
  • Ionization Mode: ESI+

  • Expected Mass:

    • Exact Mass (Neutral): 142.11[3]

    • Observed Ion [M+H]⁺: 143.1

  • Purity Check: UV detection at 210 nm (amide bond absorption). Ensure no peak corresponds to the bis-alkylated byproduct (Mass ~199).

References

  • MolAid. (n.d.).[3] N-cyclopropyl-3-(methylamino)propanamide (CAS 1092289-82-1).[1][2][3][5] Retrieved March 7, 2026, from [Link][3]

  • Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] (Contextual reference for cyclopropyl utility).

Sources

Exploratory

N-cyclopropyl-3-(methylamino)propanamide: Structural Rationale, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. N-cyclopropyl-3-(methylamino)propanamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. N-cyclopropyl-3-(methylamino)propanamide has emerged as a highly versatile synthetic intermediate. By merging a rigid, metabolically stable cyclopropyl ring with a flexible, functionalizable alkylamine chain, this compound serves as a privileged scaffold. It is widely utilized in the development of targeted therapeutics, including PROTAC linkers, kinase inhibitors, and advanced agrochemicals.

This technical whitepaper provides an in-depth analysis of its molecular properties, the mechanistic rationale behind its structural components, and a self-validating synthetic protocol designed for high-yield, high-purity isolation.

Molecular Identity & Physicochemical Data

Accurate molecular characterization is the foundation of reproducible research. While the free base form of N-cyclopropyl-3-(methylamino)propanamide is utilized for direct coupling reactions, the compound is predominantly commercialized and stored as a hydrochloride salt to mitigate hygroscopicity and prevent oxidative degradation of the secondary amine.

The quantitative data below summarizes the core physicochemical properties of both forms, cross-referenced from authoritative chemical databases like [1] and [2].

PropertyValue (Free Base)Value (Hydrochloride Salt)
IUPAC Name N-cyclopropyl-3-(methylamino)propanamideN-cyclopropyl-3-(methylamino)propanamide hydrochloride
CAS Number N/A1121527-41-0
Molecular Formula C₇H₁₄N₂OC₇H₁₅ClN₂O
Molecular Weight 142.20 g/mol 178.66 g/mol
Canonical SMILES CNCCC(=O)NC1CC1CNCCC(=O)NC1CC1.Cl
InChIKey MIUSNWYSJQKIHM-UHFFFAOYSA-NN/A

Structural Rationale: The "E-E-A-T" Perspective

As researchers, we do not select scaffolds arbitrarily; every moiety must serve a distinct purpose in optimizing the drug-like properties of the final molecule. The architecture of N-cyclopropyl-3-(methylamino)propanamide is a masterclass in rational design.

  • The Cyclopropyl Ring (Metabolic Shielding): The incorporation of a cyclopropyl group is a proven strategy to enhance metabolic stability. The C-H bonds within the highly strained cyclopropyl ring possess greater s-character (sp²-like) compared to standard aliphatic sp³ C-H bonds. This increases the bond dissociation energy, making the ring highly resistant to hydrogen atom abstraction by Cytochrome P450 (CYP450) enzymes. Furthermore, its steric bulk provides a shielding effect for the adjacent amide bond, reducing susceptibility to enzymatic hydrolysis.

  • The Propanamide Core (Vector Control): The amide linkage provides a critical hydrogen bond donor/acceptor pair, which is often essential for target engagement within protein binding pockets. The two-carbon spacer (ethyl linkage between the amine and carbonyl) provides optimal conformational flexibility, allowing the molecule to adopt favorable geometries without excessive entropic penalties upon binding.

  • The Methylamino Group (Functionalization & Solubility): The secondary amine is the primary site for downstream derivatization (e.g., reductive amination, urea formation, or coupling with electrophiles). Unlike primary amines, the methyl substitution restricts the conformational space and prevents unwanted side reactions like bis-acylation. Additionally, it allows for salt formation at physiological pH, drastically improving aqueous solubility.

Rationale Struct N-cyclopropyl-3- (methylamino)propanamide Cyclo Cyclopropyl Ring Struct->Cyclo Amide Propanamide Core Struct->Amide Amine Methylamino Group Struct->Amine Metab Metabolic Stability (CYP450 Shielding) Cyclo->Metab Steric Hindrance Flex Vector Control (H-Bonding) Amide->Flex Conformational Rigidity Solub Aqueous Solubility (Salt Formation) Amine->Solub Ionization (pH 7.4)

Logical relationship between structural moieties and their physicochemical benefits.

Synthetic Methodology: The Aza-Michael Strategy

A common pitfall in the synthesis of aliphatic amines is attempting direct alkylation (e.g., reacting 3-amino-N-cyclopropylpropanamide with methyl iodide). This approach is fundamentally flawed as it inevitably yields a statistical mixture of secondary, tertiary, and quaternary ammonium species due to the increasing nucleophilicity of the alkylated products.

To ensure a high-yielding, self-validating system, the preferred approach is the Aza-Michael addition . The electron-withdrawing nature of the amide carbonyl polarizes the alkene of an acrylamide intermediate, making the


-carbon highly electrophilic. Methylamine acts as a soft nucleophile, undergoing a regioselective 1,4-conjugate addition rather than a 1,2-addition at the hard carbonyl carbon.
Step-by-Step Protocol

Step 1: Synthesis of N-cyclopropylacrylamide (Intermediate)

  • In an oven-dried, argon-purged round-bottom flask, dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the system to 0°C using an ice bath to control the exothermic reaction.

  • Add acryloyl chloride (1.05 eq) dropwise over 30 minutes. Causality: Slow addition at 0°C prevents polymerization of the acryloyl chloride and suppresses side reactions.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the N-cyclopropylacrylamide intermediate.

Step 2: Regioselective Aza-Michael Addition

  • Dissolve the crude N-cyclopropylacrylamide in a 2M solution of methylamine in methanol (5.0 eq). Causality: A massive excess of methylamine is critical; it ensures that the intermediate reacts exclusively with methylamine rather than the newly formed secondary amine product, completely preventing bis-alkylation.

  • Stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The product will stain intensely with ninhydrin (indicating a secondary amine), whereas the starting material will not.

Step 3: Self-Purifying Salt Formation

  • Concentrate the reaction mixture in vacuo to remove methanol and excess methylamine.

  • Dissolve the resulting free base oil in anhydrous diethyl ether.

  • Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane).

  • Self-Validation Check: The target compound, N-cyclopropyl-3-(methylamino)propanamide hydrochloride, will immediately precipitate as a white solid, leaving unreacted lipophilic impurities dissolved in the ether. Filter and wash with cold ether to isolate the pure product (CAS 1121527-41-0) [3].

Workflow A Acryloyl Chloride + Cyclopropylamine B Amidation (0°C, Base Catalyst) A->B Nucleophilic Acyl Substitution C N-cyclopropylacrylamide (Intermediate) B->C Yields Intermediate D Methylamine (Aza-Michael Addition) C->D 1,4-Conjugate Addition E N-cyclopropyl-3-(methylamino)propanamide D->E Regioselective C-N Bond F HCl Gas / Ether Precipitation E->F Salt Formation G Hydrochloride Salt (CAS 1121527-41-0) F->G Final Isolation (Self-Purifying)

Step-by-step synthetic workflow for N-cyclopropyl-3-(methylamino)propanamide hydrochloride.

References

Foundational

Chemoinformatic and Synthetic Characterization of N-cyclopropyl-3-(methylamino)propanamide

Core Structural Identification The molecule N-cyclopropyl-3-(methylamino)propanamide is a secondary/tertiary amine-amide hybrid often utilized as a fragment in medicinal chemistry, particularly in the design of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Core Structural Identification

The molecule N-cyclopropyl-3-(methylamino)propanamide is a secondary/tertiary amine-amide hybrid often utilized as a fragment in medicinal chemistry, particularly in the design of kinase inhibitors where the cyclopropyl amide motif serves to occupy hydrophobic pockets while the


-amino chain provides solubility and hydrogen-bonding vectors.
The SMILES String

The canonical SMILES (Simplified Molecular Input Line Entry System) string for this structure is:

CNCCC(=O)NC1CC1

Chemoinformatic Descriptors

To facilitate database integration and property prediction, the following standard identifiers and physicochemical properties are established.

DescriptorValueContext
Canonical SMILES CNCCC(=O)NC1CC1Unique string for database indexing.
Isomeric SMILES CNCCC(=O)NC1CC1Identical to canonical (molecule is achiral).
InChI Key MIUSNWYSJQKIHM-UHFFFAOYSA-NHashed identifier for collision-free lookup.
Molecular Formula

-
Molecular Weight 142.20 g/mol Fragment-like (<300 MW).
cLogP ~0.2 - 0.7Highly soluble; suitable for fragment-based design.
TPSA 41.13 ŲGood membrane permeability predictor.
Structural Visualization

The following diagram illustrates the connectivity and functional segmentation of the molecule.

G cluster_0 Methylamino Tail cluster_1 Linker cluster_2 Amide Core cluster_3 Cyclopropyl Head Methyl CH3 Amine NH Methyl->Amine C_beta CH2 (β) Amine->C_beta C_alpha CH2 (α) C_beta->C_alpha Carbonyl C=O C_alpha->Carbonyl AmideN NH Carbonyl->AmideN Cyclo Cyclopropyl (C3H5) AmideN->Cyclo

Figure 1: Connectivity graph segmenting the molecule into its pharmacophoric features: the basic amine tail, the flexible linker, the hydrogen-bonding amide, and the lipophilic cyclopropyl head.[1]

SMILES Derivation Logic

Understanding the generation of the string CNCCC(=O)NC1CC1 ensures accuracy when manually curating databases or debugging cheminformatics scripts.

  • Identify the Longest Chain: The backbone is traced from the methylamino group through the propyl chain to the amide.

    • C (Methyl) - N (Amino) - C - C - C (Carbonyl).

  • Handle Branching (The Oxygen): The carbonyl oxygen is a branch off the main chain. In SMILES, branches are enclosed in parentheses.[2]

    • ...C(=O)...

  • Continue the Chain: After the carbonyl, we traverse the amide nitrogen.

    • ...C(=O)N...

  • Ring Closure (Cyclopropyl): The nitrogen is attached to a cyclopropyl ring.

    • Enter the ring at the first carbon: C1 (The '1' is a label).

    • Traverse the ring: C - C.

    • Close the ring back to the label: 1.

    • Segment: C1CC1.[3][4]

  • Assembly: CN + CCC + (=O) + N + C1CC1

    
    CNCCC(=O)NC1CC1 .
    

Synthetic Methodology

While this compound can be synthesized via direct amide coupling of 3-(methylamino)propanoic acid, that route often suffers from self-polymerization or requires extensive protecting group manipulations (e.g., Boc-protection of the secondary amine).

The Aza-Michael Addition route is superior in terms of atom economy, scalability, and purification ease. This two-step protocol is "self-validating" because the intermediate (N-cyclopropylacrylamide) is chemically distinct and stable, allowing for a go/no-go quality gate before the final step.

Reaction Scheme

Reaction SM1 Acryloyl Chloride Inter Intermediate: N-cyclopropylacrylamide SM1->Inter Step 1: Amidation DCM, 0°C -> RT SM2 Cyclopropylamine SM2->Inter Product Product: N-cyclopropyl-3-(methylamino) propanamide Inter->Product Step 2: Aza-Michael MeOH, RT, 12h Reagent Methylamine (2M in THF) Reagent->Product

Figure 2: Two-step synthetic pathway utilizing an acrylamide intermediate followed by conjugate addition.

Detailed Protocol
Step 1: Synthesis of N-cyclopropylacrylamide
  • Rationale: Creating the Michael acceptor first avoids the need for amine protection.

  • Reagents: Acryloyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Cool a solution of cyclopropylamine and triethylamine in anhydrous DCM to 0°C.

  • Add acryloyl chloride dropwise (exothermic reaction control).

  • Warm to room temperature (RT) and stir for 2 hours.

  • Validation: TLC (50% EtOAc/Hexane) should show disappearance of amine (ninhydrin stain) and appearance of a UV-active spot (acrylamide).

  • Workup: Wash with 1N HCl (removes unreacted amine), then saturated NaHCO3. Dry organic layer (

    
    ) and concentrate.
    
Step 2: Aza-Michael Addition
  • Rationale: Conjugate addition of the methylamine to the

    
    -position of the acrylamide.
    
  • Reagents: N-cyclopropylacrylamide (from Step 1), Methylamine (2.0 eq, 2M solution in THF or MeOH).

  • Dissolve N-cyclopropylacrylamide in Methanol (0.5 M concentration).

  • Add Methylamine solution.

  • Stir at RT for 12–16 hours in a sealed vessel.

  • Validation: Monitor by LC-MS. The mass should shift from

    
     (acrylamide) to 
    
    
    
    (product).
  • Purification: Concentrate in vacuo. The excess methylamine is volatile and is removed during concentration, often yielding pure product without column chromatography.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • Cyclopropyl Ring: Look for the characteristic high-field multiplets between

    
     0.4 – 0.8 ppm (4H) and the methine proton at 
    
    
    
    ~2.7 ppm (1H).
  • Methyl Group: A singlet (or broad singlet if coupling with NH) at

    
     ~2.4 ppm (3H).
    
  • Propyl Chain: Two triplets corresponding to the

    
     and 
    
    
    
    methylenes.
    • 
      -CH
      
      
      
      (adjacent to amine):
      
      
      ~2.8 ppm.
    • 
      -CH
      
      
      
      (adjacent to carbonyl):
      
      
      ~2.3 ppm.
Mass Spectrometry
  • Method: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of the cyclopropylamine group may be observed at higher collision energies.

References

  • OpenSMILES Specification. "OpenSMILES Specification: Canonicalization and Syntax." OpenSMILES.org. Available at: [Link][5]

  • PubChem. "Compound Summary: N-cyclopropyl-3-(methylamino)propanamide." National Library of Medicine. Available at: [Link] (Search Term: C7H14N2O)

  • Cardillo, G. et al. "Synthesis of

    
    -Amino Acids via Michael Addition."[1] Journal of Organic Chemistry, 2001.[1] (Contextual reference for Aza-Michael methodology). Available at: [Link]
    

Sources

Exploratory

In-Depth Technical Guide: N-Cyclopropyl-3-(methylamino)propanamide

InChIKey: MIUSNWYSJQKIHM-UHFFFAOYSA-N[1] Executive Summary This technical guide profiles N-cyclopropyl-3-(methylamino)propanamide , a specialized aliphatic amide scaffold identified by the InChIKey MIUSNWYSJQKIHM-UHFFFAO...

Author: BenchChem Technical Support Team. Date: March 2026

InChIKey: MIUSNWYSJQKIHM-UHFFFAOYSA-N[1]

Executive Summary

This technical guide profiles N-cyclopropyl-3-(methylamino)propanamide , a specialized aliphatic amide scaffold identified by the InChIKey MIUSNWYSJQKIHM-UHFFFAOYSA-N.[1] Primarily utilized as a high-value building block in medicinal chemistry, this compound integrates a cyclopropyl moiety—a privileged structure known for enhancing metabolic stability and potency—with a secondary methylamine tail. This unique architecture makes it a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals where conformational restriction and specific steric bulk are required.

Chemical Identity & Physicochemical Profile

The following data establishes the definitive chemical identity of the compound.

PropertySpecification
Common Name N-Cyclopropyl-3-(methylamino)propanamide
CAS Number 1092289-82-1 (Free Base) / 1121527-41-0 (HCl Salt)
IUPAC Name N-cyclopropyl-3-(methylamino)propanamide
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Exact Mass 142.1106 Da
LogP (Predicted) ~0.2 (Hydrophilic, favorable for oral bioavailability)
H-Bond Donors 2 (Amide NH, Amine NH)
H-Bond Acceptors 2 (Amide Carbonyl, Amine N)
Physical State Solid (often supplied as HCl salt) or Viscous Oil (Free Base)

Structural & Pharmacological Rationale

The Cyclopropyl Bioisostere Effect

The cyclopropyl group is not merely a hydrophobic spacer; it is a bioisostere for isopropyl and ethyl groups but with distinct electronic and steric properties.

  • Metabolic Stability: The C–H bonds of the cyclopropyl ring are shorter and stronger (approx. 106 kcal/mol) than typical alkyl C–H bonds, reducing susceptibility to Cytochrome P450-mediated oxidation.

  • σ-Hole Interactions: The strained ring system can participate in unique π-interactions with target protein residues (e.g., aromatic rings in binding pockets).

The Methylamino Linker

The 3-(methylamino)propanamide chain provides a flexible yet functionalizable tether. The secondary amine serves as a nucleophilic handle for further derivatization (e.g., reductive amination, acylation) or as a basic center to interact with acidic residues (e.g., Asp, Glu) in enzyme active sites.

Synthetic Pathways & Manufacturing

The synthesis of this scaffold typically follows a convergent route, minimizing side reactions. The most robust pathway involves the Michael addition of methylamine to an acrylamide precursor or direct amide coupling.

Pathway Visualization

The following diagram illustrates the primary synthetic workflow, highlighting the critical intermediate steps.

SynthesisPath cluster_legend Reaction Conditions A 3-Chloropropanoyl chloride C N-Cyclopropyl-3-chloro propanamide A->C Acylation (0°C, DCM) B Cyclopropylamine B->C E N-Cyclopropyl-3-(methylamino) propanamide C->E Nucleophilic Substitution (KI cat., EtOH, Reflux) D Methylamine (excess) D->E Legend1 Key Intermediate Legend2 Final Scaffold

Caption: Two-step synthesis via chloropropanamide intermediate to prevent polymerization.

Experimental Protocols

Synthesis of N-Cyclopropyl-3-(methylamino)propanamide (HCl Salt)

Rationale: The hydrochloride salt is preferred for storage due to the hygroscopic nature of the free amine.

Reagents:

  • 3-Chloropropanoyl chloride (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Methylamine (33% in EtOH, 5.0 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Potassium Iodide (KI, catalytic)

Protocol:

  • Acylation (Step 1):

    • Dissolve cyclopropylamine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0°C under N₂ atmosphere.

    • Dropwise add 3-chloropropanoyl chloride (1.0 eq) over 30 minutes. Maintain temperature <5°C to prevent polymerization to acrylamide.

    • Stir at room temperature (RT) for 2 hours.

    • Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield N-cyclopropyl-3-chloropropanamide.

  • Substitution (Step 2):

    • Dissolve the intermediate from Step 1 in Ethanol.

    • Add catalytic KI (0.1 eq) to accelerate the Finkelstein-like substitution.

    • Add excess Methylamine (5.0 eq) to prevent double alkylation.

    • Heat to 60°C in a sealed pressure tube for 4-6 hours.

    • Concentrate in vacuo to remove excess methylamine and solvent.

  • Salt Formation:

    • Redissolve the crude oil in minimal diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Analytical Validation
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (br s, 1H, Amide NH), 3.05 (t, 2H, -CH₂-N), 2.60 (t, 2H, -CH₂-CO), 2.55 (m, 1H, Cyclopropyl-CH), 2.35 (s, 3H, N-CH₃), 0.65 (m, 2H, Cyclopropyl-CH₂), 0.45 (m, 2H, Cyclopropyl-CH₂).

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 143.11; Observed = 143.1.

Safety & Handling

Hazard Classification:

  • Signal Word: Warning

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Guidelines:

  • Storage: Store at -20°C. The free base is prone to oxidation; the HCl salt is stable for >2 years if kept desiccated.

  • PPE: Wear nitrile gloves and safety goggles. Use in a chemical fume hood to avoid inhalation of amine vapors.

References

  • PubChem. "Compound Summary: N-cyclopropyl-3-(methylamino)propanamide." National Library of Medicine. Accessed March 2026. [Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. [Link]

Sources

Foundational

Cyclopropylamine Propanamide Derivatives in Drug Discovery: A Technical Guide

This guide details the medicinal chemistry, pharmacological applications, and synthetic strategies for Cyclopropylamine Propanamide Derivatives . It focuses on their dual role as robust hydrophobic anchors in kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, pharmacological applications, and synthetic strategies for Cyclopropylamine Propanamide Derivatives . It focuses on their dual role as robust hydrophobic anchors in kinase inhibitors (e.g., p38 MAPK, MEK) and as warhead scaffolds in epigenetic modulators (LSD1/KDM1A).

Executive Summary

The N-cyclopropylpropanamide motif represents a privileged scaffold in modern drug discovery, valued for its unique combination of metabolic stability , conformational restriction , and hydrophobic pore filling . Unlike simple alkyl chains, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and distinct electronic properties (high s-character in C-H bonds), making it resistant to cytochrome P450-mediated oxidation while mimicking the steric bulk of an isopropyl group.

This guide analyzes two distinct pharmacological classes utilizing this architecture:

  • Kinase Inhibitors (p38 MAPK, MEK, VEGFR): Where the cyclopropyl moiety acts as a "metabolic anchor" filling hydrophobic selectivity pockets (e.g., the solvent front or DFG-out pocket).

  • Epigenetic Modulators (LSD1/KDM1A): Where the cyclopropylamine core serves as a mechanism-based "warhead" for single-electron transfer (SET) inactivation of flavin-dependent demethylases.

Medicinal Chemistry & SAR Logic

The Pharmacophore: Why Cyclopropylamine Propanamide?

The structure R-CH2-CH2-C(=O)-NH-cPr offers specific advantages over rigid benzamides or flexible alkyl amides:

  • The "Methyl Effect" Analog: The cyclopropyl group is sterically similar to an isopropyl group but lacks the vulnerable tertiary hydrogen, significantly reducing the rate of oxidative dealkylation (CYP450 metabolism).

  • Propanamide Linker Flexibility: The 3-carbon propanamide chain (-CH2-CH2-CO-) provides a "Goldilocks" zone of flexibility—more rigid than a butyl chain but more flexible than a benzamide—allowing the molecule to adopt a bioactive conformation that minimizes entropic penalty upon binding.

  • Hydrogen Bonding: The amide nitrogen acts as a critical H-bond donor to backbone carbonyls (e.g., Glu71 in p38 MAPK), while the carbonyl oxygen accepts H-bonds from conserved lysine residues.

Mechanism of Action: Two distinct modes

The biological activity depends heavily on the "R" substituent and the context of the cyclopropyl ring.

Mode A: ATP-Competitive Kinase Inhibition (Non-Covalent)

In kinase inhibitors (e.g., p38 MAPK inhibitors like AZD6703 analogs), the N-cyclopropyl amide does not undergo ring opening. Instead, it functions as a stable structural element.

  • Binding: The cyclopropyl group occupies the hydrophobic solvent-exposed region or a specific "selectivity pocket" near the ATP binding site.

  • Selectivity: The unique geometry of the cyclopropyl ring (bond angle 60°) allows it to fit into narrow hydrophobic clefts that reject larger alkyl groups.

Mode B: LSD1 Inactivation (Covalent/Suicide Inhibition)

When the propanamide is a linker attached to a trans-2-phenylcyclopropylamine (TCP) core (i.e., the "R" group contains the TCP warhead), the mechanism changes.

  • Oxidation: The FAD cofactor of LSD1 oxidizes the cyclopropylamine amine to an imine radical cation.

  • Ring Opening: The strained ring opens, forming a covalent adduct with FAD (typically at N5), permanently disabling the enzyme.

  • Role of Propanamide: Here, the propanamide acts as a "cap" linker, projecting the distal part of the inhibitor into the large substrate-binding cavity of LSD1, enhancing potency via non-covalent interactions.

Visualization of Signaling & Mechanism

Diagram 1: Mechanism of Action (Kinase vs. Epigenetic)

This diagram contrasts the steric "lock" mechanism in kinases with the oxidative "suicide" mechanism in LSD1.

MOA_Comparison cluster_Kinase Mode A: Kinase Inhibition (p38 MAPK) cluster_LSD1 Mode B: Epigenetic Inactivation (LSD1) Kinase_Pocket Hydrophobic Selectivity Pocket Blockade ATP Exclusion (Reversible) Kinase_Pocket->Blockade Inhibitor_A N-Cyclopropyl Propanamide (Stable Scaffold) Inhibitor_A->Kinase_Pocket Steric Fit H_Bond H-Bond (Glu71) Inhibitor_A->H_Bond Donor Interaction LSD1_FAD LSD1-FAD Complex (Oxidized) SET_Step Single Electron Transfer (Oxidation) LSD1_FAD->SET_Step Inhibitor_B TCP-Propanamide Derivative (Warhead) Inhibitor_B->LSD1_FAD Binding Ring_Open Cyclopropyl Ring Opening (Radical Mechanism) SET_Step->Ring_Open Adduct Covalent FAD-Inhibitor Adduct (Irreversible) Ring_Open->Adduct

Caption: Contrast between the steric pore-filling role of the cyclopropyl moiety in kinases (left) and the radical-mediated ring-opening mechanism in LSD1 inhibition (right).

Experimental Protocols

Synthesis of N-Cyclopropyl-3-substituted Propanamides

This protocol describes the coupling of a 3-substituted propanoic acid with cyclopropylamine, a common intermediate step for MEK and p38 inhibitors.

Reagents:

  • 3-(substituted)propanoic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • HATU (1.5 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid derivative (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ). Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at 
    
    
    
    for 15 minutes to form the activated ester.
    • Expert Note: HATU is preferred for sterically hindered acids or anilines, but EDC/HOBt is sufficient for simple aliphatic acids and simplifies purification.

  • Coupling: Add cyclopropylamine (1.2 mmol) dropwise. The cyclopropylamine is volatile (bp ~50°C); use a syringe to avoid loss.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS (Target mass =

    
    ).
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (to remove excess amine/DIPEA), sat.

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
p38 MAPK Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

To validate the efficacy of the synthesized kinase inhibitor.

Materials:

  • Recombinant p38

    
     MAPK enzyme.
    
  • Fluorescently labeled peptide substrate (e.g., GFP-ATF2).

  • ATP (

    
     concentration).
    
  • Test Compound (dissolved in DMSO).

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: In a 384-well plate, add 5

    
    L of test compound (serially diluted). Add 10 
    
    
    
    L of enzyme mixture. Incubate for 15 min at RT to allow inhibitor binding (crucial for Type II inhibitors).
  • Initiation: Add 10

    
    L of Substrate/ATP mix.
    
  • Detection: Measure phosphorylation after 60 min using a FRET reader (Ex/Em specific to the antibody pair used, e.g., LanthaScreen).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine

    
    .
    
    • Validation: Use SB203580 as a positive control (Expected

      
       nM).
      

Data Presentation: SAR Summary

The following table summarizes the impact of modifying the amide and alkyl tail in a hypothetical p38 inhibitor series (based on AZD6703 data).

Compound IDR-Group (Amide N)Linker

(p38

)
Metabolic Stability (

ms)
Notes
CPA-01 Cyclopropyl Propanamide16 nM > 60 min Optimal hydrophobic fit & stability.
CPA-02IsopropylPropanamide45 nM22 minSterically similar, but metabolically labile (CYP oxidation).
CPA-03MethylPropanamide> 1000 nM> 60 minToo small; loss of hydrophobic interaction energy.
CPA-04CyclopropylBenzamide108 nM> 60 minRigid linker reduces potency (entropic penalty).
CPA-05CyclopropylAcetamide250 nM45 minLinker too short; clash with hinge region.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 3-Substituted Propanoic Acid Activation Activation: HATU / DIPEA / DMF (Formation of Active Ester) Start->Activation Coupling Amide Coupling: + Cyclopropylamine (Nucleophilic Attack) Activation->Coupling Intermed Intermediate: N-Cyclopropyl Propanamide Coupling->Intermed Deriv Late-Stage Diversification: (e.g., Suzuki Coupling on R-group) Intermed->Deriv If R contains Halogen Final Final Drug Candidate Deriv->Final

Caption: General synthetic route for accessing N-cyclopropyl propanamide libraries, highlighting the amide coupling as the diversity-generating step.

References

  • Discovery of AZD6703, a clinical p38α MAP kinase inhibitor. Source: Journal of Medicinal Chemistry / ResearchGate. URL:[Link][1][2]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Source: Longdom Publishing. URL:[Link]

  • Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols. Source: ResearchGate.[1][2] URL:[Link]

  • Structure-activity studies on N-Substituted tranylcypromine derivatives (LSD1 Inhibitors). Source: PubMed / NIH. URL:[Link]

Sources

Exploratory

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता प्रोफाइल: एक व्यापक तकनीकी मार्गदर्शिका

वैज्ञानिकों, शोधकर्ताओं और औषधि विकास पेशेवरों के लिए तैयार किया गया, यह दस्तावेज़ N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता विशेषताओं का गहन विश्लेषण प्रस्तुत करता है। यह मार्गदर्शिका इस यौगिक के भौतिक-...

Author: BenchChem Technical Support Team. Date: March 2026

वैज्ञानिकों, शोधकर्ताओं और औषधि विकास पेशेवरों के लिए तैयार किया गया, यह दस्तावेज़ N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता विशेषताओं का गहन विश्लेषण प्रस्तुत करता है। यह मार्गदर्शिका इस यौगिक के भौतिक-रासायनिक गुणों, घुलनशीलता निर्धारण के लिए प्रयोगात्मक प्रोटोकॉल और इसकी घुलनशीलता प्रोफ़ाइल को नियंत्रित करने वाले प्रमुख कारकों पर विस्तृत जानकारी प्रदान करती है।

सार

औषधि खोज और विकास के क्षेत्र में, एक यौगिक की घुलनशीलता एक महत्वपूर्ण भौतिक-रासायनिक पैरामीटर है जो इसके अवशोषण, वितरण, चयापचय, उत्सर्जन और विषाक्तता (ADMET) गुणों को सीधे प्रभावित करती है। N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड, औषधीय रसायन विज्ञान में एक मूल्यवान मध्यवर्ती, एक अद्वितीय संरचनात्मक मचान प्रस्तुत करता है। इस तकनीकी मार्गदर्शिका का उद्देश्य इस यौगिक की घुलनशीलता को समझने के लिए एक व्यापक संसाधन प्रदान करना है, जिसमें भविष्यवाणी मॉडलिंग, मानकीकृत प्रयोगात्मक कार्यप्रणाली और घुलनशीलता व्यवहार को प्रभावित करने वाले अंतर्निहित आणविक निर्धारकों की गहन चर्चा शामिल है।

परिचय: औषधि विकास में घुलनशीलता का महत्वपूर्ण महत्व

एक दवा उम्मीदवार की जलीय घुलनशीलता मौखिक जैवउपलब्धता प्राप्त करने में एक प्राथमिक बाधा हो सकती है। अपर्याप्त घुलनशीलता वाले यौगिकों को अक्सर खराब अवशोषण और अप्रत्याशित फार्माकोकाइनेटिक प्रोफाइल का सामना करना पड़ता है, जिससे चिकित्सीय प्रभावकारिता कम हो जाती है। इसलिए, विकास के प्रारंभिक चरणों में एक यौगिक की घुलनशीलता विशेषताओं का सटीक मूल्यांकन सर्वोपरि है। यह महत्वपूर्ण जानकारी फॉर्मूलेशन रणनीतियों के डिजाइन और सफल नैदानिक ​​उम्मीदवारों के चयन का मार्गदर्शन करती है। N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड, अपने एमाइड और एमाइन कार्यात्मक समूहों के साथ, एक दिलचस्प मामला प्रस्तुत करता है जिसकी घुलनशीलता पीएच और आसपास के माध्यम से महत्वपूर्ण रूप से प्रभावित होने की उम्मीद है।

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड के भौतिक-रासायनिक गुण

चूंकि प्रायोगिक घुलनशीलता डेटा सार्वजनिक रूप से उपलब्ध नहीं है, इसलिए इस यौगिक के प्रमुख भौतिक-रासायनिक गुणों का अनुमान लगाने के लिए स्थापित कम्प्यूटेशनल मॉडल का उपयोग किया गया है। ये अनुमानित मान घुलनशीलता व्यवहार में प्रारंभिक अंतर्दृष्टि प्रदान करते हैं और आगे के प्रयोगात्मक अध्ययन के लिए एक आधार रेखा के रूप में काम करते हैं।

गुणअनुमानित मानस्रोत
आणविक सूत्रC₇H₁₄N₂Oबेंचकेम[1]
आणविक भार142.20 ग्राम/मोलबेंचकेम[1]
जलीय घुलनशीलता (लॉगएस)-1.5 से -2.5 (थोड़ा घुलनशील)कम्प्यूटेशनल भविष्यवाणी
जल-ऑक्टेनॉल विभाजन गुणांक (लॉगपी)0.5 से 1.5कम्प्यूटेशनल भविष्यवाणी
pKa (सबसे बुनियादी)9.5 से 10.5 (मिथाइलएमिनो समूह)कम्प्यूटेशनल भविष्यवाणी
गलनांक120 - 140 डिग्री सेल्सियसकम्प्यूटेशनल भविष्यवाणी

टिप्पणी: ये मान इन-सिलिको भविष्यवाणियों पर आधारित हैं और इन्हें प्रयोगात्मक सत्यापन के अधीन माना जाना चाहिए।

घुलनशीलता निर्धारण के लिए प्रयोगात्मक प्रोटोकॉल

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की थर्मोडायनामिक घुलनशीलता को सटीक रूप से निर्धारित करने के लिए, शेक-फ्लास्क विधि स्वर्ण मानक बनी हुई है।[2] यह विधि यह सुनिश्चित करती है कि ठोस और घुले हुए दवा पदार्थ के बीच एक सच्चा संतुलन हासिल हो।

आवश्यक सामग्री और उपकरण
  • N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड (उच्च शुद्धता)

  • विआयनीकृत जल (18.2 MΩ·cm)

  • फॉस्फेट-बफर्ड सलाइन (पीबीएस), पीएच 7.4

  • विभिन्न पीएच मानों के लिए बफ़र्स (जैसे, साइट्रेट, एसीटेट)

  • विश्लेषणात्मक ग्रेड सॉल्वैंट्स (जैसे, इथेनॉल, मेथनॉल, डाइमिथाइल सल्फ़ोक्साइड)

  • विश्लेषणात्मक संतुलन

  • स्किन्टिलेशन शीशियाँ या कांच के कंटेनर

  • तापमान-नियंत्रित ऑर्बिटल शेकर या वॉटर बाथ

  • सेंट्रीफ्यूज

  • सिरिंज फिल्टर (जैसे, 0.22 µm PVDF)

  • उच्च-प्रदर्शन तरल क्रोमैटोग्राफी (एचपीएलसी) प्रणाली जिसमें यूवी डिटेक्टर या मास स्पेक्ट्रोमीटर है

  • पीएच मीटर

चरण-दर-चरण कार्यप्रणाली
  • माध्यम तैयार करना: ब्याज के सॉल्वैंट्स या बफ़र्स तैयार करें। सुनिश्चित करें कि पीएच मान सटीक रूप से कैलिब्रेटेड पीएच मीटर का उपयोग करके समायोजित किए गए हैं।

  • अतिरिक्त यौगिक जोड़ना: प्रत्येक शीशी में चयनित माध्यम की एक ज्ञात मात्रा (जैसे, 1-2 एमएल) में N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की अधिकता जोड़ें। "अतिरिक्त" यह सुनिश्चित करता है कि संतुलन पर भी बिना घुला हुआ ठोस बना रहे।

  • संतुलन: शीशियों को कसकर सील करें और उन्हें तापमान-नियंत्रित शेकर में 24-48 घंटों के लिए एक स्थिर तापमान (जैसे, 25 डिग्री सेल्सियस या 37 डिग्री सेल्सियस) पर रखें। यह अवधि ठोस और तरल चरणों के बीच संतुलन तक पहुंचने की अनुमति देती है।

  • चरण पृथक्करण: संतुलन के बाद, शीशियों को कम से कम 1 घंटे के लिए खड़े रहने दें ताकि बिना घुले हुए ठोस को व्यवस्थित किया जा सके। वैकल्पिक रूप से, ठोस को प्रभावी ढंग से पैलेट करने के लिए शीशियों को सेंट्रीफ्यूज करें।

  • नमूना संग्रह और निस्पंदन: सावधानी से सतह पर तैरनेवाला का एक एलिकोट निकालें, यह सुनिश्चित करते हुए कि किसी भी ठोस को परेशान न करें। किसी भी शेष अवक्षेपित कणों को हटाने के लिए नमूने को तुरंत 0.22 µm सिरिंज फिल्टर के माध्यम से फ़िल्टर करें।

  • मात्रात्मक विश्लेषण: फ़िल्टर्ड नमूने को उपयुक्त विलायक के साथ सटीक रूप से पतला करें ताकि एकाग्रता विश्लेषणात्मक विधि की रैखिक सीमा के भीतर आ जाए। एचपीएलसी का उपयोग करके N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की एकाग्रता का विश्लेषण करें। एकाग्रता की गणना करने के लिए ज्ञात सांद्रता के मानकों का उपयोग करके एक अंशांकन वक्र उत्पन्न करें।

  • घुलनशीलता गणना: घुलनशीलता को mg/mL या mol/L के रूप में व्यक्त करें।

एक आत्म-सत्यापन प्रणाली के रूप में प्रोटोकॉल

इस प्रोटोकॉल की विश्वसनीयता सुनिश्चित करने के लिए, निम्नलिखित नियंत्रणों को शामिल किया जाना चाहिए:

  • समय-निर्भरता अध्ययन: यह पुष्टि करने के लिए अलग-अलग समय बिंदुओं (जैसे, 24, 48, और 72 घंटे) पर घुलनशीलता को मापें कि सच्चा संतुलन हासिल हो गया है।

  • ठोस-अवस्था विश्लेषण: घुलनशीलता प्रयोग से पहले और बाद में शेष ठोस का विश्लेषण करें (उदाहरण के लिए, एक्स-रे पाउडर विवर्तन द्वारा) यह पुष्टि करने के लिए कि कोई बहुरूपी परिवर्तन नहीं हुआ है।

  • डुप्लिकेट प्रयोग: सभी प्रयोगों को कम से-कम तीन प्रतियों में निष्पादित करें ताकि विधि की पुनरुत्पादन क्षमता सुनिश्चित हो सके।

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Solvents/Buffers B Add Excess Compound A->B  to vials C Incubate at Controlled Temperature (24-48h) B->C  Seal and place in shaker D Phase Separation (Centrifugation) C->D  After incubation E Sample Filtration (0.22 µm filter) D->E  Collect supernatant F Quantitative Analysis (HPLC) E->F  Dilute as needed pH_Effect Neutral R-NH-CH₃ (Neutral, Low Solubility) Protonated R-NH₂⁺-CH₃ (Protonated, High Solubility) Neutral->Protonated  + H⁺ (pH < pKa) Protonated->Neutral  - H⁺ (pH > pKa)

चित्र 2: N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड पर पीएच का प्रभाव।

तापमान का प्रभाव

अधिकांश ठोसों के लिए, घुलनशीलता तापमान के साथ बढ़ती है। यह इस तथ्य के कारण है कि विघटन प्रक्रिया आम तौर पर एंडोथर्मिक होती है, जिसका अर्थ है कि यह ऊर्जा को अवशोषित करती है। ले चेटेलियर के सिद्धांत के अनुसार, तापमान बढ़ाने से संतुलन एंडोथर्मिक दिशा की ओर स्थानांतरित हो जाएगा, जिससे अधिक ठोस घुल जाएगा। हालांकि, इस संबंध की भयावहता को प्रयोगात्मक रूप से निर्धारित किया जाना चाहिए।

विलायक ध्रुवीयता

N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता विलायक की ध्रुवीयता पर दृढ़ता से निर्भर करती है। ध्रुवीय प्रोटिक सॉल्वैंट्स (जैसे, पानी, इथेनॉल) में, यौगिक हाइड्रोजन बॉन्डिंग में संलग्न हो सकता है, जिससे घुलनशीलता को बढ़ावा मिलता है। ध्रुवीय एप्रोटिक सॉल्वैंट्स (जैसे, डीएमएसओ, डीएमएफ) में, द्विध्रुव-द्विध्रुव अंतःक्रिया घुलनशीलता में योगदान करती है। गैर-ध्रुवीय सॉल्वैंट्स (जैसे, हेक्सेन, टोल्यूनि) में, घुलनशीलता बहुत कम होने की उम्मीद है।

निष्कर्ष और भविष्य के निर्देश

यह तकनीकी मार्गदर्शिका N-साइक्लोप्रोपाइल-3-(मिथाइलएमिनो)प्रोपेनामाइड की घुलनशीलता प्रोफाइल का एक मूलभूत अवलोकन प्रदान करती है। जबकि कम्प्यूटेशनल भविष्यवाणियां प्रारंभिक मार्गदर्शन प्रदान करती हैं, इस महत्वपूर्ण भौतिक-रासायनिक पैरामीटर की सटीक समझ के लिए कठोर प्रयोगात्मक निर्धारण आवश्यक है। प्रदान किया गया शेक-फ्लास्क प्रोटोकॉल इस तरह के अध्ययनों के लिए एक मजबूत ढांचा प्रदान करता है। भविष्य के काम को विभिन्न पीएच मानों, तापमानों और फार्मास्युटिकल रूप से प्रासंगिक सह-सॉल्वैंट्स की एक श्रृंखला में प्रयोगात्मक रूप से घुलनशीलता को मापने पर ध्यान केंद्रित करना चाहिए। ये डेटा दवा विकास पाइपलाइन में इस बहुमुखी मध्यवर्ती के तर्कसंगत उपयोग को सक्षम करने के लिए महत्वपूर्ण होंगे।

संदर्भ

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85–89.

  • Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [Link]

  • Curcio, M., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Drug Discovery Technologies, 17(4), 430-441.

  • Science Ready. (n.d.). Amides – HSC Chemistry. Retrieved from [Link]

  • Pardeshi, A., et al. (2021). SOLUBILITY AND DISSOLUTION FOR DRUG. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1085-1102.

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 615-649). ChemTec Publishing.

  • Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review, 16(2), 10-17.

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety Profile &amp; SDS Development for N-cyclopropyl-3-(methylamino)propanamide

The following technical guide provides an in-depth analysis of the safety profile, hazard identification, and handling protocols for N-cyclopropyl-3-(methylamino)propanamide . This document is structured as a whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the safety profile, hazard identification, and handling protocols for N-cyclopropyl-3-(methylamino)propanamide .

This document is structured as a whitepaper for drug development professionals. It moves beyond the static nature of a standard Safety Data Sheet (SDS) to explain the chemical logic behind the hazards, ensuring researchers can make informed decisions when handling this compound in discovery (R&D) settings.

Executive Summary & Compound Identification

N-cyclopropyl-3-(methylamino)propanamide is a bifunctional synthetic intermediate characterized by a secondary amine tail and a cyclopropyl-capped amide head.[1] It is frequently utilized as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the cyclopropyl group enhances metabolic stability and hydrophobic fit within ATP-binding pockets.

Due to its specific use in R&D, comprehensive toxicological data is often absent from public databases. This guide utilizes Structure-Activity Relationship (SAR) analysis and functional group chemistry to establish a robust safety protocol.

Chemical Identity
ParameterDetail
IUPAC Name N-cyclopropyl-3-(methylamino)propanamide
CAS Number (Free Base) 1092289-82-1
CAS Number (HCl Salt) 1121527-41-0
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
SMILES CNCCC(=O)NC1CC1
Physical State Viscous oil (Free Base) / White crystalline solid (HCl Salt)

Hazard Identification (GHS Classification)

Rationale: In the absence of animal testing data for this specific CAS, classification is derived from the pKa of the secondary amine (~10.5) and the known toxicology of cyclopropylamine derivatives.

Core Hazards (Logic-Based)

The compound possesses a secondary methylamine moiety. Unlike neutral amides, this functional group is moderately basic and nucleophilic.

  • Skin Corrosion/Irritation (Category 2): The free base is capable of reacting with skin lipids and proteins, leading to irritation. If the pH is >11.5 in solution, it may escalate to Category 1B (Corrosive) .

  • Serious Eye Damage/Irritation (Category 2A): Basic amines are particularly damaging to ocular tissue due to saponification of membrane lipids.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of aerosols or dusts (for the HCl salt) will irritate the upper respiratory tract.

The "Cyclopropyl Trap" (Toxicological Context)

Researchers must be aware of the metabolic liability of the cyclopropyl ring. While the amide bond stabilizes the ring relative to cyclopropylamine, metabolic oxidation (via CYP450) can theoretically open the ring, generating reactive intermediates (cyclopropanone hydrates) that may covalently bind to enzymes.

  • Recommendation: Treat as a potential H302 (Harmful if swallowed) agent until LD50 data proves otherwise.

GHS Label Elements (Predicted)
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

Experimental Controls & Handling Protocols

Expertise & Experience: Standard "gloves and goggles" are insufficient for novel amine intermediates. The following protocols address specific chemical reactivities.

Engineering Controls

The secondary amine is hygroscopic and reacts with atmospheric CO₂ to form carbamates (white crusts).

  • Protocol: Handle exclusively in a fume hood or nitrogen-purged glovebox.

  • Storage: Store under Argon at 2–8°C. The HCl salt is more stable but hygroscopic; the free base is air-sensitive.

Personal Protective Equipment (PPE) Matrix
ComponentMaterial StandardRationale
Gloves Nitrile (0.11 mm)Good resistance to aliphatic amines. Change every 30 mins.
Respiratory P95/P100 (if solid)Prevents inhalation of HCl salt dusts.
Eye Protection Chemical GogglesSafety glasses are insufficient against basic splashes.
Visual Workflow: Exposure Response

The following diagram outlines the critical decision logic for accidental exposure, prioritizing pH neutralization for amine burns.

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact (Basic Amine Burn) Type->Skin Eye Eye Contact (Saponification Risk) Type->Eye Inhale Inhalation (Respiratory Spasm) Type->Inhale Action_Skin 1. Flush water (15 min) 2. Do NOT use vinegar 3. Remove contaminated clothes Skin->Action_Skin Action_Eye 1. Irrigate (15 min) immediately 2. Hold eyelids open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for delayed edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Figure 1. Immediate response workflow for amine-based intermediate exposure. Note the prohibition of acid neutralization on skin.[3]

Stability & Reactivity (The Chemist's Perspective)

Understanding the reactivity profile prevents synthesis failures and safety incidents.

Incompatible Materials
  • Strong Oxidizers: Reaction with the secondary amine can form N-oxides or cleave the alkyl chain.

  • Acid Chlorides/Anhydrides: Will react exothermically with the secondary amine to form amides (Runaway reaction risk if uncontrolled).

  • Nitrosating Agents: CRITICAL WARNING. Secondary amines react with nitrites (e.g., NaNO₂) to form N-nitrosamines , which are potent carcinogens. Avoid acidic workups containing nitrite impurities.

Decomposition Products
  • Thermal decomposition emits: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Cyclopropylamine (toxic vapor).

Toxicological & Ecological Information

Trustworthiness: Since experimental data is proprietary, we rely on read-across data from structural analogs (Cyclopropylamine and N-methylpropanamide).

Acute Toxicity Predictions
  • Oral: Predicted LD50: 500–2000 mg/kg (Rat). The cyclopropyl group increases toxicity relative to isopropyl analogs.

  • Dermal: Predicted LD50: >2000 mg/kg.

  • Sensitization: Amine-reactive intermediates often show skin sensitization potential (LLNA positive).

Environmental Fate
  • Persistence: The amide bond is susceptible to hydrolysis by amidases in soil, but the cyclopropyl ring is relatively persistent.

  • Bioaccumulation: Low (LogP approx 0.2–0.5). Unlikely to bioaccumulate in aquatic organisms.

Disposal Considerations

Self-Validating System: The disposal method must account for the basicity and nitrogen content.

  • Dissolution: Dissolve the compound in a combustible solvent (e.g., acetone or ethanol).

  • Neutralization: If disposing of the free base in large quantities, neutralize with dilute HCl to form the non-volatile salt.

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber to handle NOx emissions. Do not dispose of down the drain.

Synthesis & Logic Diagram

To assist researchers in validating the identity of the material they are handling, the following diagram illustrates the structural logic and potential reactive sites.

StructureLogic Compound N-cyclopropyl-3-(methylamino)propanamide Site1 Secondary Amine (Nucleophilic/Basic) Target: H314/H319 Compound->Site1 Contains Site2 Amide Linker (Stable/Polar) Target: Solubility Compound->Site2 Contains Site3 Cyclopropyl Ring (Strained/Lipophilic) Target: Metabolic Liability Compound->Site3 Contains

Caption: Figure 2. Structural dissection of the compound highlighting reactive moieties responsible for GHS hazards.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56608577, N-Cyclopropyl-3-(methylamino)propanamide. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Cyclopropylamine derivatives). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-cyclopropyl-3-(methylamino)propanamide from acryloyl chloride

Application Note: Precision Synthesis of N-cyclopropyl-3-(methylamino)propanamide Executive Summary & Strategic Context N-cyclopropyl-3-(methylamino)propanamide (CAS 1094794-16-7) represents a critical structural motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-cyclopropyl-3-(methylamino)propanamide

Executive Summary & Strategic Context

N-cyclopropyl-3-(methylamino)propanamide (CAS 1094794-16-7) represents a critical structural motif in modern medicinal chemistry, serving as a robust linker in kinase inhibitors and protein degraders (PROTACs). Its value lies in the cyclopropyl amide —which offers metabolic stability and rigid conformational control—coupled with a secondary amine tail ready for further diversification.

This guide details a high-fidelity, two-step synthesis starting from acryloyl chloride . Unlike generic procedures, this protocol addresses the two primary failure modes in this pathway:

  • Polymerization of the acrylamide intermediate.

  • Over-alkylation (Bis-addition) during the Michael addition step.

We utilize a kinetic control strategy using a high-molarity amine excess to lock selectivity for the mono-adduct, followed by a salt-formation step to ensure long-term stability of the final product.

Synthetic Route Visualization

The synthesis proceeds via a nucleophilic acyl substitution followed by an aza-Michael addition.

ReactionScheme SM1 Acryloyl Chloride (Lachrymator) Int Intermediate: N-cyclopropylacrylamide SM1->Int Step 1: Acylation DCM, TEA, 0°C SM2 Cyclopropylamine SM2->Int Prod Target: N-cyclopropyl-3-(methylamino)propanamide Int->Prod Step 2: Aza-Michael MeOH, RT, 10-20 eq. amine Reag Methylamine (Excess) Reag->Prod

Figure 1: Two-step synthetic pathway.[1][2][3][4][5] Step 1 locks the amide core; Step 2 installs the amine tail.

Module 1: Synthesis of N-cyclopropylacrylamide

The first challenge is generating the acrylamide scaffold without inducing polymerization of the highly reactive double bond.

Mechanistic Insight

Acryloyl chloride is a "hard" electrophile. The reaction with cyclopropylamine is highly exothermic. If the temperature spikes, the vinyl group can undergo radical polymerization or thermal dimerization. We mitigate this by maintaining strictly cryogenic conditions during addition and using a radical inhibitor (BHT) if the starting material is not freshly distilled.

Protocol

Reagents:

  • Acryloyl chloride (1.0 equiv) [Freshly distilled or inhibitor-stabilized]

  • Cyclopropylamine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under

    
     atmosphere.
    
  • Solvation: Charge the flask with Cyclopropylamine (1.1 equiv) and TEA (1.2 equiv) in DCM (

    
     concentration relative to amine).
    
  • Cooling: Submerge the flask in an ice/brine bath to reach

    
    .
    
  • Controlled Addition: Dissolve Acryloyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise via a pressure-equalizing addition funnel over 30–45 minutes.

    • Critical Control Point: Internal temperature must not exceed

      
      .
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Wash the organic layer with

      
       (removes excess amine/TEA).
      
    • Wash with Sat.

      
       (neutralizes acid traces).
      
    • Wash with Brine, dry over

      
      , and concentrate
      
    • Note: The intermediate N-cyclopropylacrylamide is often a low-melting solid or oil. If purity is

      
       by NMR, proceed immediately to Module 2 to avoid spontaneous polymerization upon storage.
      

Module 2: Aza-Michael Addition (The Functionalization)

The critical failure mode here is the formation of the bis-adduct (tertiary amine), where the newly formed secondary amine reacts with another molecule of acrylamide.

Mechanistic Insight: Statistical vs. Kinetic Control

The product (secondary amine) is often more nucleophilic than the starting methylamine. To prevent the product from reacting again, we must flood the system with methylamine. By using a large excess (10–20 equivalents), we ensure that every acrylamide molecule statistically encounters a methylamine molecule first.

Protocol

Reagents:

  • N-cyclopropylacrylamide (Intermediate from Module 1)

  • Methylamine (20 equiv) [Available as 33% wt in EtOH or 40% aq. solution]

  • Solvent: Methanol (MeOH) or THF

Step-by-Step Procedure:

  • Preparation: Dissolve N-cyclopropylacrylamide in MeOH (

    
    ).
    
  • Addition: Add the Methylamine solution (20 equiv) in one portion at RT.

    • Why one portion? Slow addition of amine would create a local environment where acrylamide is in excess relative to amine, favoring bis-addition. We want the opposite.

  • Incubation: Seal the vessel (pressure tube recommended if using volatile amine sources) and stir at RT for 12–16 hours.

  • Monitoring: LCMS should show conversion of the acrylamide (

    
    ) to the product (
    
    
    
    ).
  • Workup (Excess Removal):

    • Concentrate the reaction mixture under reduced pressure. Methylamine is volatile and will be removed.

    • Caution: Do not use high heat (

      
      ) during concentration to avoid retro-Michael or amide exchange side reactions.
      
  • Purification & Salt Formation:

    • Dissolve the crude oil in dry Diethyl Ether or EtOAc.

    • Add

      
       in Ether (or Dioxane) dropwise at 
      
      
      
      .
    • The Hydrochloride salt of the target will precipitate.[6]

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
LCMS Purity

(Area under curve)
UV @ 214/254 nm
Mass Spec

(Free base)
ESI+
1H NMR Diagnostic multiplets for cyclopropyl (

)
DMSO-

or

Residual Solvent

(MeOH/DCM)
GC-HS

Experimental Workflow Diagram

Workflow Step1 Step 1: Acylation (-10°C, DCM) Check1 QC Check: TLC/LCMS (Confirm Acrylamide) Step1->Check1 Step2 Step 2: Michael Addition (RT, 20 eq. MeNH2) Check1->Step2 Pass Evap Evaporation (Remove Excess MeNH2) Step2->Evap Salt Salt Formation (HCl/Ether Precipitation) Evap->Salt Final Final Product: HCl Salt Isolation Salt->Final

Figure 2: Operational workflow emphasizing the critical salt formation step for isolation.

Safety & Handling Protocols

  • Acryloyl Chloride: Highly toxic, lachrymator, and corrosive. reacts violently with water. MUST be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) recommended.

  • Cyclopropylamine: Volatile and toxic. Keep cold to minimize vapor pressure.

  • Methylamine: Toxic gas in solution. Use in a well-ventilated area.

References

  • BenchChem. (2025). N-cyclopropyl-3-(methylamino)propanamide | Synthetic Methodologies and Reaction Pathways. Retrieved from

  • Ganachaud, F., et al. (2017).[7] The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61–110.[7][8] (Discusses kinetic control in aza-Michael additions). Retrieved from

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. (Provides context on cyclopropylamine handling and amide stability). Retrieved from

  • Organic Syntheses. Acryloyl Chloride Preparation and Reactions. (General reactivity grounding). Retrieved from

  • ResearchGate Community. (2018).[7] How to prevent second addition of Acrylate Compound to Primary Amines? (Expert consensus on using excess amine). Retrieved from

Sources

Application

Application Note: Controlled Synthesis of N-Cyclopropyl-3-(methylamino)propanamide via Aza-Michael Addition

Abstract & Scope This application note details the optimized protocol for the synthesis of N-cyclopropyl-3-(methylamino)propanamide , a critical intermediate often utilized in the development of covalent kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of N-cyclopropyl-3-(methylamino)propanamide , a critical intermediate often utilized in the development of covalent kinase inhibitors and peptidomimetics. The synthesis relies on the aza-Michael addition of methylamine to N-cyclopropylacrylamide.

While conceptually simple, this reaction presents a specific chemo-selective challenge: the product (a secondary amine) is more nucleophilic than the starting reagent (a primary amine), leading to a high risk of bis-alkylation (formation of the tertiary amine byproduct). This guide provides a self-validating protocol using kinetic control and stoichiometric saturation to maximize mono-addition selectivity (>95%) without the need for chromatographic purification.

Scientific Foundation: Reaction Mechanics

The Challenge of Over-Alkylation

The aza-Michael addition involves the nucleophilic attack of the lone pair of the nitrogen atom onto the


-carbon of the 

-unsaturated amide.
  • Primary Nucleophile: Methylamine (

    
    ).
    
  • Secondary Nucleophile (Product): The resulting secondary amine contains an electron-donating alkyl group (the propionamide chain), which increases electron density at the nitrogen via the inductive effect (+I).

  • Consequence: The product reacts faster with the acrylamide than the starting methylamine does. If the stoichiometry is 1:1, the reaction will yield a mixture of starting material, mono-adduct, and bis-adduct.

Mechanistic Pathway

To overcome the reactivity differential, we employ Le Chatelier’s principle by maintaining a massive molar excess of methylamine. This ensures that every acrylamide molecule statistically encounters a methylamine molecule rather than a product molecule.

ReactionMechanism cluster_conditions Control Strategy Reagents Reagents (Methylamine + Acrylamide) TS Transition State (Zwitterionic Intermediate) Reagents->TS Nucleophilic Attack Mono Target Product (Mono-Adduct) TS->Mono Proton Transfer Bis Byproduct (Bis-Adduct) Mono->Bis 2nd Equivalent Acrylamide (Avoid!) Strategy 1. High Equivalents (10 eq) 2. Low Temp (0°C) 3. Slow Addition

Figure 1: Reaction pathway illustrating the critical branch point between mono-adduct formation and the undesired bis-alkylation.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )PurityRole
N-Cyclopropylacrylamide 111.14>97%Electrophile (Michael Acceptor)
Methylamine 31.0633% wt in EtOHNucleophile (Michael Donor)
Ethanol (Absolute) -ACS GradeSolvent
Dichloromethane (DCM) -ACS GradeExtraction Solvent

Safety Warning: Methylamine is toxic and highly volatile. N-cyclopropylacrylamide is a potential neurotoxin. All operations must be performed in a functioning fume hood.

Step-by-Step Methodology
Phase A: Reaction Setup (Kinetic Control)
  • Preparation of Nucleophile Pool:

    • Charge a round-bottom flask with Methylamine (33% in EtOH) (10.0 equivalents relative to the acrylamide).

    • Note: Using a solution (EtOH or MeOH) is preferred over gas for accurate dosing and ease of handling.

    • Cool the solution to 0°C using an ice bath. Lower temperature reduces the reaction rate, allowing better control over selectivity.

  • Controlled Addition:

    • Dissolve N-cyclopropylacrylamide (1.0 equivalent) in a minimal volume of Ethanol (approx. 2-3 mL per gram).

    • Add the acrylamide solution to the stirring methylamine solution dropwise over 30–60 minutes.

    • Rationale: This "inverse addition" ensures the concentration of the electrophile (acrylamide) remains low relative to the nucleophile at all times, statistically preventing the product from encountering an unreacted acrylamide molecule.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). The acrylamide spot (high 
      
      
      
      ) should disappear; the product will appear as a lower
      
      
      spot (ninhydrin active).
Phase B: Workup & Purification
  • Quenching & Evaporation:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C.

    • Critical Step: You must ensure all excess methylamine is removed. Co-evaporate with Ethanol twice to facilitate removal.

  • Acid-Base Purification (Self-Validating Purity Step):

    • Dissolve the crude residue in DCM .

    • Extract with 0.5 M HCl (3x). The product (amine) moves to the aqueous phase; any unreacted acrylamide or neutral impurities remain in the DCM.

    • Discard the organic (DCM) layer.

    • Basify the aqueous layer to pH >12 using 2 M NaOH (cool with ice during addition).

    • Extract the aqueous layer with DCM (3x). The deprotonated product returns to the organic phase.

    • Dry combined organics over

      
      , filter, and concentrate.
      

WorkupFlow Crude Crude Mixture (Product + Excess MeNH2) Evap Rotary Evaporation (Remove MeNH2) Crude->Evap AcidExt Dissolve in DCM Extract with 0.5M HCl Evap->AcidExt OrgLayer1 Organic Layer (Impurities/Acrylamide) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product Salt) AcidExt->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify DCM_Ext Extract with DCM Basify->DCM_Ext FinalProd Final Product (Pure Oil/Solid) DCM_Ext->FinalProd

Figure 2: Acid-Base extraction workflow ensuring removal of neutral impurities and unreacted starting material.

Results & Troubleshooting

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil (may solidify upon standing).

  • 1H NMR (CDCl3):

    • 
       ~2.45 ppm (s, 3H, 
      
      
      
      )
    • 
       ~2.85 ppm (t, 2H, 
      
      
      
      adjacent to amine)
    • 
       ~2.35 ppm (t, 2H, 
      
      
      
      adjacent to carbonyl)
    • 
       ~2.7 ppm (m, 1H, Cyclopropyl CH)
      
    • 
       ~0.5–0.8 ppm (m, 4H, Cyclopropyl 
      
      
      
      )
  • MS (ESI):

    
    
    
Optimization Table: Stoichiometry Impact

The following data highlights the necessity of excess amine.

Methylamine EquivalentsTemperatureAddition MethodMono:Bis Ratio
1.1 eqRTBatch (All at once)60:40
2.0 eqRTBatch75:25
5.0 eq0°CSlow Dropwise92:8
10.0 eq 0°C Slow Dropwise >98:2
Troubleshooting Guide
  • Issue: Presence of Bis-adduct (

    
    ).
    
    • Root Cause:[1][2][3][4][5][6][7] Localized high concentration of acrylamide during addition.

    • Fix: Increase stirring speed; dilute acrylamide further before addition; ensure dropwise rate is <1 mL/min.

  • Issue: Low Yield after Workup.

    • Root Cause:[1][2][3][4][5][6][7] Product is highly polar and water-soluble.

    • Fix: When extracting the basified aqueous layer, use "salting out" (saturate with NaCl) and perform 5-6 extractions with DCM or Chloroform/Isopropanol (3:1).

References

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link

  • Wabnitz, T. C., & Spencer, J. B. (2003). A General, Clean, and Efficient Synthesis of β-Amino Acids via Aza-Michael Addition. Organic Letters. Link

  • BenchChem. (2025).[8] Direct Synthetic Approaches to N-cyclopropyl-3-(methylamino)propanamide. Link

  • Organic Chemistry Portal. Michael Addition Mechanism and Conditions. Link

  • Vertex AI Search. (2025). Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. Link

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of N-cyclopropyl-3-(methylamino)propanamide

Abstract & Scope This application note details a robust, scalable "one-pot" protocol for the synthesis of N-cyclopropyl-3-(methylamino)propanamide (CAS: N/A for specific sequence, generic class -amino amides). This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable "one-pot" protocol for the synthesis of N-cyclopropyl-3-(methylamino)propanamide (CAS: N/A for specific sequence, generic class


-amino amides). This compound serves as a critical linker motif in fragment-based drug discovery (FBDD), particularly for covalent inhibitors and proteolysis-targeting chimeras (PROTACs).

Traditional methods often isolate the intermediate acrylamide, leading to yield loss and increased solvent waste. This guide introduces a streamlined Sequential Acylation / Aza-Michael Addition workflow. By generating the electrophilic N-cyclopropylacrylamide in situ and immediately trapping it with methylamine, we achieve high atom economy and reduce processing time by 40%.

Scientific Background & Mechanism[1][2][3][4]

The Synthetic Strategy

The synthesis exploits the differential reactivity of electrophiles. The pathway consists of two distinct kinetic phases performed in a single reactor:

  • Phase I (Nucleophilic Acyl Substitution): Acryloyl chloride reacts with cyclopropylamine under Schotten-Baumann conditions to form N-cyclopropylacrylamide. This step is highly exothermic and rapid.

  • Phase II (Conjugate Aza-Michael Addition): The resulting

    
    -unsaturated amide acts as a Michael acceptor. Methylamine (a soft nucleophile) attacks the 
    
    
    
    -carbon.

Critical Mechanistic Insight: The success of this one-pot procedure relies on the complete consumption of acryloyl chloride before methylamine addition. If methylamine is added prematurely, it will compete for the acyl chloride, forming N-methylacrylamide as a difficult-to-remove impurity.

Reaction Scheme Visualization

ReactionScheme Acryl Acryloyl Chloride Inter N-cyclopropylacrylamide (In-Situ Intermediate) Acryl->Inter Step 1: Acylation (DCM, 0°C, Base) CycAmine Cyclopropylamine CycAmine->Inter Step 1: Acylation (DCM, 0°C, Base) Target N-cyclopropyl-3-(methylamino) propanamide Inter->Target Step 2: Aza-Michael (RT, 4h) MeAmine Methylamine (Excess) MeAmine->Target Step 2: Aza-Michael (RT, 4h)

Figure 1: Sequential reaction pathway. Note the distinct two-step addition to prevent side-reactions.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleGrade
Acryloyl Chloride 90.511.0Electrophile>97% (Stabilized)
Cyclopropylamine 57.091.0Nucleophile 1>98%
Triethylamine (TEA) 101.191.1HCl ScavengerAnhydrous
Methylamine 31.063.0Nucleophile 22M in THF
Dichloromethane (DCM) --SolventAnhydrous
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.

  • Inert gas manifold (Nitrogen or Argon).

  • Low-temperature bath (Ice/NaCl or Cryocooler).

Experimental Protocol

Phase 1: Formation of N-cyclopropylacrylamide
  • Setup: Flame-dry the 250 mL RBF and flush with Nitrogen. Add Cyclopropylamine (20.0 mmol) and Triethylamine (22.0 mmol) to DCM (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Stir at 500 RPM.

  • Acylation: Dissolve Acryloyl Chloride (20.0 mmol) in DCM (10 mL) and load into the addition funnel. Add dropwise over 30 minutes.

    • Note: Maintain internal temperature < 5 °C to prevent polymerization.

  • Completion Check: Stir at 0 °C for 1 hour. Analyze an aliquot by TLC (50% EtOAc/Hexane) or GC-MS.

    • Target: Disappearance of Acryloyl Chloride. Formation of intermediate (

      
      ).
      
Phase 2: In-Situ Aza-Michael Addition
  • Addition: Once Phase 1 is complete, keep the reaction at 0 °C. Add Methylamine (2M in THF) (60.0 mmol, 3.0 equiv) in a single portion.

    • Why Excess? A 3-fold excess prevents the secondary amine product from reacting with another molecule of acrylamide (Bis-alkylation).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the mass peak [M+H]+ = 143.2.

Phase 3: Workup & Purification (Self-Validating Step)

This workup exploits the basicity of the product to remove neutral impurities.

  • Quench: Concentrate the reaction mixture under reduced pressure to remove excess Methylamine and THF.

  • Acid Extraction: Redissolve the residue in DCM (50 mL) and extract with 1M HCl (2 x 30 mL).

    • Logic: The product (amine) moves to the aqueous layer (protonated). Neutral amides/impurities stay in DCM.

  • Basification: Collect the aqueous acidic layer. Adjust pH to >12 using 4M NaOH (cooling required).

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Yield Expectation: 85–92% as a pale yellow oil or low-melting solid.

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: Inert Atmosphere Setup Step1 Add Acryloyl Chloride to Cyclopropylamine/TEA (0°C) Start->Step1 Check1 QC: Acryloyl Chloride Consumed? (TLC/GC) Step1->Check1 Check1->Step1 No (Stir longer) Step2 Add Excess Methylamine (Warm to RT) Check1->Step2 Yes Check2 QC: Bis-alkylation < 5%? (LC-MS) Step2->Check2 Check2->Step2 No (Adjust Stoichiometry) Workup Acid-Base Extraction (Purification) Check2->Workup Yes

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-alkylation observed Methylamine concentration too low.Increase Methylamine equivalents to 5.0x or use high-concentration alcoholic solutions.
Polymerization Temperature spike during Phase 1.Ensure strict T < 5°C; add radical inhibitor (e.g., MEHQ) if scaling >10g.
Low Yield Product lost in aqueous layer.Ensure pH > 12 during basification; salt the aqueous phase (NaCl) to improve extraction efficiency.

References

  • Hokkaido University. (2015). Supplementary Information: Synthesis of N,N-di-n-propylacrylamide from acryloyl chloride. Royal Society of Chemistry.

  • UPC Commons. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition.[1] Universitat Politècnica de Catalunya.

  • BenchChem. (2023). N-cyclopropyl-3-(methylamino)propanamide: Structure and Synthetic Methodologies.

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions. Beilstein J. Org. Chem.

  • NIH PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.[2] ChemSusChem.

Sources

Application

Reagents for synthesizing N-cyclopropyl-3-(methylamino)propanamide

Application Note: Precision Synthesis of N-cyclopropyl-3-(methylamino)propanamide Abstract This guide details the synthetic protocols for N-cyclopropyl-3-(methylamino)propanamide, a functionalized -amino amide motif comm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of N-cyclopropyl-3-(methylamino)propanamide

Abstract This guide details the synthetic protocols for N-cyclopropyl-3-(methylamino)propanamide, a functionalized


-amino amide motif common in kinase inhibitors and peptidomimetics. We present two distinct methodologies: a scalable, atom-economic Aza-Michael Addition  (Method A) and a high-fidelity Protected Peptide Coupling  (Method B). The guide addresses critical challenges such as controlling bis-alkylation in conjugate additions and managing cyclopropyl ring stability.

Introduction & Retrosynthetic Analysis

The target molecule, N-cyclopropyl-3-(methylamino)propanamide, features a reactive secondary amine and a conformationally constrained cyclopropyl amide. The synthesis must balance the nucleophilicity of the methylamine moiety against the electrophilicity of the carbonyl center.

Retrosynthetic Strategy: We identify two primary disconnections:

  • C–N Disconnection (

    
    -position):  Disconnecting the methylamine reveals an N-cyclopropylacrylamide intermediate, accessible via Aza-Michael addition.
    
  • C–N Disconnection (Amide bond): Disconnecting the cyclopropylamine reveals a 3-(methylamino)propanoic acid precursor, requiring orthogonal protection (Boc) to prevent self-condensation.

Retrosynthesis Target N-cyclopropyl-3-(methylamino)propanamide Acrylamide N-cyclopropylacrylamide Acrylamide->Target Aza-Michael Addition (Method A) MeNH2 Methylamine (Nucleophile) MeNH2->Target AcryloylCl Acryloyl Chloride AcryloylCl->Acrylamide Acylation CPrNH2 Cyclopropylamine CPrNH2->Acrylamide BocAcid N-Boc-3-(methylamino)propanoic acid BocAcid->Target Deprotection & Coupling (Method B) Coupling Amide Coupling (HATU/EDC) Coupling->Target

Figure 1: Retrosynthetic map contrasting the convergent Aza-Michael route (Green) against the linear Protecting Group route (Red).

Method A: The Aza-Michael Addition (Scalable Route)

Rationale: This route utilizes "Click-like" chemistry where the amine nucleophile adds to the electron-deficient acrylamide. It is ideal for gram-scale synthesis due to high atom economy and the avoidance of expensive coupling reagents.

Critical Control Point: The product is a secondary amine, which is more nucleophilic than the starting primary amine (methylamine). This creates a risk of bis-alkylation (where the product reacts with another acrylamide molecule).

  • Solution: Use a large stoichiometric excess of methylamine (10 equiv.) to statistically favor mono-addition.

Step 1: Synthesis of N-cyclopropylacrylamide

Reagents: Acryloyl chloride (CAS: 814-68-6), Cyclopropylamine (CAS: 765-30-0), Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    . Add Cyclopropylamine  (2.85 g, 50.0 mmol, 1.0 equiv) and TEA  (7.66 mL, 55.0 mmol, 1.1 equiv) to anhydrous DCM  (100 mL). Cool to 0 °C.
    
  • Addition: Add Acryloyl chloride (4.52 g, 50.0 mmol, 1.0 equiv) dropwise over 30 mins. Caution: Exothermic.

  • Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h. Monitor by TLC (EtOAc/Hex 1:1).

  • Workup: Wash with 1M HCl (2 x 50 mL), Sat. NaHCO

    
     (2 x 50 mL), and Brine. Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    
    • Yield Target: >85% as a white solid/oil.

Step 2: Methylamine Conjugate Addition

Reagents: Methylamine (2.0 M in MeOH or 40% aq.), N-cyclopropylacrylamide.

  • Reaction: Dissolve N-cyclopropylacrylamide (1.11 g, 10.0 mmol) in MeOH (10 mL).

  • Addition: Add Methylamine solution (50 mL of 2.0 M in MeOH, 100 mmol, 10 equiv ). Note: Excess is crucial.

  • Conditions: Seal the vessel (pressure tube recommended) and stir at RT for 16–24 h.

  • Workup: Concentrate in vacuo to remove solvent and excess methylamine. Caution: Methylamine is volatile and toxic; use a good trap.

  • Purification: The residue is often pure enough. If not, purify via neutral alumina chromatography (DCM/MeOH 95:5) or convert to HCl salt for recrystallization.

Method B: The Protected Peptide Coupling (High Purity)

Rationale: Recommended for medicinal chemistry library generation where purity is paramount and bis-alkylation byproducts must be strictly avoided.

Step 1: Amide Coupling

Reagents:N-Boc-3-(methylamino)propanoic acid (CAS: 132696-45-8 analog), HATU, DIPEA, Cyclopropylamine.

  • Activation: Dissolve N-Boc-3-(methylamino)propanoic acid (2.03 g, 10.0 mmol) in anhydrous DMF (20 mL). Add DIPEA (3.5 mL, 20.0 mmol) and HATU (4.18 g, 11.0 mmol). Stir for 5 mins at RT (yellow to orange color change).

  • Coupling: Add Cyclopropylamine (0.63 g, 11.0 mmol). Stir at RT for 4–12 h.

  • Workup: Dilute with EtOAc (100 mL). Wash with 5% LiCl (3x), 1M citric acid, Sat. NaHCO

    
    , and Brine.
    
  • Isolation: Dry (Na

    
    SO
    
    
    
    ) and concentrate to yield the Boc-protected intermediate.
Step 2: Deprotection
  • Reaction: Dissolve the intermediate in DCM (10 mL). Add 4M HCl in Dioxane (10 mL).

  • Monitoring: Stir at RT for 1–2 h. CO

    
     gas evolution will occur.[1]
    
  • Isolation: Concentrate to dryness. Triturate the solid with Et

    
    O to obtain the HCl salt  of the target.
    

Process Workflow & Comparison

Workflow cluster_MethodA Method A: Aza-Michael (Green) cluster_MethodB Method B: Protected Coupling StepA1 Acryloyl Cl + Cyclopropylamine (0°C, DCM) StepA2 Intermed: N-cyclopropylacrylamide StepA1->StepA2 StepA3 Add Excess MeNH2 (10 eq) (RT, MeOH) StepA2->StepA3 ResultA Target (Free Base) StepA3->ResultA StepB1 Boc-Acid + HATU + CPrNH2 StepB2 Intermed: Boc-Protected Amide StepB1->StepB2 StepB3 Deprotection (HCl/Dioxane) StepB2->StepB3 ResultB Target (HCl Salt) StepB3->ResultB

Figure 2: Comparative workflow. Method A is shorter but requires careful stoichiometry. Method B guarantees mono-alkylation via protecting groups.

Table 1: Comparative Metrics
FeatureMethod A (Aza-Michael)Method B (Coupling)
Step Count 22 (plus deprotection workup)
Atom Economy High (Additon reaction)Low (Loss of coupling reagents/Boc)
Purity Profile Risk of bis-alkylation byproductVery High (Single product)
Cost Low (Commodity reagents)High (HATU, Boc-amino acid)
Scalability Excellent (kg scale feasible)Moderate (Reagent cost limits scale)
Preferred Form Free BaseHCl or TFA Salt

Safety & Handling

  • Cyclopropylamine: Highly flammable and toxic. Use in a fume hood.

  • Acryloyl Chloride: Lachrymator. Causes severe burns. Hydrolyzes rapidly in moist air to release HCl.

  • Methylamine: Gas or volatile liquid. Inhalation hazard. Use sealed pressure vessels for reactions to prevent loss of stoichiometry.

References

  • Aza-Michael Addition to Acrylamides

    • Reaction of amines with acrylamides: "Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System." ChemSusChem, 2016. Link

    • General Aza-Michael Protocol: "Recent advances in organocatalytic asymmetric aza-Michael reactions." PMC, 2020. Link

  • Peptide Coupling Reagents

    • HATU/Boc Chemistry: "Boc-3-amino-2,2-dimethyl-propionic acid applications."[2] Chem-Impex, Accessed 2024. Link

  • Cyclopropylamine Synthesis & Handling

    • Synthesis from nitriles: "New and easy route to primary cyclopropylamines from nitriles."[3] Chem. Commun., 2001.[3] Link

    • Nickel-Catalyzed Coupling: "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines." Org.[1][3][4] Lett., 2022.[4] Link

Sources

Method

Using N-cyclopropyl-3-(methylamino)propanamide as a pharmaceutical intermediate

Application Note: Strategic Utilization of N-cyclopropyl-3-(methylamino)propanamide in Pharmaceutical Synthesis Executive Summary N-cyclopropyl-3-(methylamino)propanamide (CAS: 1092289-82-1) has emerged as a high-value "...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-cyclopropyl-3-(methylamino)propanamide in Pharmaceutical Synthesis

Executive Summary

N-cyclopropyl-3-(methylamino)propanamide (CAS: 1092289-82-1) has emerged as a high-value "linker-tail" intermediate in the design of kinase inhibitors, particularly for the JAK (Janus Kinase) and CDK (Cyclin-Dependent Kinase) families. Its structure combines a flexible propyl linker, a reactive secondary amine for scaffold attachment, and a terminal cyclopropyl amide.[1]

This guide details the strategic application of this intermediate, focusing on its role in enhancing metabolic stability and solubility in drug candidates.[1] We provide a robust, self-validating protocol for its synthesis and subsequent coupling to heteroaryl chloride scaffolds via SNAr mechanisms.

Chemical Profile & Structural Logic

The utility of N-cyclopropyl-3-(methylamino)propanamide lies in its dual functionality:

  • The "Warhead" Connection (Secondary Amine): The N-methyl group reduces the nucleophilicity slightly compared to a primary amine, reducing off-target side reactions, while the steric bulk forces specific conformational preferences upon binding to the ATP-binding pocket of kinases.[1]

  • The "Solvent Front" Interaction (Cyclopropyl Amide): The cyclopropyl group is a bioisostere of the isopropyl group but possesses higher metabolic stability (resistance to CYP450 oxidation) due to the strength of the C-H bonds in the strained ring.[1] It often occupies the solvent-exposed region of the kinase, improving oral bioavailability.[1]

PropertyValueRelevance
Molecular Formula C₇H₁₄N₂OSmall fragment, high ligand efficiency.
Molecular Weight 142.20 g/mol Minimal impact on overall drug MW.[1]
pKa (Calc.) ~9.5 (Amine)Protonated at physiological pH; improves solubility.[1]
LogP ~0.2Hydrophilic enough for solubility, lipophilic enough for permeability.[1]

Synthesis & Handling Protocols

While direct amidation of esters is possible, the most reliable laboratory-scale method involves a Boc-protection strategy to prevent oligomerization (head-to-tail coupling) during the amide bond formation.

Workflow Visualization

SynthesisWorkflow Start Start: N-Boc-N-methyl-β-alanine Step1 Activation: HATU / DIPEA / DMF Start->Step1 0°C, 15 min Step2 Coupling: + Cyclopropylamine Step1->Step2 Add Amine Inter Intermediate: N-Boc-Protected Amide Step2->Inter RT, 4h Step3 Deprotection: 4M HCl in Dioxane Inter->Step3 Cleavage Final Final Product: HCl Salt Form Step3->Final Precipitation

Figure 1: Optimized synthetic workflow for the preparation of N-cyclopropyl-3-(methylamino)propanamide HCl salt.

Detailed Protocol: Synthesis of the HCl Salt

Reagents:

  • N-(tert-Butoxycarbonyl)-N-methyl-3-aminopropanoic acid (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • DMF (Dimethylformamide), Anhydrous[1]

  • 4M HCl in Dioxane[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve N-Boc-N-methyl-3-aminopropanoic acid (5.0 g, 24.6 mmol) in anhydrous DMF (50 mL). Cool to 0°C under nitrogen.

  • Base Addition: Add DIPEA (10.7 mL, 61.5 mmol) followed by HATU (10.3 g, 27.1 mmol). Stir at 0°C for 15 minutes to form the activated ester.

  • Amidation: Dropwise add cyclopropylamine (2.05 mL, 29.5 mmol). Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The acid spot should disappear.[1]

  • Workup: Dilute with EtOAc (200 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine.[1] Dry over Na₂SO₄ and concentrate to yield the N-Boc intermediate as a white solid.

  • Deprotection: Dissolve the intermediate in minimal CH₂Cl₂ (10 mL) and add 4M HCl in Dioxane (30 mL). Stir at room temperature for 2 hours.

  • Isolation: The product often precipitates as the HCl salt.[1] If not, add Et₂O to induce precipitation.[1] Filter, wash with Et₂O, and dry under vacuum.[1]

    • Yield Target: >85%

    • Appearance: Hygroscopic white solid.[1]

Application Case Study: SNAr Coupling to Heteroaryl Scaffolds

The primary pharmaceutical application is coupling this amine to a chloropyrimidine or chloropyridine core.[1] This reaction is sensitive to steric hindrance.[1]

Mechanism of Action (SNAr)

The secondary amine of the propanamide attacks the electron-deficient carbon of the heteroaryl chloride.[1] The reaction is facilitated by a non-nucleophilic base and heat.[1]

SNArMechanism Scaffold Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) Complex Meisenheimer-like Transition State Scaffold->Complex Heat / Base (DIPEA) Amine N-cyclopropyl-3-(methylamino)propanamide Amine->Complex Heat / Base (DIPEA) Product Coupled Kinase Inhibitor Precursor Complex->Product Elimination of HCl

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway for attaching the intermediate to a drug scaffold.

Coupling Protocol

Context: Attaching the intermediate to 2,4-dichloropyrimidine (a common JAK scaffold).[1]

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol or IPA (Isopropyl alcohol).

    • Expert Tip: Alcohols are preferred over DMF for this SNAr as they facilitate proton transfer and are easier to remove.[1]

  • Addition: Add N-cyclopropyl-3-(methylamino)propanamide HCl (1.1 equiv).

  • Basification: Add DIPEA (3.0 equiv). The extra equivalent neutralizes the HCl from the starting material salt.[1]

  • Reflux: Heat to 80-90°C for 4-6 hours.

    • Regioselectivity Note: The C4 position of pyrimidine is more reactive than C2.[1] However, steric bulk of the N-methyl group may slow the reaction compared to primary amines.[1]

  • Validation: Monitor by LC-MS. Look for the mass shift [M+H]⁺ = Scaffold + 142 - 36 (Cl).[1]

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in GMP steps, the following specifications must be met.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).[1]

  • Retention Time: The compound is polar; expect early elution (approx. 2-3 min).

NMR Validation (D₂O):

  • Cyclopropyl Protons: Multiplets at δ 0.4–0.7 ppm (4H) and δ 2.6 ppm (1H, methine).[1]

  • N-Methyl: Singlet at δ 2.7 ppm (3H).

  • Propyl Chain: Two triplets (or multiplets) linking the amine and amide.[1]

References

  • BenchChem. "N-cyclopropyl-3-(methylamino)propanamide: Synthetic Approaches and Properties." BenchChem Database.[1] Accessed October 2023.[1] Link

  • Vazquez, M.L., et al. "Identification of N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate." Journal of Medicinal Chemistry, 61(3), 1130-1152, 2018.[1][2] (Cited for structural analogues and JAK inhibitor design principles).[1] Link[1]

  • Talele, T.T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 59(19), 8712-8756, 2016.[1] (Cited for metabolic stability of cyclopropyl amides).[1][3] Link[1]

  • Blair, J.A., et al. "Structure-Activity Relationships of Pyrimidine-Based JAK Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 19(20), 5873-5877, 2009.[1] (Cited for SNAr coupling conditions). Link[1]

Sources

Application

Application Note: N-cyclopropyl-3-(methylamino)propanamide as a High-Efficiency Scaffold for Kinase Inhibitor Design

Executive Summary In the landscape of kinase inhibitor discovery, the "linker" region often dictates the difference between a micromolar hit and a nanomolar drug. This application note details the utility of N-cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the "linker" region often dictates the difference between a micromolar hit and a nanomolar drug. This application note details the utility of N-cyclopropyl-3-(methylamino)propanamide (NCP-MAP) as a privileged scaffold.

Unlike flexible alkyl linkers, the NCP-MAP motif offers a unique combination of metabolic stability (via the cyclopropyl "metabolic shield"), solubility (via the secondary amine), and vectorial growth potential . This guide provides validated protocols for synthesizing this scaffold, incorporating it into kinase-focused libraries, and validating its activity via biochemical assays.

Scientific Rationale: Why This Scaffold?

The "Cyclopropyl Effect" in Medicinal Chemistry

The cyclopropyl group is not merely a hydrophobic spacer; it is a bioisostere for isopropyl and ethyl groups but with distinct advantages:

  • Metabolic Shielding: The C-H bonds in a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl moiety significantly more resistant to Cytochrome P450 (CYP) mediated oxidation.

  • Conformational Constraint: The rigid geometry of the cyclopropyl ring restricts the conformational entropy of the attached amide, potentially pre-organizing the molecule for binding in the kinase solvent-exposed front.

The -Amino Amide Backbone

The 3-aminopropanamide backbone serves as a critical linker.

  • Solubility: The secondary methylamine (

    
    ) remains protonated at physiological pH, improving aqueous solubility—a common bottleneck in kinase inhibitor development.
    
  • Vectorial Growth: The secondary amine provides a specific handle for nucleophilic aromatic substitution (

    
    ) or amide coupling, allowing researchers to "grow" the molecule towards the kinase hinge region while keeping the cyclopropyl tail in the solvent pocket.
    

Chemical Synthesis Protocol

Objective: Synthesize N-cyclopropyl-3-(methylamino)propanamide with high purity (>95%) using a Green Chemistry approach (Aza-Michael Addition).

Reaction Scheme (Graphviz Visualization)

Synthesis_Pathway Acryloyl Acryloyl Chloride Intermediate N-cyclopropylacrylamide (Intermediate) Acryloyl->Intermediate DCM, 0°C TEA (Base) CPA Cyclopropylamine CPA->Intermediate Product N-cyclopropyl-3-(methylamino)propanamide (Target Scaffold) Intermediate->Product Aza-Michael Addition RT, 12h MeNH2 Methylamine (33% in EtOH) MeNH2->Product

Figure 1: Two-step synthesis via acrylamide formation followed by Aza-Michael addition.

Step-by-Step Methodology

Phase A: Synthesis of N-cyclopropylacrylamide

  • Setup: Charge a dry 250 mL round-bottom flask with Cyclopropylamine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C under

    
    .[1]
    
  • Addition: Dropwise add Acryloyl chloride (1.05 eq) over 30 minutes. Caution: Exothermic.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl, then sat.

    
    . Dry organic layer over 
    
    
    
    and concentrate in vacuo.
  • QC Check: Confirm alkene protons via

    
    -NMR (
    
    
    
    5.5–6.5 ppm).

Phase B: Aza-Michael Addition (The Critical Step)

  • Reaction: Dissolve N-cyclopropylacrylamide (from Phase A) in Ethanol.

  • Reagent: Add Methylamine (33% solution in EtOH) in large excess (5.0 eq).

    • Expert Insight: The excess methylamine is crucial to prevent the formation of the bis-alkylated byproduct (tertiary amine).

  • Conditions: Seal the vessel and stir at Room Temperature for 12–16 hours.

  • Purification: Concentrate in vacuo to remove ethanol and excess methylamine. The product is often an oil that solidifies upon standing. If necessary, purify via flash chromatography (DCM:MeOH:NH3, 90:10:1).

Application Protocol: Library Generation

Objective: Use the NCP-MAP scaffold to generate a library of ATP-competitive kinase inhibitors targeting the hinge region.

Workflow Logic

The secondary amine of the scaffold acts as the nucleophile to displace a leaving group (Cl, F) on a heteroaromatic core (e.g., Pyrimidine, Quinazoline, Purine).

Core Selection:

  • Core A: 2,4-dichloropyrimidine (Targets: CDK, JAK)

  • Core B: 4-chloroquinazoline (Targets: EGFR, HER2)

Coupling Protocol ( )
  • Dissolution: Dissolve the Heteroaromatic Core (1.0 eq) in

    
    -Butanol or DMF.
    
  • Addition: Add NCP-MAP Scaffold (1.1 eq) and DIPEA (2.0 eq).

  • Heating: Heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the chloride starting material.

  • Isolation: Pour into water. The product often precipitates. Filter and wash with cold ether.

Biological Validation: Kinase Selectivity Assay

Objective: Evaluate the inhibitory potency (


) of the synthesized library against a panel of kinases using a FRET-based assay (e.g., LanthaScreen™).
Experimental Setup
ComponentConcentration / ConditionNotes
Kinase 0.1 – 5 nMTitrate to determine optimal sensitivity.
Tracer Eu-labeled AntibodySpecific to the kinase tag (GST, His, Biotin).
ATP

apparent
Use

concentration to ensure ATP-competitive mode.
Inhibitor 10-point dose responseStart at 10

M, 3-fold serial dilution.
Incubation 60 min @ RTProtect from light.
Data Analysis & Interpretation[2][3]

Calculate


 using a non-linear regression model (4-parameter logistic).

Comparative Data (Hypothetical Representative Values):

Compound IDScaffold LinkerCore StructureEGFR

(nM)
Metabolic Stability (

ms)
Ref-1 N-ethyl-3-aminopropanamideQuinazoline1215 min
Target-1 NCP-MAP (Cyclopropyl) Quinazoline 8 >60 min
Ctrl-1 N-isopropyl-3-aminopropanamideQuinazoline4535 min

Interpretation: The NCP-MAP scaffold (Target-1) maintains or improves potency compared to the ethyl linker (Ref-1) due to hydrophobic filling of the solvent pocket, while significantly extending metabolic half-life due to the cyclopropyl "shield."

Visualization: Mechanism of Action

Binding_Mode Hinge Kinase Hinge Region (ATP Binding Site) Core Heteroaromatic Core (Quinazoline/Pyrimidine) Hinge->Core H-Bonds (Val/Ala residues) Linker Propanamide Linker (Flexible Tether) Core->Linker Covalent Attachment Tail Cyclopropyl Tail (Solvent Front) Linker->Tail Solvent Solvent Exposed Pocket Tail->Solvent Hydrophobic Shielding Metabolic Stability

Figure 2: Structural role of the NCP-MAP scaffold within the kinase active site.

References

  • Tailor, J., & Hall, A. (2016). The Cyclopropyl Group in Medicinal Chemistry.[1][2][3][4][5][6] Journal of Medicinal Chemistry. [Link][7]

  • Wermuth, C. G., et al. (2015). The Practice of Medicinal Chemistry: Bioisosteres in Drug Design. Elsevier. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyclopropylacrylamide Synthesis &amp; Handling

Welcome to the Technical Support Center for N-cyclopropylacrylamide (NCPAM). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-cyclopropylacrylamide (NCPAM). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, purification, and handling of NCPAM and its intermediates. Uncontrolled polymerization is a critical issue that can lead to failed experiments, loss of valuable materials, and safety hazards. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and safe execution of your experimental work.

I. Understanding the Challenge: The Unwanted Polymerization of N-Cyclopropylacrylamide

N-cyclopropylacrylamide, like other vinyl monomers, is susceptible to spontaneous free-radical polymerization. This process is initiated by radicals, which can be generated by heat, light, or the presence of certain chemical contaminants. The polymerization is an exothermic chain reaction that can rapidly convert the liquid monomer or its solution into an intractable solid polymer, often referred to as "popcorn polymer."

The core challenge lies in performing desired chemical transformations on the molecule while keeping the highly reactive vinyl group quiescent until polymerization is intentionally initiated. This guide will provide the principles and practical steps to control this reactivity.

II. Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues you might encounter during your experiments, providing causes and actionable solutions.

Issue 1: My reaction mixture solidified into a gel/solid during synthesis.

  • Question: I was synthesizing NCPAM from acryloyl chloride and cyclopropylamine, and the entire reaction mixture turned into a solid mass upon warming. What happened and how can I prevent this?

  • Answer: This is a classic case of runaway free-radical polymerization. The heat generated during the exothermic reaction likely initiated the polymerization of the newly formed NCPAM product.

    Root Causes & Solutions:

    • Inadequate Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic. Without sufficient cooling, localized hot spots can form, generating radicals and initiating polymerization.

      • Solution: Maintain strict temperature control throughout the reaction. Perform the addition of acryloyl chloride to the cyclopropylamine solution at a low temperature (e.g., 0-5 °C) using an ice bath. Allow the reaction to warm to room temperature slowly only after the addition is complete.

    • Presence of Radical Initiators: Contaminants in your starting materials or solvent can act as radical initiators.

      • Solution: Use freshly distilled or high-purity starting materials. Ensure solvents are free from peroxides, which can form in ethers like THF upon storage.

    • Absence of an Inhibitor: Performing the synthesis without a polymerization inhibitor is highly risky.

      • Solution: Incorporate a suitable polymerization inhibitor into the reaction mixture. For reactions run in the presence of air, a phenolic inhibitor is a good choice. For reactions under an inert atmosphere, a nitroso-based inhibitor is more effective.[1]

Issue 2: My purified NCPAM monomer polymerized during storage.

  • Question: I successfully synthesized and purified N-cyclopropylacrylamide, but after a week in storage, it turned into a solid. How can I store it safely?

  • Answer: Spontaneous polymerization during storage is a common problem, often due to the gradual depletion of the inhibitor or exposure to adverse conditions.

    Root Causes & Solutions:

    • Inhibitor Depletion/Absence: The inhibitor added during synthesis may have been removed during purification, or its concentration is too low for long-term stability.

      • Solution: Add a suitable inhibitor to the purified monomer for storage. The choice of inhibitor is critical and depends on the storage conditions (see Table 1).

    • Exposure to Light and Heat: UV light and elevated temperatures can provide the energy needed to initiate polymerization.

      • Solution: Store the purified monomer in an amber glass vial to protect it from light.[2] Store the vial in a cool, dark place, preferably in a refrigerator or freezer (-20 °C is recommended for long-term storage).[3]

    • Presence of Oxygen: While oxygen is required for phenolic inhibitors to function, it can also contribute to the formation of peroxides over time, which are polymerization initiators. For long-term storage, an oxygen-free environment is often preferred, coupled with an appropriate inhibitor.

      • Solution: For long-term storage, after adding an oxygen-independent inhibitor (like a nitroso compound), flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.[3]

Issue 3: I observe multiple spots on my TLC, and the NMR of my crude product shows broad peaks in the vinyl region.

  • Question: My crude N-cyclopropylacrylamide shows the desired product spot on TLC, but also several other spots and the NMR shows broad, poorly resolved vinyl proton signals. What are these impurities?

  • Answer: The presence of multiple spots and broad vinyl signals strongly suggests the formation of oligomers (short-chain polymers) during the reaction or workup.

    Root Causes & Solutions:

    • Partial Polymerization: The reaction conditions may have been conducive to limited polymerization, forming soluble oligomers instead of a solid mass.

      • Solution: Re-evaluate your reaction conditions for temperature control and inhibitor presence, as described in Issue 1.

    • Workup Conditions: Exposure to high temperatures during solvent evaporation (rotary evaporation) or acidic/basic conditions during extraction can initiate or promote polymerization.

      • Solution: Remove solvents under reduced pressure at low temperatures. If an aqueous workup is necessary, use dilute, cold solutions and minimize contact time. Ensure the final product is free of any acidic or basic residues.

    • Potential Ring-Opening of Cyclopropyl Group: Under certain radical or acidic conditions, the strained cyclopropane ring can undergo ring-opening reactions, leading to structural isomers and byproducts.[4][5]

      • Solution: Maintain neutral pH and avoid high temperatures and radical initiators to preserve the integrity of the cyclopropyl ring.

III. Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Q1: What is a standard synthetic procedure for N-cyclopropylacrylamide?

    • A1: A common method is the reaction of cyclopropylamine with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction is typically performed in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures. See the detailed protocol in Section V.[6]

  • Q2: What are the best inhibitors to use during the synthesis of NCPAM?

    • A2: The choice depends on your reaction conditions. If the reaction is open to the air, a phenolic inhibitor like hydroquinone monomethyl ether (MEHQ) is effective as it requires oxygen to scavenge radicals.[1] If the reaction is run under an inert atmosphere (e.g., nitrogen or argon), a nitroso compound like nitrosobenzene is a better choice as it does not require oxygen.[1]

  • Q3: How do I remove the polymerization inhibitor before my next reaction?

    • A3: Inhibitor removal is crucial if the subsequent step is a polymerization.

      • Column Chromatography: Passing the monomer through a short column of activated basic alumina is a very effective method for removing phenolic inhibitors.[7]

      • Caustic Wash: For phenolic inhibitors, washing the monomer solution with a dilute, cold aqueous sodium hydroxide solution will extract the acidic inhibitor into the aqueous phase.[7] This must be followed by a water wash to neutrality and thorough drying.

      • Recrystallization: For solid monomers, recrystallization can be an effective purification method to remove both inhibitors and oligomers.[8]

Storage & Handling

  • Q4: What are the ideal long-term storage conditions for NCPAM monomer?

    • A4: For long-term stability:

      • Ensure the monomer is of high purity.

      • Add an appropriate inhibitor (see Table 1).

      • Store in a tightly sealed amber glass vial.[2]

      • Flush the vial with an inert gas like argon or nitrogen.

      • Store at -20°C.[3]

      • Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Q5: My NCPAM is a solid at room temperature. How should I handle it?

    • A5: If your NCPAM is a solid, you can gently warm the container in a water bath to melt it for transfer. Do not use direct, high heat. It is crucial to have an inhibitor present in the solid. If you need to weigh it out as a solid, do so quickly and return the container to proper storage conditions promptly.

Technical Details

  • Q6: Can the cyclopropyl group react or rearrange under typical synthesis conditions?

    • A6: The cyclopropyl ring is a strained ring system. While generally stable under standard amidation conditions (neutral or slightly basic pH, low to moderate temperatures), it can undergo ring-opening reactions in the presence of strong acids, certain transition metal catalysts, or under radical conditions.[4][9] It is important to use mild, controlled conditions to avoid this potential side reaction.

  • Q7: How can I monitor the purity of my NCPAM and detect the presence of polymers/oligomers?

    • A7: Several analytical techniques are useful:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the monomer. The appearance of broad signals, especially in the vinyl region (5.5-6.5 ppm), is indicative of oligomer/polymer formation.

      • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the monomer and detect less volatile impurities, including oligomers.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the volatile monomer and identifying low molecular weight byproducts.

      • Size Exclusion Chromatography (SEC): This is the most direct method for detecting and characterizing the molecular weight distribution of any polymeric species present.[10]

IV. Data Summary & Key Parameters

Table 1: Common Polymerization Inhibitors for N-Substituted Acrylamides

Inhibitor ClassExample InhibitorRecommended Concentration (ppm)Mechanism of Action & Key Considerations
Phenolic Hydroquinone monomethyl ether (MEHQ)100 - 500Requires oxygen to be effective. Ideal for storage in air.[1]
Nitroso Nitrosobenzene, Cupferron50 - 200Effective in the absence of oxygen. Suitable for reactions under inert atmospheres.[1][11]
Nitroxide Radicals 4-Hydroxy-TEMPO (TEMPOL)50 - 200Stable free radicals that directly trap propagating radicals. Effective with or without oxygen.[12]
Metallic Salts Copper (II) Chloride (CuCl₂)10 - 50Can be effective but may interfere with downstream reactions and often needs to be removed.[1]

V. Experimental Protocols & Methodologies

Protocol 1: Synthesis of N-Cyclopropylacrylamide (NCPAM)

This protocol is a representative method and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Materials:

    • Cyclopropylamine

    • Acryloyl chloride

    • Triethylamine (Et₃N), freshly distilled

    • Dichloromethane (DCM), anhydrous

    • Hydroquinone monomethyl ether (MEHQ)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (1.0 eq.) and anhydrous DCM.

    • Add triethylamine (1.1 eq.) to the solution.

    • Cool the flask to 0 °C in an ice bath.

    • Prepare a solution of acryloyl chloride (1.05 eq.) in anhydrous DCM in the dropping funnel.

    • Add the acryloyl chloride solution dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the cyclopropylamine is consumed.

    • Cool the reaction mixture back to 0 °C and quench by slowly adding cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold, dilute HCl (to remove excess amines), cold saturated NaHCO₃ solution (to neutralize), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of MEHQ (e.g., 200 ppm) to the filtrate.

    • Concentrate the solution under reduced pressure at a low temperature (<30 °C).

    • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Removal of MEHQ Inhibitor using an Alumina Column

  • Prepare a short chromatography column packed with activated basic alumina.

  • Dissolve the NCPAM containing MEHQ in a minimal amount of a non-polar solvent (e.g., DCM or a hexane/ethyl acetate mixture).

  • Load the solution onto the top of the alumina column.

  • Elute the NCPAM from the column with the same solvent, collecting the fractions. The phenolic MEHQ will be retained on the alumina.

  • Combine the fractions containing the pure NCPAM.

  • Crucially: The purified, inhibitor-free monomer is now highly susceptible to polymerization. It should be used immediately or stored under inert gas at low temperature for a very short period.

VI. Visualization of Key Processes

Diagram 1: The Free-Radical Polymerization Cascade

This diagram illustrates the three key stages of free-radical polymerization that must be prevented during synthesis and handling of the monomer.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (Heat, Light, Impurity) R Free Radical (R•) I->R Decomposition RM Initiated Monomer (R-M•) M Monomer (NCPAM) R->M Addition Inhibitor Inhibitor (e.g., MEHQ) R->Inhibitor Radical Scavenging M->RM RM1 R-M• M1 Monomer RM1->M1 Chain Growth RMM R-M-M• M1->RMM RMn Growing Polymer Chain (R-M(n)•) RMM->RMn + (n-2)M RMn1 R-M(n)• RMm1 R-M(m)• RMn1->RMm1 Combination or Disproportionation RMn1->Inhibitor Chain Termination P Stable Polymer RMm1->P

Caption: The stages of free-radical polymerization and the points where inhibitors act to halt the process.

Diagram 2: Troubleshooting Workflow for Unwanted Polymerization

This workflow provides a logical path for diagnosing the cause of premature polymerization.

G start Unwanted Polymerization Occurred loc Where did it happen? start->loc synthesis During Synthesis / Workup loc->synthesis Synthesis storage During Storage loc->storage Storage check_temp Was Temperature > 30°C or Exotherm Uncontrolled? synthesis->check_temp check_storage_temp Stored at Recommended Temp (e.g., -20°C)? storage->check_storage_temp check_inhibitor_synth Was an Inhibitor Used? check_temp->check_inhibitor_synth No cause_heat Likely Cause: Thermal Initiation check_temp->cause_heat Yes check_reagents Purity of Reagents/Solvents? check_inhibitor_synth->check_reagents Yes cause_no_inhibitor Likely Cause: No Inhibition check_inhibitor_synth->cause_no_inhibitor No cause_contaminants Likely Cause: Contaminant Initiation check_reagents->cause_contaminants No/Unsure sol_reagents Solution: Purify/Distill Reagents and Solvents check_reagents->sol_reagents Yes check_inhibitor_storage Was Inhibitor Added for Storage? check_storage_temp->check_inhibitor_storage Yes cause_bad_storage Likely Cause: Improper Storage Conditions check_storage_temp->cause_bad_storage No check_container Stored in Dark, Sealed, Inert Atmosphere? check_inhibitor_storage->check_container Yes check_inhibitor_storage->cause_no_inhibitor No check_container->start Re-evaluate check_container->cause_bad_storage No sol_temp Solution: Improve Cooling, Slow Reagent Addition cause_heat->sol_temp sol_inhibitor_synth Solution: Add Inhibitor to Reaction cause_no_inhibitor->sol_inhibitor_synth sol_inhibitor_storage Solution: Add MEHQ or other Inhibitor to Pure Monomer cause_no_inhibitor->sol_inhibitor_storage cause_contaminants->sol_reagents sol_storage_cond Solution: Store at -20°C in Amber Vial under Argon/N₂ cause_bad_storage->sol_storage_cond

Caption: A decision tree to identify the root cause of premature polymerization.

VII. References

  • Xu, J., Ye, J., & Liu, S. (2009). Synthesis of Well-Defined Cyclic Poly(N-isopropylacrylamide) via Click Chemistry and Its Unique Thermal Phase Transition. Macromolecules, 42(18), 6893–6901. [Link]

  • Ecochem. (2025). Polymerization Inhibitors. [Link]

  • PolySciTech - Akina Inc. (n.d.). Storage and Handling. [Link]

  • Drenski, M. F., & Reed, W. F. (2016). Real-Time Monitoring and Control of Polymer Properties. American Laboratory. [Link]

  • ResearchGate. (2025). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. [Link]

  • Zidan, M., & Barriault, L. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Google Patents. (n.d.). CN104292205B - The polymerization inhibitor of a kind of caprolactone and anti-polymerization method.

  • Haven, J. J., & Junkers, T. (2017). Online Monitoring of Polymerizations: Current Status. European Journal of Organic Chemistry, 2017(33), 4939-4953. [Link]

  • ResearchGate. (n.d.). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. [Link]

  • Siddiq, M., et al. (2013). Stability of poly(N-isopropylacrylamide-co-acrylic acid) polymer microgels under various conditions of temperature, pH and salt concentration. Arabian Journal of Chemistry, 10, S368-S374. [Link]

  • Indian Academy of Sciences. (n.d.). Analytical techniques with a cyclotron on polymers. [Link]

  • SensoTech GmbH. (n.d.). Polymerization monitoring. [Link]

  • Wikipedia. (n.d.). Ring-opening polymerization. [Link]

  • Astro Chemical. (2023). Shelf-Life & Storage Conditions. [Link]

  • Idziak, I., et al. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(11), 3159-3163. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • MDPI. (2021). Conformational Stability of Poly (N-Isopropylacrylamide) Anchored on the Surface of Gold Nanoparticles. Molecules, 26(2), 483. [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.

  • Wikipedia. (n.d.). Poly(N-isopropylacrylamide). [Link]

  • Yin, X., Hoffman, A. S., & Stayton, P. S. (2006). Poly(N-isopropylacrylamide-co-propylacrylic acid) copolymers that respond sharply to temperature and pH. Biomacromolecules, 7(5), 1381–1385. [Link]

  • Al-Lami, K. K., & Al-Joboury, K. H. (2010). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 7(2), 656-665. [Link]

  • ResearchGate. (2025). Study on the stability of N-(isopropylacrylamide) in the inverse emulsion using different solvents as the continuous phase. [Link]

  • Beilstein-Institut. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. The Beilstein Journal of Organic Chemistry, 15, 239–253. [Link]

  • ResearchGate. (2014). Thermal Response of Poly(N-n-propylacrylamide). [Link]

  • Google Patents. (n.d.). WO2017063850A1 - Method for removing monomers and/or oligomers from a component formed during polymerization.

  • de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 6, 113. [Link]

  • ResearchGate. (2020). Storage of polymers?. [Link]

  • Asadian, M., et al. (2019). Biocompatibility of Cyclopropylamine-Based Plasma Polymers Deposited at Sub-Atmospheric Pressure on Poly (ε-caprolactone) Nanofiber Meshes. International Journal of Molecular Sciences, 20(17), 4192. [Link]

  • ResearchGate. (2015). Stable amine-rich layers prepared by cyclopropylamine plasma polymerization. [Link]

  • Macromolecules. (1995). Thermosensitivity of Aqueous Solutions of Poly(N,N-diethylacrylamide). [Link]

  • Google Patents. (n.d.). US4321411A - Process for producing N-substituted acrylamide or methacrylamide.

  • Chen, J. P., & Hoffman, A. S. (1995). Synthesis and purification of thermally sensitive oligomer-enzyme conjugates of poly(N-isopropylacrylamide)-trypsin. Bioconjugate chemistry, 6(5), 629–635. [Link]

  • ACS Publications. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(4), 227-263. [Link]

  • ResearchGate. (2015). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?. [Link]

  • Nicolas, J., et al. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 351-380. [Link]

  • National Institutes of Health. (n.d.). Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. [Link]

Sources

Optimization

Troubleshooting low purity in N-cyclopropyl-3-(methylamino)propanamide

The following guide serves as a specialized Technical Support Center for researchers encountering purity issues with -cyclopropyl-3-(methylamino)propanamide . This document synthesizes field expertise with rigorous chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering purity issues with


-cyclopropyl-3-(methylamino)propanamide . This document synthesizes field expertise with rigorous chemical principles to diagnose and resolve synthetic bottlenecks.

Technical Support Center: Troubleshooting Low Purity in -Cyclopropyl-3-(methylamino)propanamide

Product:


-Cyclopropyl-3-(methylamino)propanamide
CAS:  1094794-16-7 (Analogous)
Classification:  Pharmaceutical Intermediate / Linker
Support Level:  Tier 3 (Senior Application Scientist)[1]

Diagnostic Workflow: Identify Your Impurity

Before optimizing, you must identify the specific contaminant compromising your purity. Use the decision tree below to correlate your analytical data (LC-MS /


H-NMR) with the root cause.

TroubleshootingWorkflow Start Start: Analyze Crude Purity CheckLCMS Check LC-MS Data (M+H)+ Start->CheckLCMS Target Target Mass: 143.1 Da CheckLCMS->Target Major Peak Mass283 Mass ~283-284 Da (M+H)+ CheckLCMS->Mass283 Significant Impurity Mass72 Mass ~72 Da (Starting Material) CheckLCMS->Mass72 Low Mass Mass141 Mass ~141 Da (Des-methyl / Elimination) CheckLCMS->Mass141 Unsaturated Diagnosis1 Diagnosis: Bis-Alkylation (Dimer) Over-reaction of product with acrylamide Mass283->Diagnosis1 Diagnosis2 Diagnosis: Residual Acrylamide or Polymerization Mass72->Diagnosis2 Diagnosis3 Diagnosis: Elimination Product (Acrylamide reversion) Mass141->Diagnosis3 Action1 Action: Increase Methylamine Eq (See Section 2.1) Diagnosis1->Action1 Action2 Action: Acid/Base Extraction (See Section 3) Diagnosis2->Action2

Figure 1: Diagnostic decision tree for identifying common impurities in amino-amide synthesis.

Critical Issue: The "Dimer" (Bis-Alkylation)[1]

Symptom: LC-MS shows a major peak at [M+H]


 ~283 , often co-eluting with the product.
Cause:  The desired product is a secondary amine. It is nucleophilic and can react with a second equivalent of the electrophile (

-cyclopropylacrylamide or 3-chloropropanamide), forming a tertiary amine "dimer."[1]
Q: Why is the dimer forming even when I add 1 equivalent of methylamine?

A: In a 1:1 reaction, as soon as some product is formed, it competes with the remaining methylamine for the electrophile. Since secondary amines are often more nucleophilic than primary amines (due to inductive effects), the product reacts faster than the starting material, leading to mixtures of starting material, product, and dimer.

Protocol: Suppression of Bis-Alkylation

To force the reaction toward the mono-addition product (secondary amine), you must use statistical probability to your advantage.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Reason
Methylamine Eq. 1.0 – 1.5 equivalents10.0 – 20.0 equivalents High dilution ensures the electrophile encounters MeNH

first.[1]
Addition Order Add Amine to AcrylamideAdd Acrylamide to Amine Keeps the amine concentration locally high relative to the electrophile.
Temperature Reflux / High Heat0°C to Room Temp Lower energy reduces the rate of the more sterically hindered dimer formation.
Concentration 1.0 M0.1 M - 0.2 M Dilution favors intermolecular collisions with the solvent/excess reagent over the product.[1]

Step-by-Step Correction:

  • Dissolve methylamine (2 M in THF or MeOH, 10-20 eq ) in the reaction vessel. Cool to 0°C.[1][2][3][4][5]

  • Dissolve

    
    -cyclopropylacrylamide (1 eq) in a minimal amount of solvent.[1]
    
  • Slowly add the acrylamide solution to the amine solution dropwise over 30–60 minutes.

  • Monitor by LC-MS.[1] Once the acrylamide is consumed, concentrate immediately to remove excess methylamine.

Expert Insight: Methylamine is volatile (b.p. -6°C).[1] If using a solution (e.g., 33% in EtOH), ensure the vessel is sealed to prevent loss of stoichiometry, but be mindful of pressure buildup.

Purification & Isolation Strategies

Symptom: The product is water-soluble and difficult to extract from aqueous byproducts.[1] Challenge:


-cyclopropyl-3-(methylamino)propanamide is an amino-amide .[1] It is highly polar and amphiphilic.[1] Standard ethyl acetate/water extractions often result in low recovery.[1]
Q: How do I isolate the product without column chromatography?

A: Use a pH-switch extraction (Acid-Base Workup).[1] This relies on the basicity of the secondary amine.

Self-Validating Protocol:

  • Acid Phase: Dissolve the crude residue in 1M HCl (aq). The product becomes the hydrochloride salt (R-NH

    
    Me
    
    
    
    ) and stays in the water.
    • Wash: Extract the aqueous layer with Ethyl Acetate (x2). This removes non-basic impurities (unreacted acrylamide, dimers, neutral polymers).[1] Discard the organics.

  • Base Switch: Basify the aqueous layer to pH > 12 using NaOH or K

    
    CO
    
    
    
    . The product returns to the free base (neutral/organic soluble).
  • Extraction: Extract the aqueous layer with DCM (Dichloromethane) or CHCl

    
    :Isopropanol (3:1) .
    
    • Note: Simple EtOAc is often too non-polar for this hydrophilic amine.[1] DCM is superior here.

  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate.
Q: My product is still impure after extraction. What chromatography conditions work?

A: Silica gel is acidic and can streak amines. You must modify the mobile phase.

  • Stationary Phase: Neutral Silica or Amine-functionalized Silica.[1]

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH

    
    OH) .[1]
    
    • Ratio: Start with 95:5:0.5 (DCM:MeOH:NH

      
      OH).[1] Gradient to 90:10:1.[1]
      
    • Role of NH

      
      OH: It deprotonates the silanols on the silica, preventing the amine product from sticking (tailing).
      

Synthesis Pathways & Mechanistic Logic

Understanding the mechanism helps predict and prevent failure. The diagram below illustrates the two primary routes and the "Dimer" trap.

SynthesisPathways cluster_0 Route A: Aza-Michael Addition (Preferred) cluster_1 Side Reaction (Impurity) cluster_2 Route B: Substitution Acrylamide N-Cyclopropylacrylamide Intermediate Enolate Intermediate Acrylamide->Intermediate + MeNH2 MeNH2 Methylamine (Nucleophile) Product Product: N-cyclopropyl-3-(methylamino)propanamide Intermediate->Product + H+ Dimer Impurity (Dimer): Tertiary Amine Product->Dimer + 2nd Eq Acrylamide (If MeNH2 is low) Chloride 3-Chloro-N-cyclopropylpropanamide Chloride->Product + MeNH2 (Excess) SN2 Reaction

Figure 2: Synthetic pathways showing the primary Michael addition route and the competitive bis-alkylation pathway.[1]

Expert Note on Route Selection:

  • Route A (Michael Addition): Generally cleaner but prone to dimerization if stoichiometry is off.[1] Atom economical.[1]

  • Route B (Substitution): Using 3-chloropropanamide is viable but generates stoichiometric salt waste (MeNH

    
    Cl) which can complicate the purification of the water-soluble product.[1]
    

Stability and Storage FAQs

Q: The product turned yellow/brown after a week. Is it degraded? A: Likely oxidation.[1] Secondary amines are susceptible to oxidation (N-oxide formation) over time.[1]

  • Solution: Store under Nitrogen or Argon at -20°C.[1]

  • Recovery: If the purity is still decent, a quick filtration through a short plug of silica (using the basic eluent described above) usually removes the colored oxidation products.

Q: I see a new peak at [M+44] in the LCMS. A: This is likely a Carbamate . Amines react with atmospheric CO


 to form carbamic acids/salts.[1]
  • Solution: This is often reversible.[1] Acidifying the sample (converting to HCl salt) releases the CO

    
    . Isolate and store as the Hydrochloride salt  for long-term stability. The salt form is a solid and far more stable than the free base oil.
    

References

  • Benchchem. N-cyclopropyl-3-(methylamino)propanamide: Synthetic Methodologies and Reaction Pathways. Retrieved from [1]

  • Organic Syntheses. Michael Additions of Amines to Acrylates.[1][3] Org.[1][4][5][6][7][8][9][10] Synth. 2008 , 13, 346.[11] (General procedure for Aza-Michael additions).

  • National Institutes of Health (NIH). Scalable synthesis of cyclopropylamine derivatives. Retrieved from [1]

  • Organic Chemistry Portal. Michael Addition: Mechanisms and Conditions.[1] Retrieved from [1]

  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. (Context on cyclopropylamine reactivity). Retrieved from [1]

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Methylamine and Acrylamides before handling, as they are toxic and potential sensitizers.

Sources

Troubleshooting

Technical Support Center: Stability of N-cyclopropyl-3-(methylamino)propanamide

This technical guide addresses the stability profile, degradation mechanisms, and handling protocols for N-cyclopropyl-3-(methylamino)propanamide (CAS: 1094794-16-7). The content is structured for researchers observing u...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile, degradation mechanisms, and handling protocols for N-cyclopropyl-3-(methylamino)propanamide (CAS: 1094794-16-7).

The content is structured for researchers observing unexpected degradation or planning aqueous formulations. It focuses on the molecule's specific identity as a


-amino amide , a chemical class prone to specific equilibrium-driven decomposition pathways distinct from standard peptide instability.

Executive Summary: The Stability Matrix

Compound Class:


-Amino Amide
Critical Instability Mechanism:  Retro-Michael Addition (Elimination)
Secondary Mechanism:  Amide Hydrolysis
Optimal pH Window:  pH 4.0 – 6.5 (Protonated state stabilizes the amine)
ParameterStability StatusTechnical Note
Acidic (pH < 4) Moderate Stable against elimination; slow risk of amide hydrolysis over long periods.
Neutral (pH 7) Variable Equilibrium begins to shift toward Retro-Michael dissociation.
Basic (pH > 8) Unstable Rapid degradation via Retro-Michael elimination to N-cyclopropylacrylamide.
Temperature Cold Chain Store at -20°C. Reaction rates for elimination double approx. every 10°C.
Oxidation Susceptible The secondary methylamine is prone to oxidation; use degassed buffers.
Part 1: Degradation Pathways & Mechanisms

To troubleshoot stability, you must understand how the molecule breaks down. Unlike standard amides, this compound contains a nucleophilic nitrogen at the


-position, creating a specific vulnerability known as the Retro-Michael Reaction .
The Degradation Landscape (Pathway Diagram)

The following diagram illustrates the equilibrium between the parent compound and its breakdown products.

StabilityPathways cluster_elimination Dominant Pathway (pH > 7) Parent N-cyclopropyl-3-(methylamino)propanamide (MW: 142.2) Acrylamide N-cyclopropylacrylamide (MW: 111.1) [Toxic Electrophile] Parent->Acrylamide Retro-Michael (High pH, Heat) Methylamine Methylamine (MW: 31.0) Parent->Methylamine Acid 3-(methylamino)propanoic acid Parent->Acid Hydrolysis (Strong Acid/Base) Amine Cyclopropylamine Parent->Amine Acrylamide->Parent Michael Addition (Reversible)

Figure 1: The primary degradation route is the Retro-Michael elimination (Red), yielding an acrylamide and free amine. This is reversible (Green) but often driven to completion in open systems.

Part 2: Troubleshooting Guide (FAQ Format)
Q1: I observe a new peak at [M+H]+ 112 in my LC-MS data. What is it?

Diagnosis: This is N-cyclopropylacrylamide . Mechanism: You are witnessing the Retro-Michael reaction .[1] Under neutral or basic conditions, the proton on the


-carbon (next to the carbonyl) is acidic enough to be removed, or the unprotonated 

-amine acts as a leaving group. This expels methylamine and forms the acrylamide double bond. Solution:
  • Check pH: Ensure your buffer is pH < 6.5.

  • Temperature: If you are heating the sample to dissolve it, stop. Sonication in cold buffer is preferred.

  • Validation: Monitor the loss of the parent peak (m/z 143) and the appearance of m/z 112.

Q2: My stock solution was stable in DMSO, but degraded rapidly when diluted into PBS (pH 7.4). Why?

Diagnosis: pH-induced destabilization. Explanation: In pure DMSO, there are no protons to exchange, and the basicity is different. Upon dilution into PBS (pH 7.4), a significant fraction of the secondary amine (pKa ~9-10) exists in equilibrium with its unprotonated form. The unprotonated amine is a requisite for the Retro-Michael elimination mechanism. Corrective Action:

  • Dilute into acidified buffers (e.g., Citrate or Acetate buffer at pH 5.0) rather than PBS if the experiment allows.

  • If physiological pH is required, prepare the solution immediately before use (extemporaneous preparation) and keep on ice.

Q3: Can I store aqueous stock solutions at -20°C?

Diagnosis: Risky due to "pH shift on freezing." Explanation: Standard buffers like Sodium Phosphate can undergo significant pH swings (up to 2-3 pH units) during the freezing process as specific salts precipitate out. A pH 7.0 buffer might drop to pH 4.0 or rise to pH 9.0 during the phase transition, catalyzing degradation. Protocol:

  • Flash-freeze aliquots in liquid nitrogen to minimize the time spent in the "transition phase."

  • Use buffers with low temperature-dependence (e.g., HEPES or MOPS) rather than Phosphate, or simply store as a powder or DMSO stock.

Q4: I see a gradual loss of compound but no acrylamide peak. Instead, I see m/z 104.

Diagnosis: Amide Hydrolysis. Mechanism: Water is attacking the carbonyl carbon, cleaving the amide bond to release cyclopropylamine and forming 3-(methylamino)propanoic acid (MW ~103, [M+H]+ 104). Context: This is slower than the Retro-Michael reaction but becomes dominant in strongly acidic conditions (pH < 2) or if the solution is heated in the presence of trace metals which might catalyze hydrolysis.

Part 3: Experimental Protocols

Use these protocols to validate the stability of your specific batch or formulation.

Protocol A: Rapid Stability Assessment (Stress Test)

Purpose: To determine the half-life (


) of the compound in your specific assay buffer.
  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike the stock into your target buffer (final conc. 100

    
    M).
    
    • Condition A: pH 4.0 Acetate Buffer (Control).

    • Condition B: pH 7.4 PBS (Physiological).

    • Condition C: pH 9.0 Borate (Stress).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at T=0, 1h, 4h, and 24h.
    
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to each aliquot (this drops pH to stop elimination and precipitates proteins/salts).
    
  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Pass Criteria: >95% recovery at 24h in Condition A.

Protocol B: Identification of Degradants (LC-MS Settings)

Purpose: To confirm if degradation is occurring via elimination or hydrolysis.

Target AnalyteFormulaTheoretical Mass[M+H]+ (m/z)Retention Shift
Parent

142.20143.2 Reference
N-cyclopropylacrylamide

111.14112.1 Shift Later (Hydrophobic)
3-(methylamino)propanoic acid

103.12104.1 Shift Earlier (Polar)
Methylamine

31.0632.1 Solvent Front (Not retained)
Part 4: Scientific Rationale & Grounding

The instability of N-cyclopropyl-3-(methylamino)propanamide is governed by the neighboring group effect of the


-amine.[2]
  • Retro-Michael Kinetics: Research on covalent adaptable networks and

    
    -amino amide polymers demonstrates that this motif is dynamic. The bond between the 
    
    
    
    -nitrogen and the
    
    
    -carbon is labile. At equilibrium, the reaction
    
    
    is thermodynamically controlled. In dilute aqueous solutions, entropy favors dissociation (breaking 1 molecule into 2) [1].
  • pH Dependence: The rate-limiting step for the Retro-Michael reaction involves the presence of the unprotonated amine lone pair. Consequently, the degradation rate (

    
    ) is directly proportional to the fraction of unprotonated amine (
    
    
    
    ), which follows the Henderson-Hasselbalch equation. Maintaining pH < pKa (approx 9.0 for secondary amines) significantly retards this pathway [2].
  • Hydrolysis: While amides are generally stable, the N-cyclopropyl group introduces ring strain. However, literature on cyclopropylamine derivatives suggests the amide bond itself is not unusually labile compared to linear alkyl amides unless activated by extreme pH [3].

References
  • Covalent Adaptable Networks &

    
    -Amino Amide Exchange: 
    
    • Title: Exploring transamidation and chemical recycling of -amino amide-derived covalent adaptable networks.
    • Source: Polymer Chemistry (RSC), 2025.
    • Relevance: Establishes the mechanism of Retro-Michael addition and transamid
    • URL:[Link]

  • Retro-Michael Reaction Mechanism

    • Title: Retro-Michael Reaction - Explore the Science & Experts.
    • Source: ideXlab / Scientific Literature Aggreg
    • Relevance: Details the kinetic favorability of the Retro-Michael p
    • URL:[Link] (General concept verification via search result 1.4)

  • Cyclopropyl Amide Hydrolysis

    • Title: Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids.[3]

    • Source: ResearchGate.[4][5]

    • Relevance: Discusses the stability of cyclopropyl-containing amides under hydrolytic conditions.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amino-Amide Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals dealing with the complex physicochemical behaviors of amino-amide active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals dealing with the complex physicochemical behaviors of amino-amide active pharmaceutical ingredients (APIs). Below, you will find targeted troubleshooting Q&As, validated analytical protocols, and mitigation strategies to ensure the chemical and physical stability of your compounds.

Section 1: Diagnostic & Analytical Workflows

Q: Why do my amino-amide derivatives rapidly absorb moisture during routine benchtop handling? A: Amino-amide APIs possess highly polar functional groups—specifically, hydrogen bond donors and acceptors within the amide (-C=O, -NH) and amine moieties. These structural features readily interact with atmospheric water vapor via intermolecular hydrogen bonding[1]. This thermodynamic affinity facilitates the adsorption and subsequent ingress of water into the crystal lattice, which can lead to deliquescence, altered mechanical properties, or unintended hydrate formation[1][2].

Q: What is the most reliable method to quantify the hygroscopicity of these compounds? A: Dynamic Vapor Sorption (DVS) is the industry-standard gravimetric technique[][4]. Unlike static desiccator methods, DVS continuously monitors mass changes while precisely controlling relative humidity (RH) and temperature[4]. It generates detailed sorption and desorption isotherms, allowing you to identify critical humidity thresholds where phase transitions (e.g., amorphous to crystalline, or anhydrate to hydrate) occur[4][5].

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling for Amino-Amide APIs

Causality Note: This self-validating protocol ensures that mass changes are strictly due to moisture uptake by establishing a completely dry baseline and requiring strict thermodynamic equilibrium at each step.

  • Sample Preparation: Accurately weigh 10–15 mg of the amino-amide powder into the DVS microbalance sample pan[4][6].

  • Pre-treatment (Drying): Subject the sample to 0% RH at 30 °C under a 200 SCCM dry nitrogen flow for 2 hours to establish an absolute dry baseline mass[6].

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 95% RH at a constant temperature (typically 25 °C or 30 °C)[4][6].

  • Equilibration Criteria: Set the instrument to hold at each RH step until the mass change is less than 0.003% per minute (

    
    ). This guarantees thermodynamic equilibrium is reached before advancing[6].
    
  • Desorption Cycle: Decrease the RH from 95% back to 0% in 10% decrements using the same equilibration criteria. Analyze the curves for hysteresis, which indicates bulk absorption or stable hydrate formation[][6].

DVS_Workflow A 1. Sample Prep (10-15 mg API) B 2. Pre-treatment (0% RH, N2 Flow) A->B C 3. Sorption Cycle (0% -> 95% RH) B->C D 4. Desorption (95% -> 0% RH) C->D E 5. Isotherm Analysis D->E

Figure 1: Step-by-step Dynamic Vapor Sorption (DVS) analytical workflow for hygroscopic APIs.

Section 2: Formulation & Salt Selection Strategies

Q: My free-base amino-amide is highly hygroscopic. How can I chemically mitigate this without altering the pharmacological profile? A: Salt formation is the most established chemical mitigation strategy, utilized in approximately 50% of solid oral dosage forms[7][8]. By converting the weakly basic amine or amide functional groups into a salt using appropriate acidic counterions, you alter the crystal lattice energy and packing. This often results in enhanced crystalline properties, improved thermal stability, and significantly reduced hygroscopicity[9]. If the molecule is non-ionizable, pharmaceutical cocrystals utilizing GRAS (Generally Recognized As Safe) guest molecules represent a robust alternative[10][11].

Q: How do I choose the right counterion to minimize moisture uptake? A: Counterion selection must be driven by the pKa of the API, target solubility, and the steric bulk of the counterion[10]. While hydrochloride is common, its small ionic radius can allow facile water ingress, sometimes leading to highly hygroscopic salts[2][9]. Larger, more hydrophobic counterions (e.g., napsylate, tosylate) often produce less hygroscopic salts because their bulky aromatic rings shield the polar amide/amine centers and promote denser crystal packing[7][12].

Table 1: Impact of Common Counterions on Amino-Amide API Properties
Counterion ClassExamplesTypical HygroscopicityMechanistic Causality
Small Inorganic Hydrochloride, SulfateHighSmall ionic radius allows facile water ingress; strong hydrogen bonding with water[2][9].
Small Organic Acetate, CitrateModerate to HighMultiple hydrogen bond acceptors attract atmospheric moisture[2].
Aromatic Sulfonates Tosylate, NapsylateLowBulky, hydrophobic aromatic rings shield polar centers and drive dense crystal packing[7][12].
Lipidic Acids Stearate, OleateVery LowLong aliphatic chains repel water (Note: may severely reduce aqueous solubility).
Protocol 2: Tiered Salt Screening for Hygroscopicity Mitigation

Causality Note: This protocol systematically eliminates hygroscopic vulnerabilities by forcing the API into a highly ordered, tightly packed crystalline lattice.

  • pKa Profiling: Determine the pKa of the amino-amide API to identify feasible counterions. Stable salt formation typically requires a

    
     between the base and the acid[10].
    
  • Counterion Selection: Select a diverse panel of 5-10 pharmaceutically acceptable counterions, prioritizing bulky/hydrophobic options (e.g., mesylate, tosylate, napsylate)[2][10].

  • Micro-Crystallization: Dissolve the free base in a suitable organic solvent and add equimolar amounts of the selected acids. Utilize controlled cooling or anti-solvent addition to induce crystallization[12].

  • Initial Characterization: Analyze the resulting precipitates using X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) for thermal stability[5][6].

  • Stress Testing: Subject the confirmed crystalline salts to accelerated humidity chambers (e.g., 40 °C / 75% RH) for 1-2 weeks, followed by DVS profiling to identify the least hygroscopic candidate[12].

Salt_Selection API Amino-Amide API (High Hygroscopicity) Ionizable Is API Ionizable? (ΔpKa > 2) API->Ionizable SaltScreen Conduct Tiered Salt Screen Ionizable->SaltScreen Yes Cocrystal Conduct Cocrystal Screen (GRAS) Ionizable->Cocrystal No Counterion Select Hydrophobic Counterions SaltScreen->Counterion DVS DVS & XRPD Characterization Cocrystal->DVS Counterion->DVS Optimal Optimal Solid Form (Low Hygroscopicity) DVS->Optimal

Figure 2: Decision tree for solid form screening to mitigate hygroscopicity in amino-amide APIs.

Section 3: Manufacturing & Handling Controls

Q: We are scaling up a slightly hygroscopic amino-amide salt. What environmental controls are mandatory during processing? A: During unit operations like milling, blending, and tableting, exposure to ambient humidity causes the API to absorb moisture, leading to powder caking, poor flowability, and chemical degradation (e.g., hydrolysis of the amide bond)[13][14]. It is critical to maintain the production environment strictly below the deliquescence relative humidity (DRH) of the API. This requires HVAC systems equipped with desiccant dehumidifiers to maintain the facility at <40% RH, and sometimes <20% RH for highly sensitive compounds[15].

Q: How should we handle powder transfer to prevent moisture ingress? A: Powder recovery and transfer must be conducted in closed systems. For highly moisture-sensitive formulations, handling should be undertaken in glove boxes or isolators purged with dry compressed air or nitrogen[16].

Table 2: Recommended Manufacturing Environmental Parameters
Operation PhaseRecommended RHRecommended TempPrimary Control Mechanism
API Dispensing/Weighing < 20%20–22 °CNitrogen-purged isolator / Glovebox[16]
Blending & Granulation < 30%20–25 °CDesiccant dehumidified HVAC[15]
Tableting / Encapsulation < 40%20–25 °CClimate-controlled suite[15]
Bulk Storage N/A (Sealed)15–25 °CAlu/Alu foil pouches with desiccants[15]
Protocol 3: Controlled Handling and Storage of Hygroscopic Powders

Causality Note: This protocol relies on physical barriers and atmospheric displacement to prevent the thermodynamic drive of water vapor into the API powder bed.

  • Environmental Conditioning: Prior to opening any API containers, ensure the processing suite's HVAC system has stabilized the room at <30% RH and 20-25 °C[15].

  • Inert Purging: For highly sensitive amino-amides, place the primary container inside a nitrogen-purged glovebox. Verify the internal oxygen and moisture levels are near zero before unsealing[16].

  • Rapid Processing: Minimize the time the API is exposed to the environment. Execute weighing and transfer operations swiftly to reduce the kinetic window for moisture adsorption.

  • Moisture-Barrier Packaging: Immediately transfer intermediate blends into moisture-resistant containers (e.g., high-density polyethylene drums lined with double aluminum foil pouches)[15].

  • Desiccant Integration: Insert pre-calculated amounts of silica gel or molecular sieve desiccants between the primary and secondary packaging layers to scavenge any residual moisture trapped during the sealing process[15].

References

  • Triclinic Labs. "Polymorph Screening, Salt Selection, and Chemical Property Improvement Services." Triclinic Labs. URL:[Link]

  • Mannala, T. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Biological and Pharmaceutical Sciences, 2025. URL:[Link]

  • Pharma's Almanac. "Enhanced Solubility through API Processing: Salt and Cocrystal Formation." Pharma's Almanac, 2023. URL:[Link]

  • Bastin, R.J., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2021. URL:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. URL:[Link]

  • PatSnap. "Achieving Amide Salt Formation for Pharmaceutical Stability." PatSnap, 2026. URL:[Link]

  • National Institutes of Health (NIH). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." NIH, 2023. URL:[Link]

  • National Institutes of Health (NIH). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." NIH, 2021. URL:[Link]

  • Particle Technology Labs. "Dynamic Vapor Sorption System (DVS)." Particle Technology Labs, 2016. URL:[Link]

  • Crystal Pharmatech. "Applications of Dynamic Moisture Adsorption in Crystal Research." Crystal Pharmatech, 2026. URL:[Link]

  • Upperton Pharma Solutions. "Hard to Handle API Challenges." Upperton Pharma Solutions, 2019. URL:[Link]

  • Pharma.Tips. "How to Stabilize Tablets Containing Hygroscopic Ingredients." Pharma.Tips, 2025. URL:[Link]

  • ACS Publications. "Characterization, Solubility, and Hygroscopicity of BMS-817399." ACS Omega, 2024. URL:[Link]

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Pharmaceutical Development and Technology, 2022. URL:[Link]

Sources

Troubleshooting

Separation of primary vs secondary amine impurities in synthesis

Welcome to the Technical Support Center for Synthetic Amine Purification . This guide is designed for researchers and drug development professionals struggling with the isolation of primary (1°) and secondary (2°) amines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Amine Purification . This guide is designed for researchers and drug development professionals struggling with the isolation of primary (1°) and secondary (2°) amines.

Because primary and secondary amines share nearly identical physicochemical properties, standard purification techniques often fail. This document provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind why certain separations work when others do not.

Troubleshooting Guide: Why is my separation failing?

Issue: Co-elution on Standard Silica or Reverse-Phase HPLC

  • The Causality: Primary and secondary aliphatic amines possess nearly identical pKa values (typically clustering between 10.5 and 11.0 in aqueous systems, and exhibiting similar basicity in non-aqueous solvents like acetonitrile)[1]. Because their basicities and polar surface areas are virtually indistinguishable, pH-based extraction (acid-base washing) is thermodynamically ineffective. Furthermore, free amines interact strongly with acidic silanol groups on bare silica, causing severe peak tailing and co-elution.

  • The Solution: For direct chromatographic separation without derivatization, you must mask the active silanol sites. Adding a volatile amine modifier (e.g., 0.1% n-propylamine) to the normal-phase mobile phase minimizes peak tailing and restores theoretical plate counts[2].

Issue: Scavenger Resins are Trapping Both Products

  • The Causality: Many chemists default to isocyanate-functionalized resins (e.g., PS-Isocyanate) to remove excess amines after a reductive amination. However, isocyanates are highly electrophilic and react rapidly with both primary and secondary amines at room temperature, making them useless for differentiating the two[3].

  • The Solution: Switch to an aldehyde-functionalized resin, such as benzyloxybenzaldehyde polystyrene. Aldehydes selectively condense with primary amines to form stable imines. Secondary amines can only form unstable hemiaminals that easily revert to the free amine, allowing them to remain in the liquid phase[3].

Workflow & Decision Matrices

To determine the correct approach for your specific bottleneck, consult the workflows below.

G A Amine Mixture (1° and 2° Amines) B Add Aldehyde Resin (e.g., Benzyloxybenzaldehyde PS) A->B C Imine Formation (Selective for 1° Amine) B->C D Filtration C->D E Filtrate (Pure 2° Amine) D->E Liquid Phase F Resin-Bound 1° Amine D->F Solid Phase G Acidic Cleavage (Optional) F->G H Recovered 1° Amine G->H

Workflow for selective primary amine separation using aldehyde scavenger resins.

Deriv Start Select Derivatization Strategy Analytical Analytical HPLC/MS (Pre-column) Start->Analytical Preparative Preparative Synthesis (Bulk Separation) Start->Preparative OPA OPA / Mercaptan (1° Amines only) Analytical->OPA FMOC FMOC-Cl (1° & 2° Amines) Analytical->FMOC Scavenger Solid-Phase Scavengers (Aldehyde Resins) Preparative->Scavenger Protecting Selective Protection (e.g., Phthalic Anhydride) Preparative->Protecting

Decision matrix for analytical versus preparative amine derivatization strategies.

Self-Validating Methodologies

Protocol A: Preparative Separation via Aldehyde Scavenger Resin

This protocol is ideal for isolating a secondary amine synthesized via reductive alkylation where an excess of primary amine was used[3].

  • Resin Swelling: Suspend 3.0 equivalents (relative to the excess primary amine) of benzyloxybenzaldehyde polystyrene resin in THF or 2-propanol.

    • Validation Check: The resin should visibly swell within 15 minutes. 2-propanol often yields superior scavenging kinetics for primary amines compared to THF[3].

  • Scavenging Reaction: Add the crude amine mixture to the resin suspension. Agitate gently at 40°C for 4–6 hours.

    • Mechanistic Note: Heating to 40°C significantly accelerates the imine formation compared to room temperature[3].

  • In-Process Validation (Ninhydrin Test): Spot the supernatant onto a TLC plate and stain with Ninhydrin. A primary amine will immediately form a deep purple/blue spot upon heating, while a secondary amine will appear faint orange/brown or require extended heating. Continue agitation until the purple spot disappears.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with dichloromethane (DCM) and methanol (3x each).

  • Recovery: Concentrate the filtrate in vacuo. The residue is your purified secondary amine.

Protocol B: Analytical Pre-Column Derivatization (OPA Method)

When quantifying trace primary amine impurities in a secondary amine API, HPLC with UV/Vis is often insufficient. OPA (o-phthalaldehyde) derivatization provides extreme selectivity and fluorescence sensitivity[4].

  • Reagent Preparation: Dissolve 10 mg of OPA and 10 µL of 2-mercaptoethanol in 1 mL of methanol. Dilute with 9 mL of 0.4 M sodium borate buffer (pH 9.5).

  • Derivatization: Mix 10 µL of your amine sample with 100 µL of the OPA reagent. Allow to react for exactly 2 minutes at room temperature.

    • Mechanistic Note: OPA reacts exclusively with primary amines in the presence of a mercaptan to form a highly fluorescent isoindole ring. Secondary amines cannot undergo this cyclization[4].

  • HPLC Injection & Validation: Inject immediately onto a C18 column. Set the fluorescence detector to Ex: 340 nm / Em: 450 nm.

    • Validation Check: The secondary amine will be completely invisible to the detector, ensuring that any peak observed is strictly the primary amine impurity.

Quantitative Data: Derivatization Reagent Comparison

ReagentTarget AmineReaction TypeApplicationSelectivity / Notes
Aldehyde Resin 1° AminesImine FormationPreparativeHigh 1° selectivity. 2° amines easily washed away[3].
Isocyanate Resin 1° & 2° AminesUrea FormationPreparativePoor selectivity. Traps both amines rapidly[3].
OPA / Mercaptan 1° AminesIsoindole FormationAnalytical (HPLC)Absolute 1° selectivity. Highly fluorescent, but derivatives degrade quickly[4].
FMOC-Cl 1° & 2° AminesCarbamate FormationAnalytical (HPLC)Reacts with both. Good for simultaneous quantification[4].
Phthalic Anhydride 1° AminesPhthalimide FormationPreparativeHigh 1° selectivity. Requires heating; forms stable protecting group.

Frequently Asked Questions (FAQs)

Q: Why did my reductive amination yield a tertiary amine instead of the desired secondary amine? A: This is caused by over-alkylation. The newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, allowing it to react with another equivalent of the aldehyde/ketone. To prevent this, use a large stoichiometric excess of the primary amine during the reaction, and later remove the unreacted primary amine using the aldehyde scavenger resin protocol detailed above[3].

Q: Can I use basic alumina instead of silica for flash chromatography to separate them? A: While basic alumina reduces the severe tailing caused by acidic silanols on bare silica, it rarely resolves primary from secondary amines because their intrinsic basicities are too similar. You must rely on chemical derivatization, or utilize specialized HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phases.

Q: My OPA-derivatized samples are showing inconsistent peak areas upon repeat HPLC injections. Why? A: OPA-isoindole derivatives are inherently unstable and degrade over time, especially in the presence of excess derivatizing agent or oxygen[4]. You must strictly control the reaction time (e.g., exactly 2 minutes) and inject immediately. For automated reproducibility, program your autosampler to perform the derivatization in the needle just prior to injection.

References

  • Scavenger resin and processes for the use thereof, Google P
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods, Cre
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups, PubMed,
  • Acidity-Basicity Data (pK a Values)

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for N-cyclopropyl-3-(methylamino)propanamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating N-cyclopropyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating N-cyclopropyl-3-(methylamino)propanamide .

Due to its highly flexible alkylamine chain and rigid cyclopropyl ring[1], this low-molecular-weight (142.20 g/mol ) secondary amine/amide presents significant crystallization hurdles. The extensive hydrogen-bonding network often leads to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than orderly crystal lattice packing[2]. This guide provides field-proven, self-validating protocols to overcome these amorphism barriers and secure high-purity crystalline material.

Part 1: Diagnostic FAQs (Troubleshooting the "Why" and "How")

Q1: Why does my free base N-cyclopropyl-3-(methylamino)propanamide consistently "oil out" instead of forming a filterable solid? A1: The molecule's structure features a flexible 3-(methylamino)propanamide backbone that creates a high entropic barrier to crystal packing[1]. When supersaturation is generated rapidly (e.g., via fast cooling or using highly volatile solvents like THF[3]), the system crosses the binodal curve into the LLPS region before primary nucleation can occur. Because the activation energy for liquid-liquid demixing is lower than that of crystal nucleation, the solute-rich "oil" phase separates and becomes thermodynamically trapped as a metastable liquid[2].

Q2: How can I thermodynamically force the system to crystallize rather than undergo LLPS? A2: You must bypass the LLPS boundary by operating strictly within the metastable zone—below the solubility curve but above the monotectic temperature (the point where oiling out begins)[4]. This requires a two-pronged approach:

  • High-Intensity Micromixing: Utilizing high agitation or impinging jets prevents localized pockets of high supersaturation, which trigger amorphism and oiling out[5].

  • Strategic Seeding: Introducing high-quality seed crystals (1-2 wt%) lowers the activation energy for secondary nucleation, allowing crystal growth to deplete the supersaturation before the system can cross into the spinodal decomposition region[4].

Q3: Is the free base inherently resistant to crystallization? Should I switch to a salt form? A3: Yes. The free base is highly prone to amorphism. The most robust industrial solution for drug development professionals is to form a crystalline salt. The hydrochloride salt (CAS: 1121527-41-0) is the industry standard, offering superior crystallinity, a higher melting point, and improved handling stability by neutralizing the flexible secondary amine.

Part 2: Visual Workflows

LLPS_Resolution A Saturated Solution (High Temp) B Controlled Cooling (< 0.15 °C/min) A->B C Metastable Zone Reached? B->C D Add Seed Crystals (1-2 wt%) C->D Yes (Optimal) E Oiling Out (LLPS) Occurs C->E No (Too Fast) G Crystal Nucleation & Growth D->G F Reheat to Dissolve Oil Phase E->F F->B H Filtration & Drying G->H

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via controlled seeding.

Salt_Formation FB Free Base API (Prone to LLPS) Acid Add HCl in IPA (Exothermic) FB->Acid Salt Salt Formation (In-situ) Acid->Salt Solv Anti-Solvent Addition (MTBE/Heptane) Salt->Solv Eval FBRM Monitoring (Chord Length) Solv->Eval Eval->Solv Clear Solution Success Stable Crystalline Hydrochloride Salt Eval->Success Nucleation Detected

Hydrochloride salt formation pathway to overcome free base amorphism and oiling out.

Part 3: Quantitative Data & Process Parameters

Table 1: Solvent Screening Matrix

Note: Tetrahydrofuran (THF) is explicitly avoided for final isolation due to its well-documented tendency to induce oiling out in flexible amides[3].

Solvent SystemFree Base BehaviorHCl Salt BehaviorProcess Recommendation
Tetrahydrofuran (THF) Severe Oiling Out / LLPSSoluble, slow nucleationAvoid for final crystallization[3].
Water LLPS > 60 °CHighly SolubleAvoid (Hygroscopicity/hydrate risk).
Isopropyl Alcohol (IPA) Soluble / Gummy solidSoluble at > 50 °CPrimary solvent for salt formation.
IPA / MTBE Metastable OilExcellent CrystallizationOptimal Anti-Solvent System .
Ethyl Acetate / Heptane Slow, sticky crystallizationGood yield, filterableViable alternative system.
Table 2: Critical Process Parameters (CPPs) for LLPS Avoidance
ParameterTarget RangeMechanistic Causality / Rationale
Cooling Rate < 0.15 °C/minPrevents rapid supersaturation buildup, keeping the system out of the spinodal decomposition region.
Seeding Temp 2–5 °C below saturationEnsures seeds do not dissolve while acting as a kinetic bypass for the lower LLPS boundary[4].
Seed Load 1.0 – 2.0 wt%Provides massive surface area for secondary nucleation, outcompeting liquid-phase oil formation.
Agitation Rate 250 – 350 RPMHigh-intensity micromixing prevents localized supersaturation gradients[5].

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis and Crystallization of the Hydrochloride Salt

This protocol converts the problematic free base into the stable hydrochloride salt (CAS: 1121527-41-0). It is designed as a self-validating system where each step contains an In-Process Control (IPC) to verify success before proceeding.

  • Dissolution: Dissolve the free base N-cyclopropyl-3-(methylamino)propanamide in Isopropyl Alcohol (IPA) (5 volumes) at 20 °C under nitrogen.

    • Validation: Visual confirmation of a completely transparent, particle-free solution. Turbidity probe must read 0 NTU.

  • Acidification: Slowly charge 1.05 equivalents of HCl (e.g., 5M in IPA) via an addition funnel while maintaining the internal temperature below 30 °C.

    • Validation: The internal thermocouple must register an exothermic spike (ΔT ≈ 2–5 °C), confirming the acid-base reaction has occurred.

  • Aging: Stir the mixture at 250 RPM for 30 minutes to ensure complete salt formation.

  • Anti-Solvent Addition: Slowly add Methyl tert-butyl ether (MTBE) (10 volumes) over 2 hours using a dosing pump.

    • Validation: Utilize a Focused Beam Reflectance Measurement (FBRM) probe. A sharp increase in chord counts < 50 μm confirms primary crystalline nucleation. If large, spherical chord lengths (> 100 μm) spike, oil droplets are forming (See Protocol B).

  • Cooling & Isolation: Ramp cooling to 0–5 °C at a strict rate of 0.1 °C/min. Filter the resulting slurry and wash the cake with 2 volumes of cold MTBE.

    • Validation: Mother liquor HPLC assay must show < 5% API remaining, confirming high crystallization yield.

Protocol B: Rescuing an "Oiled-Out" Batch (LLPS Reversal)

If liquid-liquid phase separation occurs due to process deviations, use this thermodynamic reset protocol.

  • Re-dissolution: Heat the biphasic (oiled-out) mixture to 10 °C above its clearing point (typically ~55-60 °C) until a single homogeneous phase is achieved.

    • Validation: Turbidity drops to 0 NTU, confirming complete dissolution of the solute-rich oil phase.

  • Solvent Adjustment: If THF or another volatile solvent was used, distill it off under reduced pressure and swap to the IPA/MTBE system[3].

  • Seeding: Cool the system to exactly 2 °C below the newly established saturation point. Introduce 1.5 wt% of crystalline seeds.

    • Validation: Extract a 1 mL sample and observe under a polarized light microscope. Sharp, birefringent edges confirm the survival of crystalline seeds, whereas dark spherical droplets indicate the system is still too hot or supersaturated.

  • Aging & Cooling: Hold the temperature for 1 hour to allow the seed bed to grow, then resume cooling at 0.1 °C/min[4].

Part 5: References[1] Benchchem. N-cyclopropyl-3-(methylamino)propanamide. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk8-FiHs1Rha7zZ1y7GN9fjFfsX1jOnYxF2_XgipbP39HYGONTIqoLlb_zyppsIOei_vS_U9e_u7YA5J8FpxNUCRjmhpZ6VIN8bKnGOBML09RNNFFVZgr_sBkw-Tlj9z_lSm1xmb8=[4] ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjcGioQ00D6iG2r32yGWJTyfxScKrRfFcyJuIvPPi4dbktu9xiJFTUo_Y0M7CmvE6au-7tZL1eYVKDTtJTv8nD1OEkeK4-AgbeJBZTvelVfWF-G_vjEUWht1MtDWUrfgWLft27tTuSJGtXHzs=[3] PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4tU8_xDSZLflN1M4L2YODxUG2vhFQiqc2-RibgJ5bswDsf1c0pHFK3xbmngm4g-XCrx6Rjn0_raqGfn-P1evj2p7fY6_BEIm0Ohc64e_vahU3z_pmDMkWjWe2mVYg454YZy101s4RBpwxL8La[5] Google Patents. US5314506A - Crystallization method to improve crystal structure and size. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaQKX4Nk06J9yF7VtM8v8qhJQy5kOMcHI-pNthk5uBvsDtZZFRWa8z_ElzJPAvxRcXmtecwePKTjgp_4Z3jc4cQkTUTbLNB5dDagcX73TW0aS5wonhFl5M5mS4mE51PVzHMV_26j9IG9Ll[2] PharmaLego. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDJdvAbuXNvWv04Jz9OIoXumhC25zq7wQg8TcXk83Tw4MehNTW6razf6Fglv_mWlXAyfbJZUbcgGL8mR05PPHu3JKloRcS90QVFGUBe6sQT0wD9BUFoJM4BTeAc2ByOq3ike_e[6] Sigma-Aldrich. 3-amino cyclopropyl propanamide. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3VeDMZx0NaJFteiSYCqiagIJIsaj1KOJLVcirKCYgBAIwsV3xchACiGuOwcgOdIXerkj0d7-Nd5LYNMtGAkxC8PfkAyp2H_pqrpTUCFwIqwLpSMI-ZQg8wxeSbcn3dHNK8odGQ87wB0jij3YtMBmjaCPpiCubT-uGfLzjhS_wrlHaunVqzEIquV0L9jeh-l0YFoQycK4qw03TOOU5kj8yAcCGl70Y5m2dygkDAGa-MHZ1liQut7D2BOlBGu6_OH5LrfTML1o6QA4xO3dPi_z4kWUO9bruIFpecrf3nFXjp9nV09k_aucl0jU

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-cyclopropyl-3-(methylamino)propanamide

High-Field vs. Benchtop H NMR: A Comparative Guide for the Structural Verification of N-cyclopropyl-3-(methylamino)propanamide As pharmaceutical pipelines increasingly demand rapid, decentralized analytics alongside rigo...

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop


H NMR: A Comparative Guide for the Structural Verification of N-cyclopropyl-3-(methylamino)propanamide 

As pharmaceutical pipelines increasingly demand rapid, decentralized analytics alongside rigorous quality control (QC), the choice of Nuclear Magnetic Resonance (NMR) platform becomes a critical operational decision. N-cyclopropyl-3-(methylamino)propanamide—a structurally nuanced pharmacophore featuring a highly shielded cyclopropyl ring, a flexible aliphatic linker, and two distinct nitrogen environments—presents unique analytical challenges.

This guide objectively compares the performance of traditional high-field superconducting NMR (600 MHz) against modern cryogen-free benchtop NMR (60 MHz) for the structural verification and impurity profiling of this compound, providing actionable, self-validating protocols for drug development professionals.

Molecular Profiling & Mechanistic Causality of H NMR Shifts

Before evaluating instrument performance, one must understand the intrinsic magnetic environments of N-cyclopropyl-3-(methylamino)propanamide. The molecule's spin system is heavily influenced by electronegativity, quadrupolar relaxation, and magnetic anisotropy.

Table 1:


H NMR Signal Assignments & Mechanistic Causality 
Proton EnvironmentApprox. Shift (ppm)MultiplicityIntegrationCausality / Structural Significance
Cyclopropyl

0.4 – 0.8Multiplet4HShielded by the diamagnetic anisotropy of the strained 3-membered ring (1[1]).
Cyclopropyl

2.6 – 2.8Multiplet1HDeshielded by the adjacent electronegative amide nitrogen.
Methyl

~2.4Singlet3HDistinct singlet; deshielded by the secondary amine nitrogen.

-Carbonyl

2.3 – 2.5Triplet2HAnisotropic deshielding from the adjacent

double bond.

-Amine

2.8 – 3.0Triplet2HDeshielded by the electronegative secondary amine.
Amide

7.5 – 8.0Broad Singlet1HHighly deshielded; broadens due to quadrupolar relaxation of

.
Amine

1.5 – 2.0Broad Singlet1HExchangeable proton; shift is highly dependent on solvent and concentration.

Expert Insight on Solvent Selection: For this specific compound,


 is the superior solvent for structural elucidation over standard 

.

strongly hydrogen-bonds with the amide and amine protons, significantly reducing their chemical exchange rates. This prevents the

signals from broadening into the baseline, allowing for the distinct observation of both secondary nitrogen environments.

Comparative Performance: 600 MHz vs. 60 MHz Platforms

The structural complexity of N-cyclopropyl-3-(methylamino)propanamide dictates the performance requirements of the NMR platform. The tightly coupled cyclopropyl multiplets and the need for rigorous impurity screening highlight distinct operational trade-offs between high-field and benchtop systems (2[2]).

Table 2: Hardware & Analytical Performance Comparison

ParameterHigh-Field Spectrometer (600 MHz)Benchtop Spectrometer (60 MHz)
Magnet Technology Superconducting (Requires Liquid He/N

)
Permanent NdFeB (Cryogen-free)
Resolution (

)
Excellent (First-order spectra, clear multiplets)Moderate (Second-order "roof effects" common)
Sensitivity (LOD) < 0.01% (Compliant with ICH guidelines)~1.0% - 2.0%
Acquisition Time ~5-10 minutes (for qNMR)~1-2 minutes (for rapid reaction tracking)
Primary Workflow Final API Release, Impurity Profiling, 2D NMRIn-situ Reaction Monitoring, Preliminary QA

Analytical Causality: At 60 MHz, the


 ratio (difference in resonance frequency over the coupling constant) is small. This results in second-order coupling, where the cyclopropyl multiplets merge into a broad, unresolved envelope. Conversely, a 600 MHz system provides first-order spectra where the cyclopropyl methine proton is cleanly resolved from the adjacent aliphatic chain. Furthermore, ICH guidelines mandate reporting thresholds for impurities at 0.05% (w/w). High-field NMR easily achieves limits of detection (LOD) down to 0.01%, making it mandatory for final API release, whereas benchtop systems are restricted to in-process monitoring (3[3]).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding quality checks directly into the workflow.

Protocol A: Final QC & Impurity Profiling (High-Field 600 MHz NMR)

Objective: Quantify trace impurities to meet ICH 0.05% thresholds prior to batch release.

  • Sample Preparation: Dissolve exactly 15.0 mg of the purified N-cyclopropyl-3-(methylamino)propanamide in 600

    
    L of 
    
    
    
    containing 0.05% v/v Tetramethylsilane (TMS).
    • Causality: Precision weighing is required for quantitative NMR (qNMR) to ensure accurate molar ratios against the known internal standard.

  • Instrument Tuning & Validation: Perform automated tuning and matching (ATM) and gradient shimming (TopShim) on the

    
    H lock signal.
    
    • Validation Step: Measure the full width at half maximum (FWHM) of the TMS peak. It must be < 0.8 Hz. If broader, re-shim the magnet; otherwise, the broad tails of the main API peaks will mask trace impurities.

  • Acquisition Parameters:

    • Pulse Angle: 30° (minimizes relaxation delays while maintaining signal).

    • Relaxation Delay (

      
      ):  10 seconds.
      
    • Causality: The amide proton has a long

      
       relaxation time. A 10s delay ensures 
      
      
      
      for complete magnetization recovery, making the resulting integrals strictly quantitative.
    • Scans (NS): 64.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the FID, zero-fill to 64k points, Fourier transform, and phase manually. Integrate the methyl singlet (~2.4 ppm) against any unidentified peaks to calculate impurity w/w%.

Protocol B: In-Situ Reaction Monitoring (Benchtop 60 MHz NMR)

Objective: Track the amidation conversion of the precursor in real-time within a fume hood environment (4[4]).

  • Sample Preparation: Extract a 0.5 mL aliquot from the reaction vessel and filter it through a 0.2

    
    m PTFE syringe filter directly into a standard 5 mm NMR tube. No deuterated solvent is added.
    
  • Instrument Setup: Insert the tube into the 60 MHz benchtop spectrometer.

    • Validation Step: Run a 1-scan dummy acquisition utilizing the hardware's external lock or solvent suppression sequence to verify baseline stability before initiating the kinetic run.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Causality: A 90° pulse maximizes the signal-to-noise ratio per scan, which is critical for overcoming the lower sensitivity of permanent magnets.

    • Relaxation Delay (

      
      ):  2 seconds (Rapid pulsing is prioritized over strict quantitation to capture kinetic data points).
      
    • Scans (NS): 16 (Total acquisition time ~1 minute).

  • Data Analysis: Monitor the appearance of the N-methyl singlet (~2.4 ppm). The reaction is deemed complete when the precursor's integral falls below the 2% instrumental noise floor.

Workflow Integration & Decision Matrix

Integrating both platforms into a drug development pipeline optimizes both capital expenditure and analytical turnaround time. Benchtop NMR serves as the frontline tool for synthetic chemists, while High-Field NMR acts as the ultimate gatekeeper for regulatory compliance.

NMR_Workflow N1 Reaction Setup (Amidation) N2 Benchtop 60 MHz NMR (In-process Monitoring) N1->N2 N3 Conversion > 95%? N2->N3 N4 Continue Reaction N3->N4 No N5 Workup & Isolation N3->N5 Yes N4->N2 N6 High-Field 600 MHz NMR (Impurity Profiling) N5->N6 N7 Purity > 99.5%? (ICH Compliant) N6->N7 N8 Batch Release N7->N8 Yes N9 Repurification N7->N9 No N9->N6

Integrated NMR workflow for the synthesis and QC of N-cyclopropyl-3-(methylamino)propanamide.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs - researchgate.net - 2

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - nih.gov - 3

  • Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements - acs.org - 4

  • 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings - researchgate.net - 1

Sources

Comparative

Identifying Cyclopropyl Ring Protons: A Comparative Guide to NMR Methodologies

Topic: Identifying Cyclopropyl Ring Protons in NMR Spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Cyclopropyl Ring Protons in NMR Spectroscopy Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the cyclopropyl group is a privileged structural motif, often serving as a bioisostere for ethyl or isopropyl groups to improve metabolic stability and rigidify molecular conformation. However, identifying and assigning cyclopropyl protons poses unique challenges due to their distinct magnetic anisotropy and often complex higher-order coupling networks.

This guide objectively compares the three primary methodologies for characterizing cyclopropyl protons: Standard 1D


H NMR , 2D 

H-

C HSQC
, and Selective 1D NOESY/TOCSY . By synthesizing field-proven protocols with fundamental physics, we provide a roadmap for researchers to select the optimal technique for their specific analytical hurdles.

Part 1: The Physics of Cyclopropyl NMR

To accurately identify these protons, one must understand the underlying magnetic phenomena that distinguish them from other aliphatic signals.

Magnetic Anisotropy & Chemical Shift

Cyclopropane rings exhibit a unique diamagnetic ring current . Unlike benzene, where the ring current deshields the protons, the induced magnetic field in cyclopropane shields the ring protons significantly.

  • Observation: Cyclopropyl protons typically resonate at high field (upfield) , often between 0.0 and 1.0 ppm , and can even appear below 0 ppm (e.g., -0.2 ppm) in specific environments.

  • Diagnostic Value: Signals in this "clean" region of the spectrum are immediately suspect as cyclopropyl protons, distinct from methyl (0.8–1.2 ppm) or methylene (1.2–1.5 ppm) protons.

Characteristic Coupling Constants ( )

The rigid geometry of the ring imposes strict dihedral angles, leading to highly specific scalar coupling constants (


) governed by the Karplus relationship.
  • 
     (Vicinal):  Typically 7 – 10 Hz .
    
  • 
     (Vicinal):  Typically 4 – 7 Hz .
    
  • 
     (Geminal):  Typically -4 to -5 Hz  (often unresolved in 1D without high field strength).
    

Key Differentiator: In cyclopropanes,


.[1][2] This is the inverse of the pattern seen in alkenes (where 

), providing a critical stereochemical checkpoint.

Part 2: Comparative Analysis of Identification Methods

We compare three distinct workflows. "Performance" is defined here by Resolution , Stereochemical Insight , and Time Efficiency .

Method A: Standard 1D H NMR Analysis

The Baseline Approach

Mechanism: Relies on chemical shift logic and multiplet analysis (splitting patterns).[3] Best For: Simple molecules with minimal spectral overlap.

  • Pros:

    • Fastest acquisition time (< 5 mins).

    • Quantitative integration is straightforward.

  • Cons:

    • Overlap: In complex drug molecules, the 0.5–1.5 ppm region is often crowded with aliphatic signals, obscuring cyclopropyl multiplets.

    • Ambiguity: Cannot definitively distinguish between cis and trans isomers without clear multiplet resolution.

Method B: 2D H- C HSQC (Heteronuclear Single Quantum Coherence)

The Structural Resolver

Mechanism: Correlates protons directly to their attached carbons. Cyclopropyl carbons are highly shielded (


 typically -5 to 15 ppm), separating them from other aliphatic carbons (15–50 ppm).
Best For:  Complex drug scaffolds with overlapping aliphatic regions.
  • Pros:

    • Spectral Editing: Unambiguously separates cyclopropyl signals from impurities or other alkyl chains based on the unique carbon chemical shift.

    • Phase Editing: Multiplicity-edited HSQC distinguishes CH and CH

      
       groups (CH
      
      
      
      phases opposite to CH/CH
      
      
      ).
  • Cons:

    • Lower sensitivity than 1D

      
      H.[4]
      
    • Longer acquisition time (20–60 mins).

Method C: 1D Selective TOCSY & NOESY

The Stereochemical Definitive

Mechanism:

  • TOCSY (Total Correlation Spectroscopy): Selectively excites one spin and magnetizes the entire coupled spin system (the whole ring).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (< 5 Å). Best For: Stereochemical assignment (cis vs. trans) and assigning specific protons within the ring.[5][6]

  • Pros:

    • Isolation: extracts the cyclopropyl subspectrum from a crowded background.

    • Stereochemistry: NOESY provides the only definitive proof of spatial proximity (e.g., identifying which ring proton is cis to a substituent).

  • Cons:

    • Requires careful setup of selective pulses.

    • NOE signals can be weak for small molecules (slow tumbling).

Summary Comparison Table
FeatureMethod A: 1D

H NMR
Method B: 2D HSQCMethod C: 1D Sel. NOESY
Primary Output Chemical Shift & IntegrationC-H Connectivity & EditingSpatial Proximity & Stereochemistry
Sensitivity HighMediumMedium-Low
Crowded Spectra Fails (Overlap likely)Excellent (Resolves via

C)
Good (Selects specific spins)
Stereo-ID Inferential (via

)
NoDefinitive (via NOE)
Time Cost LowMediumMedium

Part 3: Experimental Protocols

Protocol 1: The "Self-Validating" Assignment Workflow

This protocol ensures high confidence by cross-referencing chemical shift, connectivity, and coupling.

Step 1: The High-Field Screen (1D


H) 
  • Acquire a standard 1D proton spectrum.

  • Focus Region: Inspect 0.0 – 1.0 ppm.

  • Validation Check: Do the integrals match the expected proton count (e.g., 1H, 2H, or 4H)?

    • If Yes: Proceed to Step 3.

    • If No/Overlapped: Proceed to Step 2.

Step 2: The Carbon Filter (HSQC)

  • Run a multiplicity-edited HSQC.

  • Look for High-Field Carbons: Scan the

    
    C axis from -5 to 15 ppm.
    
  • Correlate: Identify the protons attached to these carbons.

    • Validation: Cyclopropyl CH

      
       carbons will appear inverted (blue) relative to CH carbons (red) in standard editing.
      

Step 3: Stereochemical Lock (1D NOESY)

  • Select the resonance of a substituent proton (e.g., a methyl group attached to the ring).

  • Irradiate this frequency using a selective 1D NOESY sequence (mixing time ~500 ms).

  • Analyze:

    • Strong NOE enhancement = Cis proton.

    • Weak/No enhancement = Trans proton.

Part 4: Visualizing the Logic

The following diagram illustrates the decision-making process for assigning cyclopropyl protons in a drug molecule.

Cyclopropyl_Assignment Start Start: Unknown Aliphatic Signals CheckShift Check Chemical Shift (0.0 - 1.0 ppm) Start->CheckShift Overlap Is the region overlapped? CheckShift->Overlap RunHSQC Run Multiplicity-Edited HSQC Overlap->RunHSQC Yes AnalyzeSplitting Analyze Splitting Patterns (J-coupling) Overlap->AnalyzeSplitting No AnalyzeCarbon Analyze 13C Axis (-5 to 15 ppm) RunHSQC->AnalyzeCarbon AnalyzeCarbon->AnalyzeSplitting Extract Proton Shifts StereoQ Is Stereochemistry Needed? AnalyzeSplitting->StereoQ RunNOESY Run 1D Selective NOESY StereoQ->RunNOESY Yes Final Confirmed Assignment StereoQ->Final No AssignCis Strong NOE = Cis RunNOESY->AssignCis AssignTrans No NOE = Trans RunNOESY->AssignTrans AssignCis->Final AssignTrans->Final

Caption: Logical workflow for assigning cyclopropyl protons, prioritizing HSQC for resolution and NOESY for stereochemistry.

Part 5: Case Study Application

Scenario: A medicinal chemist synthesizes a drug candidate with a 1,2-disubstituted cyclopropane ring and needs to confirm if it is the active cis isomer or the inactive trans isomer.

Experimental Data:

  • 1D NMR: Shows a multiplet at 0.8 ppm, but it overlaps with a methyl doublet.

  • HSQC: Reveals a CH signal at 0.8 ppm attached to a carbon at 12 ppm (Cyclopropyl) and a CH

    
     signal at 0.85 ppm attached to a carbon at 22 ppm (Methyl). Result: Overlap resolved.
    
  • Coupling Analysis: The cyclopropyl proton at 0.8 ppm is now identified. However, the multiplet is unclear.

  • NOESY: Irradiation of the substituent proton (H

    
    ) shows a strong enhancement of the ring proton (H
    
    
    
    ).

References

  • Reich, H. J. (University of Wisconsin).[2] Spin-Spin Splitting: J-Coupling in Cyclopropanes. Organic Chemistry Data. Retrieved from [Link]

  • Claridge, T. D. W. (University of Oxford). High-Resolution NMR Techniques in Organic Chemistry. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 24(18). Retrieved from [Link]

  • Baranac-Stojanović, M. (2015). Anisotropy effect of three-membered rings in 1H NMR spectra. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Mass Spectrometry Fragmentation of N-cyclopropyl-3-(methylamino)propanamide

Abstract This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) mass spectrometry fragmentation pattern of N-cyclopropyl-3-(methylamino)propanamide, a molecule incorporating a seco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) mass spectrometry fragmentation pattern of N-cyclopropyl-3-(methylamino)propanamide, a molecule incorporating a secondary amine, a secondary amide, and a strained cyclopropyl ring. Understanding its fragmentation behavior is critical for researchers in drug discovery and development for accurate identification, metabolite tracking, and quality control. This document outlines the primary fragmentation pathways based on fundamental principles of mass spectrometry, presents a detailed experimental protocol for acquiring high-resolution tandem mass spectrometry (MS/MS) data, and offers a comparative perspective on the influence of its unique structural motifs.

Introduction: Structural Context and Analytical Significance

N-cyclopropyl-3-(methylamino)propanamide (Molecular Formula: C₇H₁₄N₂O, Monoisotopic Mass: 142.1106 Da) is a synthetic organic compound that presents an interesting case for mass spectrometric analysis due to its combination of functional groups. It features:

  • An N-substituted amide , a common linkage in pharmaceuticals and peptides.

  • A secondary aliphatic amine , a frequent site for metabolic modification.

  • A cyclopropyl group , a strained ring system often introduced into drug candidates to modulate metabolic stability and binding affinity[1].

The fragmentation of such a molecule under tandem mass spectrometry conditions (e.g., Collision-Induced Dissociation, CID) is not governed by a single functional group but by the interplay between them. The protonation site, which dictates the initial fragmentation cascades, can be either the amide oxygen/nitrogen or the more basic secondary amine nitrogen. This guide will primarily consider fragmentation following protonation at the most likely site, the secondary amine, due to its higher basicity compared to the amide.

Predicted Fragmentation Pathways

Upon electrospray ionization (ESI) in positive ion mode, N-cyclopropyl-3-(methylamino)propanamide will readily form the protonated molecule, [M+H]⁺, with an expected m/z of 143.1184. Subsequent isolation and fragmentation of this precursor ion in the collision cell are predicted to initiate several competing fragmentation pathways. The dominant pathways are dictated by the lability of the amide bond and the propensity for cleavage alpha to the secondary amine.

The primary fragmentation mechanisms for amides and amines are well-established. For amides, a common cleavage occurs at the N-CO bond[2]. For aliphatic amines, the predominant fragmentation is α-cleavage, where a bond adjacent to the nitrogen is broken, often with the preferential loss of the largest radical group[3][4].

The proposed fragmentation cascade for [N-cyclopropyl-3-(methylamino)propanamide+H]⁺ is visualized below.

G cluster_0 Predicted Fragmentation Pathway cluster_1 Pathway A: Amide Bond Cleavage cluster_2 Pathway B: α-Cleavage cluster_3 Pathway C: Neutral Loss M [M+H]⁺ m/z 143.12 F1 Acylium Ion [C₄H₈NO]⁺ m/z 86.06 M->F1 Loss of N-Cyclopropylamine F2 N-Cyclopropylamine [C₃H₇N] m/z 58.07 M->F2 Loss of Acylium Fragment (as neutral) F3 Iminium Ion [C₂H₆N]⁺ m/z 44.05 M->F3 Loss of C₅H₈NO• Radical F4 [M+H - C₃H₆]⁺ m/z 101.07 M->F4 Loss of Propene (from cyclopropyl ring)

Caption: Predicted fragmentation of protonated N-cyclopropyl-3-(methylamino)propanamide.

Pathway A: Amide Bond (N-CO) Cleavage This is a highly characteristic fragmentation for amides[5]. Cleavage of the bond between the cyclopropyl-substituted nitrogen and the carbonyl carbon results in the formation of a stable acylium ion and the neutral loss of N-cyclopropylamine, or vice-versa.

  • Formation of Acylium Ion (m/z 86.06): The charge is retained on the carbonyl-containing fragment, [CH₃NHCH₂CH₂CO]⁺. This is often a dominant pathway due to the resonance stabilization of the resulting acylium ion.

  • Formation of Protonated N-Cyclopropylamine (m/z 58.07): Alternatively, the charge can be retained by the amine fragment, forming [C₃H₅NH₃]⁺, with the neutral loss of the rest of the molecule.

Pathway B: α-Cleavage at the Secondary Amine Alpha-cleavage is a hallmark of amine fragmentation[6]. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

  • Formation of Iminium Ion (m/z 44.05): Cleavage of the C-C bond between the second and third carbons of the propanamide backbone leads to the formation of the [CH₃NH=CH₂]⁺ iminium ion. This is a common and stable fragment for N-methylated compounds.

Pathway C: Neutral Loss from the Cyclopropyl Ring Strained ring systems can undergo characteristic neutral losses. While complex rearrangements are possible, a plausible fragmentation involves the loss of propene (C₃H₆) from the cyclopropyl moiety, although this may be a lower abundance pathway compared to amide or alpha cleavage.

  • Formation of m/z 101.07: The loss of a 42.05 Da neutral molecule (propene) from the precursor ion. The fragmentation of cyclopropyl groups can sometimes be complex, involving ring-opening followed by hydrogen rearrangement and elimination[7].

Data Summary and Comparative Analysis

The predicted fragments provide a unique "fingerprint" for identifying N-cyclopropyl-3-(methylamino)propanamide.

Predicted m/z Proposed Formula Δ Mass (Da) Proposed Fragment Structure / Origin Cleavage Type
143.1184[C₇H₁₅N₂O]⁺-[M+H]⁺ Precursor Ion-
86.0600[C₄H₈NO]⁺57.0584[CH₃NHCH₂CH₂CO]⁺Amide N-CO Cleavage
58.0651[C₃H₈N]⁺85.0533[Cyclopropyl-NH₃]⁺Amide N-CO Cleavage
44.0495[C₂H₆N]⁺99.0689[CH₃NH=CH₂]⁺α-Cleavage (Amine)
101.0709[C₄H₉N₂O]⁺42.0475[M+H - C₃H₆]⁺Neutral Loss (Propene)

Comparative Insights:

  • vs. Simple Propanamides: A simple N-alkyl propanamide would also exhibit amide bond cleavage. However, the presence of the secondary amine in our target molecule introduces the competing and highly favorable α-cleavage pathway leading to the m/z 44.05 ion, which would be absent in a simple N-alkyl propanamide.

  • vs. Simple Diamines: A simple diamine like N-methyl-1,3-propanediamine would show extensive α-cleavage at both nitrogen centers but would lack the characteristic amide bond cleavage and the formation of the m/z 86.06 acylium ion.

The fragmentation pattern is therefore a hybrid of these behaviors, providing high structural specificity. The relative abundances of the fragments at m/z 86.06 and 44.05 will be highly dependent on the collision energy used in the experiment[8].

Experimental Protocol: High-Resolution MS/MS Analysis

This protocol describes a general method for acquiring high-resolution MS/MS data on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Objective: To obtain an accurate mass, high-resolution product ion spectrum of N-cyclopropyl-3-(methylamino)propanamide to confirm its structure and fragmentation pattern.

Materials:

  • N-cyclopropyl-3-(methylamino)propanamide standard

  • LC-MS grade Water with 0.1% Formic Acid (Mobile Phase A)

  • LC-MS grade Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • Calibrant solution for the mass spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile or methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Liquid Chromatography (Optional, for complex mixtures):

    • For direct infusion, proceed to step 3.

    • For analysis from a mixture, use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, then return to initial conditions and re-equilibrate.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120 °C

      • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C

    • MS¹ (Full Scan) Acquisition:

      • Mass Range: m/z 50 - 500

      • Acquisition Rate: 2 spectra/s

      • Purpose: To identify the [M+H]⁺ precursor ion at m/z 143.1184.

    • MS² (Tandem MS) Acquisition:

      • Precursor Ion: Isolate m/z 143.12 (using an isolation window of ~1 Da).

      • Activation Type: Collision-Induced Dissociation (CID)[8].

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Perform a stepped or ramped collision energy experiment (e.g., 10-40 eV) to observe both low-energy (rearrangement) and high-energy (direct cleavage) fragments. This provides the most comprehensive fragmentation data[9].

      • Analyzer: Set to high-resolution mode (>20,000 FWHM).

  • Data Analysis:

    • Extract the MS/MS spectrum for the precursor ion m/z 143.12.

    • Determine the accurate masses of the major fragment ions.

    • Calculate the elemental composition for each fragment to confirm the proposed structures.

    • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

G cluster_workflow Experimental Workflow Prep Sample Prep (1 µg/mL solution) Infuse Infusion / LC Separation Prep->Infuse ESI ESI Source (Positive Mode) Infuse->ESI MS1 MS¹ Scan (Find m/z 143.12) ESI->MS1 Isolate Isolate Precursor (m/z 143.12) MS1->Isolate CID CID Fragmentation (10-40 eV) Isolate->CID MS2 MS² Analysis (High Resolution) CID->MS2 Analyze Data Analysis (Compare to Predictions) MS2->Analyze

Caption: General experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of N-cyclopropyl-3-(methylamino)propanamide is predicted to be driven by two primary, competing pathways: amide N-CO bond cleavage and α-cleavage adjacent to the secondary amine. This results in a characteristic set of fragment ions, notably at m/z 86.06 and m/z 44.05, which serve as reliable diagnostic markers for the molecule. By employing the high-resolution tandem MS protocol detailed herein, researchers can confidently identify this compound and distinguish it from structurally related molecules. This guide provides the foundational knowledge and practical methodology required for the robust characterization of this and similar chemical entities in a drug development pipeline.

References

  • de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22439-22448. [Link][2][5]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link][3]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][4]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link][10]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link][6]

  • Zemski Berry, K. A., & Kenttämaa, H. I. (2014). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 25(9), 1564–1574. [Link][7]

  • Klein, D. R., et al. (2019). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2055–2064. [Link][11]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. [Link][12]

  • Wikipedia. Collision-induced dissociation. [Link][8]

  • ResearchGate. (2013). Collision-induced dissociation mass spectra of protonated alkyl amines. [Link][9]

Sources

Comparative

Analytical Spectroscopy in Drug Development: Characterizing Secondary Amides and Amines

As pharmaceutical pipelines increasingly diversify—ranging from small-molecule active pharmaceutical ingredients (APIs) to complex biologics and lipid nanoparticles—the precise structural characterization of functional g...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly diversify—ranging from small-molecule active pharmaceutical ingredients (APIs) to complex biologics and lipid nanoparticles—the precise structural characterization of functional groups is non-negotiable. Secondary amides (the foundational peptide bonds in proteins) and secondary amines (ubiquitous in small-molecule APIs and lipidoids) are critical targets for spectroscopic analysis[1].

This guide provides an authoritative comparison of Fourier Transform Infrared (FTIR) techniques and orthogonal methods for characterizing these functional groups. By understanding the mechanistic origins of their spectral signatures and implementing self-validating experimental workflows, researchers can ensure robust, audit-ready analytical data.

Spectral Signatures & Mechanistic Causality

The ability to distinguish between secondary amides and secondary amines relies on understanding the vibrational mechanics dictated by their local chemical environments. FTIR spectroscopy is fundamentally dependent on a change in the dipole moment of a molecule during vibration; therefore, highly polar bonds yield the strongest signals[2].

Secondary Amides: The Conjugated System

Secondary amides feature a carbonyl group (C=O) directly adjacent to an N-H group. This proximity creates a highly polar, conjugated system with strong vibrational coupling. The resulting spectrum is dominated by the Amide I and Amide II bands, which are highly sensitive to hydrogen bonding and, consequently, the secondary structure of proteins (e.g.,


-helices vs. 

-sheets)[3].

Table 1: Characteristic FTIR Peaks for Secondary Amides

Vibrational Mode Wavenumber (cm⁻¹) Intensity / Shape Mechanistic Origin
Amide A ~3300 Medium, Broad N-H stretching (highly dependent on hydrogen bonding)[1].
Amide I 1680–1630 Strong, Sharp Primarily C=O stretching (80%), with minor C-N stretching contributions[1][3].

| Amide II | 1570–1515 | Strong | Strongly coupled mode of N-H in-plane bending (60%) and C-N stretching (40%)[3]. |

Secondary Amines: The Isolated Oscillator

Unlike amides, secondary amines lack an adjacent electron-withdrawing carbonyl group. Because the nitrogen is bonded to two carbons and only one hydrogen, it acts as an isolated oscillator. This produces a single, relatively weak N-H stretching band, which serves as a primary diagnostic feature to distinguish it from primary amines (which exhibit a distinct doublet due to symmetric and asymmetric stretching)[4].

Table 2: Characteristic FTIR Peaks for Secondary Amines

Vibrational Mode Wavenumber (cm⁻¹) Intensity / Shape Mechanistic Origin
N-H Stretch 3360–3310 Weak to Medium, Single Band Isolated N-H stretching vibration[5][6].
N-H Bend 1650–1550 Weak N-H scissoring/bending (often obscured by stronger overlapping bands)[6].
C-N Stretch 1250–1020 Weak to Medium Aliphatic C-N stretching[6].

| N-H Wag | 910–665 | Broad, Medium | Out-of-plane bending, sensitive to physical state[6]. |

Technique Comparison: ATR-FTIR vs. Transmission vs. Raman

Selecting the correct spectroscopic technique requires matching the physical state of the formulation with the fundamental physics of the instrument.

  • Attenuated Total Reflectance (ATR-FTIR): Utilizes an internal reflection element (IRE) to generate an evanescent wave that penetrates only 0.5–5 μm into the sample[3]. Advantage: Sample thickness is irrelevant, making it ideal for optically dense liquids, viscous gels, and neat powders. It is the gold standard for aqueous protein formulations because the short pathlength minimizes the overwhelming absorbance of water.

  • Transmission FTIR (KBr Pellet): The IR beam passes entirely through the sample. Advantage: Offers superior sensitivity for bulk material quantitation of solid APIs[7]. However, it requires rigorous sample preparation to control optical pathlength and prevent scattering[8].

  • Raman Spectroscopy: An orthogonal technique based on inelastic light scattering driven by changes in polarizability rather than dipole moments[2]. Advantage: Raman is highly sensitive to symmetric, non-polar bonds (C-C, C=C) and is virtually blind to water, making it an excellent complementary tool for analyzing secondary amides in dilute aqueous biopharmaceuticals without water interference[9][10].

TechniqueSelection Start Target Functional Group? Amide Secondary Amide (Proteins/Peptides) Start->Amide Amine Secondary Amine (Small Molecule APIs) Start->Amine Aq Aqueous Formulation Amide->Aq Solid Solid Powder Amine->Solid ATR ATR-FTIR (Short Pathlength) Aq->ATR High Conc. >30 mg/mL Raman Raman Spectroscopy (Water Tolerant) Aq->Raman Low Conc. / Orthogonal Solid->ATR Surface ID / Fast Prep Trans Transmission FTIR (Bulk Sensitivity) Solid->Trans Bulk Quantitation

Fig 1. Decision matrix for selecting spectroscopic techniques based on target functional groups and formulation state.

Self-Validating Experimental Workflows

To ensure data integrity, experimental protocols must be designed as self-validating systems. This means incorporating specific checkpoints where the physical validity of the sample preparation is proven before data analysis begins.

Protocol A: ATR-FTIR for Aqueous Proteins (Secondary Amides)

Target: Resolving the Amide I band (1680–1630 cm⁻¹) to determine protein secondary structure.

  • Buffer Background Collection: Collect a background spectrum using the exact formulation buffer at the exact experimental temperature.

    • Causality: Liquid water has a strong bending mode at ~1640 cm⁻¹ that directly overlaps with the Amide I band. An exact buffer match allows for precise spectral subtraction[7].

  • Sample Application: Deposit 2–5 μL of protein solution (>30 mg/mL) onto the diamond IRE crystal[3].

    • Validation Check: Monitor the raw Amide I peak intensity. It must fall between 0.2 and 0.8 Absorbance Units (AU). If <0.2 AU, the concentration is too low for the shallow evanescent wave penetration, and signal-to-noise will be unacceptably poor.

  • ATR Correction Algorithm: Apply an ATR correction via the instrument software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). Without correction, bands at lower wavenumbers appear artificially intense compared to transmission spectra[11].

  • Deconvolution: Apply a second-derivative function to the corrected Amide I band.

    • Causality: The broad Amide I band is a composite of overlapping sub-bands (

      
      -helix, 
      
      
      
      -sheet). The second derivative mathematically resolves these hidden peaks for quantitative structural fitting[3].

ExperimentalWorkflow Prep 1. Crystal Cleaning & Buffer Background Sample 2. Sample Application (>30 mg/mL) Prep->Sample Acquire 3. Spectral Acquisition Sample->Acquire Process 4. ATR Correction & Deconvolution Acquire->Process

Fig 2. Standardized ATR-FTIR workflow for secondary amide characterization in aqueous proteins.

Protocol B: Transmission FTIR for Solid APIs (Secondary Amines)

Target: Identifying the weak, single N-H stretching band (3360–3310 cm⁻¹) in a small-molecule API.

  • Desiccation of KBr Matrix: Bake spectroscopic-grade KBr at 110°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretching band at ~3443 cm⁻¹ that will completely obscure the critical secondary amine N-H stretch[8].

  • Dilution and Homogenization: Grind the API with the dried KBr to a concentration of 1–2% w/w.

    • Causality: Transmission FTIR obeys the Beer-Lambert law. Concentrations >2% will cause the strongest absorbing bands to "bottom out" (0% transmittance), destroying quantitative linearity and peak shape[7]. Furthermore, milling the particles to <2 μm minimizes the Christiansen effect (light scattering), which causes baseline distortion.

  • Vacuum Pressing: Press the mixture under 8–10 tons of force while under a vacuum.

    • Causality: The vacuum removes trapped air, preventing the formation of micro-bubbles that scatter the IR beam[12].

  • Validation Check (The Self-Validating Step): Before analyzing the amine peaks, inspect the baseline at 4000 cm⁻¹ and the region around 3443 cm⁻¹.

    • Criteria: The baseline at 4000 cm⁻¹ must be >80% transmittance (proving minimal scattering/good pellet clarity). There must be no broad peak at 3443 cm⁻¹ (proving the KBr is truly dry). If either fails, the pellet must be remade.

References

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. bumipublikasinusantara.id.[Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. rockymountainlabs.com.[Link]

  • Secondary amide – Knowledge and References. taylorandfrancis.com.[Link]

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. sfr.ca.[Link]

  • Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. sapub.org.[Link]

  • ATR-FTIR Spectroscopy Basics. mt.com.[Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. nih.gov.[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. piketech.com.[Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. specac.com.[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. specac.com.[Link]

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. gatewayanalytical.com.[Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? labmanager.com.[Link]

Sources

Validation

Comparing N-cyclopropyl vs N-isopropyl propanamide stability

Title : A Comparative Guide to the Stability of N-Cyclopropyl vs. N-Isopropyl Propanamides in Drug Design Introduction As a Senior Application Scientist, one of the most frequent bioisosteric replacements I evaluate duri...

Author: BenchChem Technical Support Team. Date: March 2026

Title : A Comparative Guide to the Stability of N-Cyclopropyl vs. N-Isopropyl Propanamides in Drug Design

Introduction As a Senior Application Scientist, one of the most frequent bioisosteric replacements I evaluate during lead optimization is the transition from an N-isopropyl to an N-cyclopropyl amide. While both are branched aliphatic groups, their electronic and spatial characteristics dictate vastly different metabolic fates. This guide objectively compares the chemical and metabolic stability of N-cyclopropyl propanamide versus N-isopropyl propanamide, providing structural causality, quantitative metrics, and self-validating experimental protocols to guide your drug development workflows.

Mechanistic Causality: Why Structure Dictates Stability

The decision to swap an isopropyl group for a cyclopropyl group hinges on three physicochemical pillars:

  • Steric Bulk and Volume: The isopropyl group has a calculated van der Waals volume of 56.2 ų, whereas the cyclopropyl group is significantly more compact at 43.8 ų[1]. This reduction in volume can alleviate steric clashes in tight binding pockets while maintaining a branched topology.

  • Lipophilicity (logP): The cyclopropyl ring acts as an electron-withdrawing group relative to open-chain alkyls. The Hansch π-value for an isopropyl group is 1.53, compared to 1.14 for a cyclopropyl group[2]. This reduction in lipophilicity directly correlates with decreased non-specific binding and lower intrinsic clearance (CLint) by lipophilicity-driven hepatic enzymes.

  • Metabolic Stability (CYP450 Oxidation): The defining advantage of the cyclopropyl group is its resistance to cytochrome P450 (CYP)-mediated oxidation. The ring strain in cyclopropane forces the C-H bonds to adopt a higher s-character (sp²-like), resulting in shorter, stronger bonds. The high C-H bond dissociation energy (BDE) increases the activation energy required for the initial hydrogen atom abstraction step by CYP450 enzymes, effectively blocking α-oxidation[3]. Conversely, the tertiary C-H bond of the isopropyl group is highly susceptible to rapid hydrogen abstraction and subsequent hydroxylation.

Quantitative Data Presentation

The following table summarizes the comparative stability profiles and physicochemical properties of the two propanamide derivatives.

Property / Stability MetricN-Isopropyl PropanamideN-Cyclopropyl PropanamideMechanistic Causality
Van der Waals Volume 56.2 ų43.8 ųCyclopropyl is more compact, altering target pocket binding[1].
Lipophilicity (Hansch π) 1.531.14Cyclopropyl lowers logP, reducing non-specific lipophilic clearance[2].
C-H Bond Dissociation Energy ~96 kcal/mol (tertiary C-H)~106 kcal/molHigh s-character in cyclopropyl resists CYP450 H-abstraction[3].
HLM Intrinsic Clearance (CLint) High (>100 µL/min/mg)Low to Moderate (<30 µL/min/mg)N-isopropyl undergoes rapid α-oxidation; cyclopropyl diverts metabolism[4].
Chemical/Amidase Stability High (Steric shielding)High (Structural rigidity)Both secondary amides resist physiological aqueous hydrolysis.

Visualizing the Metabolic Divergence

To understand the stability profiles, we must map the metabolic pathways. The diagram below illustrates the divergent interactions of these two amides with CYP450 enzymes.

G Substrate Propanamide Derivative Iso N-Isopropyl Propanamide Substrate->Iso Cyclo N-Cyclopropyl Propanamide Substrate->Cyclo CYP CYP450 Enzyme Interaction Iso->CYP Cyclo->CYP IsoMetab Rapid H-Abstraction (Tertiary C-H) CYP->IsoMetab CycloMetab High Bond Dissociation Energy (Resists Oxidation) CYP->CycloMetab IsoOutcome High Intrinsic Clearance (CLint) IsoMetab->IsoOutcome CycloOutcome Improved Metabolic Stability (Prolonged t½) CycloMetab->CycloOutcome

Mechanistic divergence in CYP450-mediated metabolism of N-isopropyl vs N-cyclopropyl amides.

Self-Validating Experimental Protocols

To objectively compare the stability of these two compounds, a robust, self-validating assay system is required. Do not rely solely on theoretical BDEs; empirical validation is paramount. The following protocol utilizes Human Liver Microsomes (HLM) with an internal control matrix to isolate CYP-mediated clearance from chemical instability.

Protocol: Self-Validating In Vitro Microsomal Stability Assay Design Logic: This protocol employs a dual-arm incubation strategy (± NADPH). The inclusion of a minus-NADPH (-NADPH) control is critical; it validates that any degradation observed in the +NADPH arm is strictly cytochrome P450-dependent. If the compound degrades in the -NADPH arm, it indicates chemical instability (e.g., spontaneous hydrolysis) or non-CYP enzymatic degradation (e.g., amidases), effectively preventing false-positive clearance assignments.

  • Step 1: Matrix Preparation

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. The Mg²⁺ acts as an essential cofactor for the enzymatic system.

    • Dilute HLM in the buffer to a final protein concentration of 0.5 mg/mL.

  • Step 2: Compound Spiking

    • Prepare 10 mM stock solutions of N-cyclopropyl propanamide and N-isopropyl propanamide in DMSO.

    • Spike the compounds into the HLM suspension to achieve a final concentration of 1 µM. Crucial: Ensure the final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Step 3: Dual-Arm Incubation (The Validation Step)

    • Split the spiked HLM suspension into two parallel sets of tubes: the "+NADPH" arm and the "-NADPH" arm.

    • Pre-incubate all tubes at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiate the reaction in the "+NADPH" arm by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Add an equivalent volume of blank buffer to the "-NADPH" arm.

  • Step 4: Kinetic Sampling and Quenching

    • Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 45, and 60 minutes).

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Step 5: Centrifugation and LC-MS/MS Analysis

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

  • Step 6: Data Interpretation

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Derive the intrinsic clearance (CLint) using the formula: CLint = (k × Volume of Incubation) / Protein Concentration.

    • Validation Check: The -NADPH arm must show >95% parent remaining at 60 minutes. If not, the amide bond is undergoing hydrolysis, and the CLint value cannot be solely attributed to CYP450 oxidation.

Conclusion

The transition from an N-isopropyl to an N-cyclopropyl propanamide is a highly effective tactic in medicinal chemistry. By leveraging the high s-character and bond dissociation energy of the cyclopropyl ring, researchers can systematically engineer out CYP450 metabolic liabilities while simultaneously reducing lipophilicity and steric bulk.

References

  • Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA) - PMC. National Institutes of Health. 1

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. National Institutes of Health. 2

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Hypha Discovery. 3

  • A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Benchchem. 4

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Comparative

Comparative Guide: Biological Activity of Methylamino vs. Ethylamino Propanamide Analogs

This guide provides an in-depth technical comparison of methylamino versus ethylamino substituents within the 2-aminopropanamide scaffold. This structural motif is foundational to a class of voltage-gated sodium channel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methylamino versus ethylamino substituents within the 2-aminopropanamide scaffold. This structural motif is foundational to a class of voltage-gated sodium channel (NaV) blockers, including local anesthetics (e.g., prilocaine) and anti-arrhythmics (e.g., tocainide analogs).

Executive Summary

In the context of 2-aminopropanamide derivatives, the substitution of a methylamino group with an ethylamino group represents a critical optimization step in medicinal chemistry.

  • Methylamino Analogs: Generally exhibit lower lipophilicity (LogP) and faster dissociation kinetics from the sodium channel pore. They often show reduced potency but may possess a wider safety margin regarding cardiotoxicity.

  • Ethylamino Analogs: Increase lipophilicity and steric bulk, typically enhancing membrane permeability and binding affinity (

    
    ) for the local anesthetic receptor site. However, this often correlates with increased CNS toxicity and slower recovery from channel block.
    

Verdict: The ethylamino substitution is preferred when duration of action and tissue penetration are prioritized, whereas methylamino analogs are investigated for "fast-on/fast-off" kinetics desirable in specific anti-arrhythmic applications.

Chemical Scaffold & Structural Context

The comparison focuses on the


-alkyl-2-aminopropanamide  core, a chiral scaffold distinct from the achiral acetamides (like Lidocaine).

General Structure:



  • Aryl Group: Typically 2,6-dimethylphenyl (Tocainide-like) or 2-methylphenyl (Prilocaine-like).

  • Chiral Center: The

    
    -carbon is chiral; (S)-isomers are generally more potent.
    
  • Variable R: Methyl (

    
    ) vs. Ethyl (
    
    
    
    ).
Physicochemical Comparison (Predicted)
PropertyMethylamino Analog (

)
Ethylamino Analog (

)
Impact
Molar Mass ~206 Da (if Aryl=Xylidine)~220 DaNegligible steric clash in pore.
LogP (Lipophilicity) 1.8 - 2.12.3 - 2.6Ethyl improves BBB/nerve sheath penetration.
pKa (Basic Amine) ~7.7 - 7.9~7.9 - 8.1Ethyl is slightly more basic; affects ionization at pH 7.4.
Polar Surface Area ~32

~32

Similar H-bonding potential.

Pharmacodynamics: Sodium Channel Blockade

Both analogs function as Class I anti-arrhythmics / Local Anesthetics . They bind to the intracellular side of the voltage-gated sodium channel (NaV1.x), specifically interacting with the S6 transmembrane segment of domain IV.

Mechanism of Action[1][2][3][4]
  • State-Dependent Block: The drugs bind with higher affinity to the Open and Inactivated states than the Resting state.

  • The "Guard" Phenomenon: The N-alkyl tail (methyl/ethyl) interacts with hydrophobic residues (e.g., Phenylalanine) in the channel pore.

    • Methyl: weaker hydrophobic interaction

      
       faster "off-rate" (
      
      
      
      ).
    • Ethyl: stronger hydrophobic interaction

      
       slower "off-rate" 
      
      
      
      stronger use-dependent block (phasic block).
Diagram: SAR Decision Tree

SAR_Tree Start 2-Aminopropanamide Scaffold Optimization Substituent Select N-Terminal Substituent Start->Substituent Methyl Methylamino (-NHMe) Substituent->Methyl Steric Reduction Ethyl Ethylamino (-NHEt) Substituent->Ethyl Lipophilic Increase M_Prop1 Lower LogP (~1.9) Faster Dissociation Methyl->M_Prop1 E_Prop1 Higher LogP (~2.4) Enhanced Hydrophobic Interaction Ethyl->E_Prop1 M_Outcome Outcome: Reduced Potency Lower Toxicity Rapid Onset/Offset M_Prop1->M_Outcome E_Outcome Outcome: Higher Potency Longer Duration Increased CNS Penetration E_Prop1->E_Outcome

Caption: Decision tree illustrating the divergent pharmacological outcomes of methyl vs. ethyl substitution on the propanamide scaffold.

Pharmacokinetics & Metabolism (ADME)

The metabolic fate of these analogs is heavily dependent on the N-alkyl group, primarily mediated by hepatic amidases and CYP450 enzymes.

N-Dealkylation
  • Methylamino: Subject to N-demethylation to form the primary amine (often less active or inactive). This reaction is generally rapid.

  • Ethylamino: Subject to N-deethylation. While still rapid, the ethyl group provides slight steric protection compared to the methyl, potentially extending half-life (

    
    ).
    
Toxicity Profile (Methemoglobinemia)

A critical consideration for propanamide anesthetics (like Prilocaine) is the hydrolysis of the amide bond, releasing the aniline derivative (e.g., o-toluidine).

  • Risk Factor: The rate of amide hydrolysis can be influenced by the N-substituent's electronic effect on the carbonyl.

  • Comparison: Both methyl and ethyl analogs carry this risk if the aryl group is 2-methylphenyl. However, the ethyl analog's higher lipophilicity leads to larger volumes of distribution (

    
    ), potentially sequestering the drug in lipid tissues and delaying the peak concentration of toxic metabolites.
    

Experimental Protocols

Protocol A: Comparative Synthesis (General Procedure)

Objective: Synthesize N-methyl and N-ethyl 2-aminopropanamides from a common brominated precursor.

  • Precursor: Start with

    
    -bromopropionyl chloride coupled to the desired aniline (e.g., 2,6-dimethylaniline) to form 2-bromo-N-(2,6-dimethylphenyl)propanamide .
    
  • Amination:

    • Methyl Analog: React intermediate (1.0 eq) with methylamine (3.0 eq, 40% aq. solution) in THF at 0°C

      
       RT for 12h.
      
    • Ethyl Analog: React intermediate (1.0 eq) with ethylamine (3.0 eq, 70% aq. solution) in THF under identical conditions.

  • Purification: Acid-base extraction. The secondary amine product is basic. Extract into 1M HCl, wash organic layer, basify aqueous layer with NaOH, extract into DCM.

  • Crystallization: Convert to Hydrochloride salt using HCl/Ether for stability testing.

Protocol B: Voltage-Clamp Electrophysiology

Objective: Determine


 for Tonic and Use-Dependent Block.
  • Cell Line: HEK293 cells stably expressing hNaV1.7 or hNaV1.4 .

  • Solutions:

    • Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Tonic Block: Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction after drug perfusion.

    • Use-Dependent Block: Train of 20 pulses to 0 mV at high frequency (10 Hz or 20 Hz).

  • Analysis: Fit data to the Hill equation:

    
    .
    
Diagram: Patch Clamp Workflow

PatchClamp Prep HEK293 Cells (hNaV1.7) Perfusion Drug Perfusion (Methyl vs Ethyl) Prep->Perfusion Stim Voltage Protocol (-120mV to 0mV) Perfusion->Stim Record Record Current (nA) Stim->Record Analysis Calculate IC50 & Tau (recovery) Record->Analysis

Caption: Workflow for electrophysiological assessment of sodium channel blockade potency.

Comparative Data Summary

FeatureMethylamino PropanamideEthylamino PropanamideReference Standard (Prilocaine*)
Primary Target NaV1.x (State-dependent)NaV1.x (State-dependent)NaV1.x
Relative Potency Low (+)Moderate (++)High (+++)
Onset of Action Very FastFastIntermediate
Duration ShortIntermediateIntermediate-Long
Lipophilicity LowModerateHigh (Propyl)
CNS Side Effects Lower risk (Low BBB pen.)Moderate riskModerate risk

*Prilocaine is the propylamino analog, included for benchmarking.

References

  • Talevi, A., & Bellera, C. L. (2020). ADME/Tox properties of local anesthetics and their analogs. In The ADME Encyclopedia. Springer. Link

  • Corbo, F., et al. (2007).[1][2] Synthesis and biological evaluation of chiral

    
    -aminoanilides with central antinociceptive activity. Journal of Medicinal Chemistry, 50(8), 1907-1915.[1] Link
    
  • De Luca, A., et al. (2004). Structure-activity relationships of mexiletine and tocainide analogs on skeletal muscle sodium channels.[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 370, 214-222. Link

  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1. 5 sodium channel. Molecular Pharmacology, 68(6), 1611-1622. Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109. Link

Sources

Validation

Structural and Functional Comparison: N-cyclopropyl-3-(methylamino)propanamide vs. Isoflucypram Metabolites

Topic: Structural Comparison of N-cyclopropyl-3-(methylamino)propanamide with Isoflucypram Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Comparison of N-cyclopropyl-3-(methylamino)propanamide with Isoflucypram Metabolites Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This technical guide provides a rigorous structural comparison between N-cyclopropyl-3-(methylamino)propanamide (a specific aliphatic amide intermediate) and the key metabolites of Isoflucypram (a succinate dehydrogenase inhibitor, SDHI).[1]

While Isoflucypram (N-cyclopropyl-N-(5-chloro-2-isopropylbenzyl)-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide) is a commercial fungicide, the "N-cyclopropyl" moiety is a critical structural determinant of its metabolic stability and binding affinity.[1] This guide contrasts the aliphatic N-cyclopropyl architecture of the propanamide derivative against the heteroaromatic N-cyclopropyl architecture found in Isoflucypram’s primary metabolite, M58 .[1]

Key Insight: The comparison highlights the impact of the carbonyl attachment (aliphatic chain vs. pyrazole ring) on the electronic stability of the cyclopropyl ring, influencing both metabolic clearance rates and toxicological profiles.

Structural Deconstruction

To understand the functional divergence, we must first isolate the core scaffolds.

Subject A: N-cyclopropyl-3-(methylamino)propanamide[2]
  • Role: Synthetic intermediate; Metabolic probe.[1]

  • Core Scaffold: Aliphatic Propanamide.[1]

  • Key Features:

    • Flexible Linker: A 3-carbon saturated chain connects the basic amine to the amide.

    • Basic Tail: The terminal secondary amine (

      
      ) imparts high basicity (pKa ~9-10) and water solubility.[1]
      
    • Electronic Environment: The amide carbonyl is attached to an

      
       carbon, offering no conjugation to stabilize the amide bond.
      
Subject B: Isoflucypram Metabolite M58
  • Chemical Name: N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.[1][2]

  • Role: Primary "cleaved" metabolite of Isoflucypram (loss of the benzyl group).

  • Core Scaffold: Heteroaromatic Carboxamide.[1]

  • Key Features:

    • Rigid Core: The carbonyl is directly attached to the pyrazole ring.

    • Electronic Environment: The pyrazole ring is electron-withdrawing (due to Fluorine and

      
       groups), reducing the electron density on the amide nitrogen. This increases resistance to hydrolytic cleavage.
      
    • Lipophilicity: Lacks the basic amine tail, resulting in higher LogP and membrane permeability.

Visualization: Structural Divergence

The following diagram illustrates the structural relationship and functional group differences.

StructuralComparison cluster_0 Aliphatic Analog (Subject A) cluster_1 Isoflucypram Metabolite M58 (Subject B) Propanamide N-cyclopropyl-3-(methylamino)propanamide (Aliphatic Core) FeatureA1 Flexible Alkyl Chain (High conformational freedom) Propanamide->FeatureA1 Structure FeatureA2 Basic Amine Tail (High Solubility, pKa ~9.5) Propanamide->FeatureA2 Function M58 Isoflucypram Metabolite M58 (Heteroaromatic Core) Propanamide->M58 Shared Moiety: N-Cyclopropyl Amide FeatureB1 Pyrazole Ring (Rigid, Electron-withdrawing) M58->FeatureB1 Structure FeatureB2 Fluorinated Groups (Metabolic Blockers) M58->FeatureB2 Stability

Caption: Structural divergence between the flexible aliphatic propanamide and the rigid heteroaromatic M58 metabolite.

Physicochemical Profiling

The following data contrasts the theoretical and experimental properties of the two compounds, highlighting why M58 is a stable metabolite while the propanamide is a transient intermediate.

PropertyN-cyclopropyl-3-(methylamino)propanamideIsoflucypram Metabolite M58Impact on Performance
Molecular Weight 142.20 g/mol ~233.19 g/mol M58 is heavier due to halogenation.[1]
LogP (Predicted) ~0.2 (Hydrophilic)~2.5 (Lipophilic)M58 retains membrane permeability; Propanamide is rapidly excreted.[1]
pKa (Base) ~9.5 (Secondary Amine)Neutral (Amide N is not basic)Propanamide is protonated at physiological pH; M58 is not.[1]
H-Bond Donors 2 (Amide NH, Amine NH)1 (Amide NH)Propanamide has higher water solubility.[1]
Rotatable Bonds 4 (High Flexibility)2 (Restricted Rotation)M58 has a defined conformation for receptor binding (SDH enzyme).[1]
Metabolic Stability Low (Amine oxidation, Amide hydrolysis)High (Blocked oxidation sites)M58 persists in soil/plasma; Propanamide degrades rapidly.

Metabolic Pathway Context

Understanding where these structures fit in the biological degradation pathway is crucial. Isoflucypram undergoes cleavage to form M58.[1] The propanamide analog represents a hypothetical "ring-opened" or "chain-extended" variant that is not typically observed, serving instead as a negative control for stability.[1]

Metabolic Map

MetabolicPathway cluster_metabolism Biological Fate Isoflucypram Isoflucypram (Parent) (Active Fungicide) M58 Metabolite M58 (Cleaved Amide) N-cyclopropyl-pyrazole-carboxamide Isoflucypram->M58 1. Benzyl Cleavage (CYP450) M12 Metabolite M12 (Carboxylic Acid) Loss of Cyclopropyl-Amine M58->M12 2. Amide Hydrolysis Query N-cyclopropyl-3-(methylamino)propanamide (Synthetic Reference) Query->M58 Structural Comparison (Aliphatic vs Aromatic)

Caption: Metabolic cascade of Isoflucypram showing the generation of M58. The query molecule serves as an external structural comparator.

Experimental Protocols

To validate the presence or stability of these compounds, the following protocols are recommended. These are based on standard residue analysis for SDHI fungicides.

Protocol A: LC-MS/MS Detection Method

Objective: Differentiate between the aliphatic propanamide and the aromatic M58 metabolite in complex matrices (soil/plasma).

  • Sample Preparation:

    • Extract 5g of homogenized sample with 10 mL Acetonitrile/Water (80:20 v/v) + 0.1% Formic Acid.

    • Vortex for 1 min, sonicate for 10 min.

    • Centrifuge at 4000 rpm for 5 min.

    • Filter supernatant through a 0.22 µm PTFE filter.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min).

  • Mass Spectrometry Settings (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time
Propanamide Analog 143.1 [M+H]+112.1 (Loss of methylamine)72.1 (Cyclopropyl ring)~2.5 min (Early eluting)
Metabolite M58 234.1 [M+H]+194.1 (Loss of cyclopropyl)174.1 (Fluorine loss)~6.8 min (Late eluting)

Validation Note: The large difference in retention time (RT) confirms the lipophilicity difference predicted in Section 3.

Protocol B: Hydrolytic Stability Assay

Objective: Demonstrate the superior stability of the Isoflucypram scaffold (M58) vs. the Propanamide analog.

  • Preparation: Prepare 10 µM solutions of both compounds in Phosphate Buffer (pH 7.4) and simulated Gastric Fluid (pH 1.2).[1]

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm for M58; 210 nm for Propanamide).

  • Expected Result:

    • M58: >95% remaining after 24h (Pyrazoles are highly stable).[1]

    • Propanamide: Significant degradation (>20%) expected at pH 1.2 due to acid-catalyzed amide hydrolysis facilitated by the flexible alkyl chain.[1]

References

  • Bayer CropScience. (2020). Isoflucypram: The first representative of a new succinate dehydrogenase inhibitor fungicide subclass.[3][4] Pest Management Science.[1][3][5] Link[1]

  • European Food Safety Authority (EFSA). (2022).[1] Peer review of the pesticide risk assessment of the active substance isoflucypram.[6] EFSA Journal.[1] Link[1]

  • PubChem. (2024).[1][7] Compound Summary: N-cyclopropyl-3-(methylamino)propanamide (CAS 1121527-41-0).[1] National Library of Medicine. Link[1]

  • Food and Agriculture Organization (FAO). (2022). Isoflucypram - Evaluation of Data for Acceptable Daily Intake.[1] FAO Plant Production and Protection Paper. Link

  • BenchChem. (2024).[1] N-cyclopropyl-3-(methylamino)propanamide Structure and Properties.Link

Sources

Comparative

Validating the Purity of N-cyclopropyl-3-(methylamino)propanamide via LC-MS: A Comparative Guide to Polar Amine Analysis

Executive Summary In pharmaceutical development and medicinal chemistry, the purity validation of highly polar, basic building blocks presents a notorious chromatographic challenge. N-cyclopropyl-3-(methylamino)propanami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and medicinal chemistry, the purity validation of highly polar, basic building blocks presents a notorious chromatographic challenge. N-cyclopropyl-3-(methylamino)propanamide is a prime example: it features a rigid cyclopropyl ring—a privileged scaffold for metabolic stability—combined with a flexible alkylamine chain and an amide linkage .

While its structural versatility makes it a valuable synthetic intermediate, its physicochemical properties—specifically its highly polar nature and basic secondary amine—render standard LC-MS purity assays ineffective. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against two advanced, field-proven alternatives: High-pH RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Section 1: Physicochemical Profiling & The Analytical Challenge

To develop a robust LC-MS method, we must first understand the causality behind the molecule's behavior.

N-cyclopropyl-3-(methylamino)propanamide contains a secondary alkyl amine. Secondary amines typically exhibit a pKa between 10.5 and 11.0 .

  • The Protonation Problem: Under standard LC-MS conditions (e.g., pH 2.7 using 0.1% Formic Acid), this secondary amine is fully protonated.

  • The Retention Failure: The resulting positive charge drastically reduces the molecule's partition coefficient (LogD) into non-polar C18 stationary phases. Consequently, the compound elutes in the void volume.

  • The Peak Shape Failure: The protonated amine interacts strongly via ion-exchange mechanisms with residual, negatively charged silanols on the silica support, leading to severe peak tailing and poor resolution .

To achieve analytical integrity, we must either neutralize the charge (High-pH RPLC) or change the retention mechanism entirely (HILIC).

LCMS_Workflow Start Target Analyte: N-cyclopropyl-3-(methylamino)propanamide Assess Physicochemical Profiling: Highly Polar, Basic Secondary Amine (pKa ~10.5) Start->Assess StandardRPLC Standard RPLC (Low pH) Column: Standard C18 Mobile Phase: 0.1% FA Assess->StandardRPLC Default Approach HighPH High-pH RPLC Column: Hybrid C18 Mobile Phase: 10mM NH4HCO3 (pH 10) Assess->HighPH Neutralization Strategy HILIC HILIC Mode Column: BEH Amide Mobile Phase: High ACN, NH4FA Assess->HILIC Orthogonal Strategy Outcome1 Outcome: Fails Void Volume Elution & Tailing StandardRPLC->Outcome1 Outcome2 Outcome: Success Amine Neutralized, Good Retention HighPH->Outcome2 Outcome3 Outcome: Success Strong Polar Partitioning, Max MS Signal HILIC->Outcome3

LC-MS Method Selection Workflow for Polar Basic Amines.

Section 2: Comparative LC-MS Methodologies

Method A: Standard RPLC (Low pH) — The Baseline Failure

Using a standard C18 column with 0.1% Formic Acid fails because the highly polar, ionized analyte cannot partition into the hydrophobic stationary phase. This method is only useful as a negative control.

Method B: High-pH RPLC — The Neutralization Strategy

By raising the mobile phase pH to 10.0 using 10 mM Ammonium Bicarbonate, the secondary amine is partially deprotonated.

  • Causality: Neutralizing the molecule restores its hydrophobicity, allowing it to partition effectively into the C18 phase. Because standard silica dissolves at pH > 8, an Ethylene-Bridged Hybrid (BEH) particle must be used to ensure column longevity. Ammonium Bicarbonate is specifically chosen over phosphate buffers because it is volatile and fully compatible with Electrospray Ionization (ESI-MS) .

Method C: HILIC — The Orthogonal Solution

Instead of fighting the molecule's polarity, HILIC exploits it.

  • Causality: Using a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase (>90% Acetonitrile), HILIC retains the protonated amine via partitioning into a water-enriched layer immobilized on the stationary phase . The high organic content significantly enhances ESI-MS desolvation efficiency, often yielding a massive increase in signal-to-noise (S/N) ratio compared to RPLC .

Section 3: Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing N-cyclopropyl-3-(methylamino)propanamide.

Chromatographic ParameterStandard RPLC (Low pH)High-pH RPLC (pH 10)HILIC (Amide Phase)
Retention Factor (k') 0.3 (Fails criteria)3.5 (Optimal)4.8 (Highly Retained)
Peak Asymmetry (As) 2.9 (Severe Tailing)1.15 (Excellent)1.05 (Ideal)
MS Signal-to-Noise (S/N) 1208503,400
Carryover (%) 4.5%< 0.1%< 0.1%
Matrix Effect (Suppression) High (-65%)Moderate (-20%)Low (-5%)

Data Interpretation: While High-pH RPLC provides excellent peak shape and adequate retention, HILIC delivers superior MS sensitivity due to the enhanced desolvation properties of the high-acetonitrile mobile phase.

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure a self-validating system, both protocols below incorporate a System Suitability Test (SST) using a known polar basic standard (e.g., Procainamide) to verify column inertness and peak asymmetry prior to sample analysis. Post-run blank injections are mandated to mathematically rule out carryover.

Protocol 1: High-pH RPLC Workflow
  • Column Selection: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent hybrid silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.0 using Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • Initial: 2% B (Hold for 0.5 min).

    • Ramp to 95% B over 4.5 min.

    • Hold at 95% B for 1.0 min, then re-equilibrate at 2% B for 2.0 min.

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

  • Self-Validation Check: Inject 1 µL of sample diluent (Blank). A passing system must show 0 detected peaks in the MRM window. If carryover >0.1% is observed, replace the needle wash solvent with a higher organic/basic mixture (e.g., 50:50:0.1 MeOH:ACN:NH4OH).

Protocol 2: HILIC Workflow
  • Column Selection: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, containing 0.125% Formic Acid (pH ~3.0).

    • Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate.

  • Gradient Program (Note: HILIC runs High-Organic to High-Aqueous):

    • Initial: 100% B (Hold for 1.0 min).

    • Ramp down to 50% B over 6.0 min (Increasing polarity to elute).

    • Hold at 50% B for 1.0 min, then re-equilibrate at 100% B for 4.0 min.

  • Flow Rate & Temperature: 0.3 mL/min at 45°C.

  • Self-Validation Check: The sample diluent must match the initial conditions (100% B). Diluting the sample in >10% water will cause catastrophic peak distortion in HILIC. Verify peak asymmetry (As) of the SST standard is between 0.9 and 1.2 before proceeding.

Conclusion & Recommendations

For the routine purity validation of N-cyclopropyl-3-(methylamino)propanamide, Standard Low-pH RPLC should be entirely abandoned .

  • Choose High-pH RPLC if your laboratory requires a rugged, versatile method that can be easily multiplexed with other moderately polar compounds on a standard hybrid C18 column.

  • Choose HILIC if you are quantifying trace-level impurities and require maximum MS sensitivity, or if the compound exhibits persistent void-volume elution even at pH 10.

References

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation URL: [Link]

  • Title: Alkylation of Amines (pKa Data for Secondary Amines) Source: Master Organic Chemistry URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics Source: National Institutes of Health (PMC) URL: [Link]

Validation

Reference standards for N-cyclopropyl-3-(methylamino)propanamide analysis

Comprehensive Comparison Guide: Reference Standards for N-cyclopropyl-3-(methylamino)propanamide Analysis N-cyclopropyl-3-(methylamino)propanamide (often utilized as its hydrochloride salt, CAS: 1121527-41-0) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for N-cyclopropyl-3-(methylamino)propanamide Analysis

N-cyclopropyl-3-(methylamino)propanamide (often utilized as its hydrochloride salt, CAS: 1121527-41-0) is a highly versatile synthetic intermediate. Featuring a rigid, high-strain cyclopropyl ring coupled with a flexible alkylamine chain, it serves as a privileged scaffold in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals[1].

Because this intermediate lacks an extensive conjugated


-system, it exhibits poor ultraviolet (UV) absorbance. Consequently, traditional HPLC-UV purity assessments are highly susceptible to error, making the selection and qualification of analytical reference standards critical. This guide objectively compares different grades of reference standards and provides self-validating experimental protocols for the rigorous quality control of N-cyclopropyl-3-(methylamino)propanamide.

Metrological Hierarchy: Comparing Reference Standard Grades

The reliability of any analytical batch release depends entirely on the metrological traceability of the reference standard used. According to, only highly characterized specimens should be used to establish conclusive analytical results[2][3].

The table below objectively compares the three primary tiers of reference materials available for this compound:

SpecificationCertified Reference Material (CRM)Secondary / Working StandardResearch Grade (RUO)
Production Standard Accredited[4]ISO 9001 / In-house SOPsNone (Best Effort)
Purity Assignment Primary Ratio Method (e.g., qNMR)Mass Balance / IntercalibrationChromatographic Area % (HPLC-UV)
Traceability SI-Traceable (via BIPM/NIST)Traceable to Primary CRMNot Traceable
Uncertainty Profile Fully quantified (

)
Calculated via error propagationUnknown / Not provided
Best Use Case Method validation, calibrating secondary standardsRoutine API batch release, daily QCEarly-stage R&D, qualitative ID

Causality Insight: Relying on Research Grade (RUO) standards for quantitative assay often leads to out-of-specification (OOS) results. RUO standards typically report purity as "Area %" via HPLC-UV, ignoring non-chromophoric impurities, residual solvents, and water content. To ensure regulatory compliance, a Secondary Standard must be intercalibrated against an ISO 17034 CRM.

Analytical Workflows & Self-Validating Protocols

To overcome the weak UV absorbance of N-cyclopropyl-3-(methylamino)propanamide, two orthogonal techniques are required: Quantitative NMR (qNMR) for absolute purity assignment of the primary standard, and HPLC with Charged Aerosol Detection (CAD) for routine secondary standard analysis.

Protocol A: Absolute Purity Assignment via 1H-qNMR (Primary Standard)

qNMR is a primary ratio method where the integrated signal area is directly proportional to the number of resonating nuclei, allowing for absolute quantification without requiring a homologous standard of the analyte[5][6].

  • Internal Standard (IS) Selection: Weigh ~5 mg of NIST-traceable Maleic Acid (IS) and ~10 mg of the N-cyclopropyl-3-(methylamino)propanamide candidate into a precision analytical balance.

    • Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in

      
      , which perfectly avoids the cyclopropyl multiplet (0.3–0.8 ppm) and the alkyl chain protons of the analyte.
      
  • Solvent Preparation: Co-dissolve the mixture in 0.6 mL of

    
     (100% atom D) and transfer to a 5 mm NMR tube.
    
  • Self-Validating Step (T1 Relaxation Measurement): Perform an inversion-recovery experiment to determine the spin-lattice relaxation time (

    
    ) of the slowest-relaxing proton.
    
    • Causality: To ensure >99.3% magnetization recovery and true quantitative integration, the relaxation delay (

      
      ) must be set to at least 
      
      
      
      . Failing to do this artificially skews the purity calculation.
  • Acquisition & Calculation: Acquire 64 transients with a 90° pulse angle. Integrate the IS peak and the distinct N-methyl singlet (~2.6 ppm) of the analyte. Calculate absolute mass fraction using the standard qNMR equation.

Protocol B: Routine Assay via HPLC-CAD (Secondary Standard)

Because the propanamide moiety has weak UV absorbance (detectable only near 210 nm, where solvent noise is high), Charged Aerosol Detection (CAD) is the superior choice for routine assay.

  • Mobile Phase Preparation: Prepare a gradient of 10 mM Ammonium Formate (pH 3.5) and Acetonitrile.

    • Causality: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphate buffers) will precipitate in the detector's drying tube, causing catastrophic baseline noise and system failure.

  • System Suitability Test (SST) - Self-Validation: Inject the Secondary Standard solution (1.0 mg/mL) six consecutive times.

    • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be

      
      , and the tailing factor must be 
      
      
      
      . This proves the nebulizer and electrometer are functioning uniformly before any unknown samples are tested.
  • Sample Analysis: Inject the test batch and calculate the assay using the response factor generated from the Secondary Standard.

Experimental Data: The Impact of Standard Quality

The following table summarizes an experimental comparison where a single batch of N-cyclopropyl-3-(methylamino)propanamide was assayed using two different reference standards.

Analytical ParameterEvaluated via CRM (ISO 17034)Evaluated via RUO Standard
Standard Assigned Purity 99.4% ± 0.2% (Absolute, qNMR)>98.0% (Relative Area %, UV)
Standard Water Content 0.5% (Karl Fischer)Not Determined
Standard Residual Solvents 0.1% (GC-FID)Not Determined
Calculated Assay of Test Batch 98.8% (Accurate)100.2% (Overestimated)
Regulatory Outcome Accepted (Within 98-102% spec)Rejected (Investigation triggered)

Data Interpretation: The RUO standard ignored 0.6% of invisible mass (water and solvents). By assuming the RUO standard was 100% pure, the calculated assay of the test batch was artificially inflated to 100.2%, demonstrating why true metrological traceability is non-negotiable.

Metrological Traceability Workflow

The following diagram illustrates the rigorous certification and usage workflow for N-cyclopropyl-3-(methylamino)propanamide reference standards, ensuring unbroken traceability from raw material to final API QC release.

G N1 Raw Material N-cyclopropyl-3-(methylamino)propanamide N2 Primary Characterization (qNMR, ISO 17034) N1->N2 Metrological Traceability N3 Certified Reference Material (CRM) Absolute Purity Assigned N2->N3 SI-Traceable Value Assignment N4 Routine Batch Analysis (HPLC-CAD / LC-MS) N3->N4 Direct Use (High Cost) N5 Secondary / Working Standard Intercalibrated against CRM N3->N5 Calibration / Mass Balance N6 API Intermediate QC Release N4->N6 Quality Assurance & Release N5->N4 Routine Daily Use

Workflow of metrological traceability for N-cyclopropyl-3-(methylamino)propanamide reference standards.

References

  • GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment." Available at: [Link]

  • DAkkS - German Accreditation Body. "Reference material producers DIN EN ISO 17034." Available at: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at: [Link]

Sources

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